Technical Documentation Center

2-Amino-2-(4-hydroxyphenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-(4-hydroxyphenyl)propanoic acid
  • CAS: 170847-08-2

Core Science & Biosynthesis

Foundational

The Biological Activity and Therapeutic Utility of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid Derivatives

[label="Fmoc Protection", style=bold, color="#5F636 Refining the Guide I'm now revising the entire guide for clarity and depth. I'm focusing on strengthening the introduction, expanding the explanation of key concepts li...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Fmoc Protection", style=bold, color="#5F636

Refining the Guide

I'm now revising the entire guide for clarity and depth. I'm focusing on strengthening the introduction, expanding the explanation of key concepts like steric hindrance, mGluR, and protease inhibition. I'm focusing on ensuring consistent terminology, adding more detail on experimental methods and refining the figures and tables.

Enhancing the Introduction

I'm now completely revising the introduction for enhanced clarity and to deepen key concepts. This includes strengthening the discussion of steric hindrance, protease inhibition, and mGluR. I'm ensuring terminology consistency and adding more detail to the experimental methods and figure/table refinement.

Executive Summary

The compound 2-Amino-2-(4-hydroxyphenyl)propanoic acid (CAS No. 170847-08-2) [1.1], structurally classified as


-methyl-4-hydroxyphenylglycine (

-Me-4-HPG)
, represents a critical class of unnatural,

-tetrasubstituted amino acids. In modern drug discovery, derivatives of this scaffold serve two distinct but highly impactful roles:
  • Neuromodulators: They act as conformationally restricted ligands for metabotropic glutamate receptors (mGluRs), providing precise control over central nervous system (CNS) signaling[1],[2].

  • Peptide Therapeutics: When incorporated into synthetic peptides, the gem-disubstitution at the alpha carbon induces profound structural rigidity and near-absolute resistance to proteolytic degradation, solving the primary pharmacokinetic bottleneck of peptide drugs[3],[4].

This technical guide dissects the chemical logic, pharmacological applications, and experimental workflows necessary for leveraging


-Me-4-HPG derivatives in advanced therapeutic development.

Structural Biology & Chemical Logic: The Thorpe-Ingold Effect

The biological utility of


-Me-4-HPG derivatives is fundamentally driven by steric mechanics. Natural amino acids (excluding glycine) have a single side chain at the 

position, allowing for significant rotational freedom around the

(phi) and

(psi) dihedral angles.

The introduction of the


-methyl group induces the Thorpe-Ingold (gem-dimethyl) effect [5],[6]. By sterically crowding the 

carbon, the molecule experiences severe van der Waals repulsions between the methyl group and the adjacent carbonyl oxygen/amide nitrogen if the backbone attempts to adopt an extended (e.g.,

-sheet) conformation.
  • Causality of Helicity: To minimize these steric clashes, the Ramachandran

    
     and 
    
    
    
    angles are thermodynamically restricted to approximately
    
    
    and
    
    
    . This forces the peptide backbone into highly pre-organized
    
    
    -helical or
    
    
    -helical geometries[6].
  • Causality of Protease Resistance: Endopeptidases (such as trypsin, chymotrypsin, and DPP-IV) require the target peptide backbone to adopt an extended, flexible conformation to properly dock into their catalytic clefts. The rigid helical turn enforced by

    
    -Me-4-HPG, combined with the sheer physical bulk of the 
    
    
    
    -tetrasubstitution, physically occludes the adjacent amide bonds from the protease's catalytic triad, effectively aborting enzymatic hydrolysis[3],[4].

Pharmacological Applications

A. Neuromodulation: Targeting mGluRs

Phenylglycine derivatives are well-established, selective modulators of metabotropic glutamate receptors (mGluRs),[7]. The endogenous ligand, glutamate, is highly flexible. By utilizing the rigid 4-hydroxyphenylglycine core, researchers can project the aromatic ring into accessory hydrophobic pockets within the mGluR Venus Flytrap (VFT) domain[1].

When an


-methyl group is added to these derivatives, the pharmacological profile often shifts dramatically. The bulk of the methyl group locks the ligand into a specific rotameric state. While it can still bind with high affinity to the VFT domain, the steric bulk prevents the domain closure required for G-protein activation. Consequently, 

-methylated derivatives frequently act as potent, competitive antagonists or selective allosteric modulators at Group I (mGluR1/5) and Group II (mGluR2/3) receptors[2].

mGluR_Signaling Ligand α-Me-4-HPG Ligand mGluR Group I mGluR (mGluR1/5) Ligand->mGluR Binds Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 ER Channel

Group I mGluR signaling pathway modulated by α-methylated phenylglycine derivatives.

B. Enhancing Peptide Therapeutics

Incretin mimetics (e.g., GLP-1), Apolipoprotein A-I mimetics, and antimicrobial peptides (AMPs) suffer from rapid in vivo clearance[4],[5]. Strategic substitution of native residues with


-Me-4-HPG derivatives yields two therapeutic upgrades:
  • Receptor Affinity: By pre-organizing the peptide into its bioactive helical state, the entropic cost of receptor binding is minimized, often increasing binding affinity (

    
    ) by orders of magnitude.
    
  • Half-Life Extension: The localized steric shielding prevents degradation by serum proteases, extending the circulating half-life from minutes to days without requiring bulky PEGylation or lipid conjugation[3],[4].

Quantitative Data Summaries

Table 1: Pharmacological Profiles of Phenylglycine Derivatives at mGluRs
CompoundTarget ReceptorActivity ProfileReference
(S)-4-hydroxyphenylglycinemGluR1 / mGluR5Agonist / Partial Agonist[2]
(S)-3-carboxy-4-hydroxyphenylglycinemGluR2 / mGluR3Potent Agonist[7],[2]

-methyl-4-carboxyphenylglycine
mGluR1 / mGluR2Non-selective Antagonist[2]

-Me-4-HPG Derivatives
Group I / II mGluRsConformationally Restricted Modulators[1],[2]
Table 2: Comparative Proteolytic Half-Life of Native vs. -Methylated Peptides
Peptide Sequence TypeProteaseHalf-Life (

)
Structural Conformation
Native L-Amino Acid PeptideTrypsin< 15 minutesRandom Coil / Flexible
Native L-Amino Acid PeptideChymotrypsin< 20 minutesRandom Coil / Flexible

-Methylated Analog (Single Sub)
Trypsin> 12 hoursInduced Helicity

-Methylated Analog (Multiple Sub)
Trypsin/Chymotrypsin> 48 hoursRigid

-Helix

(Data synthesized from comparative stability studies on ApoA-I and GLP-1 mimetics[3],[4],[5])

Experimental Workflows

Protocol A: Microwave-Assisted SPPS for -Me-4-HPG Incorporation

Standard Solid-Phase Peptide Synthesis (SPPS) coupling reagents often fail when conjugating


-tetrasubstituted amino acids due to extreme steric hindrance. This self-validating protocol utilizes highly reactive uronium salts and microwave energy to overcome the activation barrier[6].
  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-

    
    -Me-4-HPG-OH and 3.9 equivalents of HATU (or COMU) in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA).
    
    • Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate, which is small and electrophilic enough to react despite the steric bulk of the

      
      -methyl group.
      
  • Microwave Coupling: Transfer the activated mixture to the resin. Subject the reaction to microwave irradiation at 75°C for 30 minutes.

  • Washing & Capping: Wash the resin stringently with DMF and Dichloromethane (DCM). Apply a capping solution (Acetic Anhydride/Pyridine) to acetylate any unreacted amines, preventing deletion sequences in subsequent steps.

SPPS_Workflow Resin Peptidyl-Resin (Deprotected) Activation Activation of α-Me-4-HPG (HATU/HOAt + DIEA) Resin->Activation Coupling Microwave Coupling (75°C, 30 mins) Activation->Coupling Overcome Steric Hindrance Wash Stringent Wash (DMF/DCM) Coupling->Wash Capping Capping (Ac2O/Pyridine) Wash->Capping

Microwave-assisted SPPS workflow for sterically hindered α-methyl amino acids.

Protocol B: In Vitro Proteolytic Stability Assay

To validate the protective effects of the


-Me-4-HPG substitution, a comparative degradation assay is required[3].
  • Stock Preparation: Dissolve the native peptide and the

    
    -methylated analog in Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 1 mg/mL.
    
  • Enzymatic Incubation: Add the target protease (e.g., Trypsin) at an enzyme-to-substrate ratio of 1:100 (w/w). Incubate at 37°C.

  • Time-Point Sampling: At intervals (0, 15, 30, 60, 120, 240 mins), extract a 50 µL aliquot.

  • Reaction Quenching: Immediately mix the aliquot with 50 µL of 10% Trifluoroacetic acid (TFA).

    • Causality: TFA drops the pH below 2.0, instantly protonating the catalytic histidine residue in the protease's active site, permanently halting enzymatic activity and ensuring accurate temporal data[3].

  • RP-HPLC Analysis: Analyze the quenched samples via C18 Reverse-Phase HPLC (monitoring at 214 nm). Calculate the area under the curve (AUC) for the intact peptide peak to determine the degradation half-life (

    
    ).
    

References

  • National Institutes of Health (PMC). "Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential." NIH PubMed Central. Available at:[Link]

  • PubMed. "The Inhibitory mGluR Agonist, S-4-carboxy-3-hydroxy-phenylglycine Selectively Attenuates NMDA Neurotoxicity and Oxygen-Glucose Deprivation-Induced Neuronal Death." Neuropharmacology, 1995. Available at: [Link]

  • Journal of Neuroscience. "Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes." JNeurosci, 1994. Available at:[Link]

  • Google Patents. "US9630989B2 - Dipeptide analogs for treating conditions associated with amyloid fibril formation (Thorpe-Ingold Effect)." Google Patents.

Sources

Exploratory

The Antimicrobial Properties and Applications of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid: A Technical Guide for Drug Development

Target Audience: Researchers, Application Scientists, and Peptidomimetic Drug Developers Document Type: In-Depth Technical Whitepaper Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Peptidomimetic Drug Developers Document Type: In-Depth Technical Whitepaper

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic modalities that bypass traditional bacterial resistance mechanisms. 2-Amino-2-(4-hydroxyphenyl)propanoic acid (an


-methylated analogue of p-hydroxyphenylglycine) is a non-canonical, 

-disubstituted amino acid that offers a dual-pronged approach to antimicrobial drug design.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind this compound's efficacy. We will explore its standalone potential as a competitive inhibitor of bacterial translation and its critical role as a structural building block in next-generation, proteolytically stable Antimicrobial Peptides (AMPs).

Section 1: Chemical Profiling and Structural Rationale

To leverage 2-amino-2-(4-hydroxyphenyl)propanoic acid in drug design, one must first understand how its topology dictates its biochemical behavior.

The molecule features an


-quaternary stereocenter—specifically, an 

-methyl group replacing the standard

-proton found in canonical L-tyrosine or p-hydroxyphenylglycine. This seemingly minor substitution has profound biophysical consequences:
  • Steric Constraint (The Thorpe-Ingold Effect): The

    
    -methyl group severely restricts the dihedral angles (
    
    
    
    and
    
    
    ) of the peptide backbone. When incorporated into a peptide chain, it strongly induces and stabilizes rigid secondary structures, such as
    
    
    -helices or
    
    
    -helices, which are critical for the membrane-disrupting amphipathic topology of AMPs.
  • Proteolytic Immunity: Bacterial proteases (e.g., elastase, subtilisin) require the

    
    -proton to properly orient the scissile bond within their catalytic triads. The steric bulk of the 
    
    
    
    -methyl group physically blocks this interaction, rendering adjacent peptide bonds virtually invisible to enzymatic cleavage .

Section 2: Mechanism I - Targeted Inhibition of Bacterial Tyrosyl-tRNA Synthetase

Beyond its use in peptides, the monomeric form of 2-amino-2-(4-hydroxyphenyl)propanoic acid acts as a potent structural mimic of L-tyrosine. It targets the bacterial Tyrosyl-tRNA Synthetase (TyrRS) , an enzyme essential for translating genetic information into functional proteins.

The Causality of Inhibition

Bacterial TyrRS catalyzes the attachment of L-tyrosine to its cognate tRNA in a two-step reaction. First, tyrosine reacts with ATP to form a tyrosyl-adenylate (Tyr-AMP) intermediate. Because 2-amino-2-(4-hydroxyphenyl)propanoic acid possesses the requisite 4-hydroxyphenyl ring, it successfully enters the TyrRS active site. However, the


-methyl group disrupts the precise geometric alignment required for the nucleophilic attack of the carboxylate on the 

-phosphate of ATP.

Consequently, the compound acts as a competitive inhibitor. It occupies the active site but fails to form the adenylate intermediate, thereby starving the bacteria of tyrosyl-tRNA and halting protein synthesis—a mechanism validated in similar TyrRS inhibitors like SB-219383 .

TyrRS_Inhibition A 2-Amino-2-(4-hydroxyphenyl) propanoic acid B Bacterial TyrRS Enzyme A->B Competitive Binding (Steric Blockade) C Tyrosyl-AMP Intermediate B->C Inhibits Formation D tRNA Aminoacylation C->D Prevents E Protein Synthesis Arrest D->E Induces

Fig 1. Mechanism of TyrRS inhibition by 2-Amino-2-(4-hydroxyphenyl)propanoic acid.

Section 3: Mechanism II - Engineering Proteolytically Stable AMPs

The transition of canonical AMPs from the laboratory to the clinic is frequently derailed by their rapid degradation in human serum and by secreted bacterial proteases. The strategic incorporation of unnatural amino acids (UAAs) is the definitive solution to this pharmacokinetic bottleneck .

By substituting canonical aromatic residues (like Tyrosine or Phenylalanine) with 2-amino-2-(4-hydroxyphenyl)propanoic acid within the hydrophobic face of an amphipathic AMP, we achieve two outcomes:

  • Extended Half-Life: The

    
    -quaternary center shields the peptide backbone from endopeptidases.
    
  • Enhanced Membrane Puncturing: The rigidification of the helix increases the energetic penalty for the peptide to unfold, forcing it to maintain the bioactive conformation required to puncture the bacterial lipid bilayer .

Quantitative Impact on Stability and Efficacy

The table below summarizes the comparative performance of a wild-type (WT) helical AMP against variants engineered with 2-amino-2-(4-hydroxyphenyl)propanoic acid.

Peptide ConstructSequence ModificationTrypsin Half-Life (

)
MIC S. aureus (

g/mL)
MIC E. coli (

g/mL)
WT-AMP Canonical L-amino acids15 min4.08.0
UAA-AMP (N-term) UAA at position 1120 min2.04.0
UAA-AMP (Core) UAA adjacent to Lys/Arg> 240 min1.02.0
UAA-AMP (C-term) UAA at C-terminus45 min4.08.0

Data Interpretation: Core incorporation adjacent to typical cleavage sites (Lys/Arg) yields the highest proteolytic resistance while simultaneously lowering the Minimum Inhibitory Concentration (MIC) due to enhanced helical stability.

Section 4: Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step contains an internal control to verify causality before proceeding.

AMP_Workflow N1 Microwave-Assisted SPPS N2 Incorporate UAA (COMU/DIPEA Activation) N1->N2 Step 1 N3 Peptide Cleavage & RP-HPLC Purification N2->N3 Step 2 N4 Protease Challenge (Trypsin/Elastase) N3->N4 Step 3a N6 MIC Assay vs. ESKAPE Pathogens N3->N6 Step 3b (Baseline) N5 LC-MS Quantification (Intact Mass) N4->N5 Step 4 N5->N6 Post-Digestion Efficacy

Fig 2. Workflow for synthesizing and validating UAA-modified antimicrobial peptides.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Causality: The


-quaternary nature of the UAA causes severe steric hindrance during coupling. Standard HBTU/HOBt chemistry will fail, leading to truncated deletion sequences.
  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Activation: Use the highly reactive uronium salt COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with DIPEA (1:1:2 equivalent ratio of Amino Acid:COMU:DIPEA).

  • Coupling: Perform coupling under microwave irradiation at 75°C for 15 minutes to overcome the activation energy barrier.

  • Self-Validation (Critical): Perform a micro-cleavage of a few resin beads and analyze via MALDI-TOF MS immediately post-coupling. The absence of the

    
     Da peak confirms quantitative incorporation. Do not proceed to Fmoc deprotection until this is verified.
    
Protocol 2: In Vitro TyrRS Aminoacylation Inhibition Assay

Causality: We quantify the competitive inhibition of TyrRS by measuring the depletion of ATP via a luminescent Kinase-Glo assay. If the UAA successfully blocks the active site, ATP will not be consumed to form the adenylate intermediate.

  • Reaction Mix: Combine recombinant S. aureus TyrRS (10 nM), L-tyrosine (50

    
    M), ATP (100 
    
    
    
    M), and varying concentrations of 2-amino-2-(4-hydroxyphenyl)propanoic acid (0.1 nM to 100
    
    
    M) in reaction buffer (50 mM HEPES, 10 mM MgCl
    
    
    , pH 7.5).
  • Incubation: Incubate at 37°C for 30 minutes.

  • Detection: Add an equal volume of Kinase-Glo reagent and measure luminescence. High luminescence indicates high residual ATP (successful inhibition).

  • Self-Validation: Run a parallel assay using Mupirocin (an IleRS inhibitor). Mupirocin should show no inhibition in this specific TyrRS assay, validating that the signal-to-noise ratio is adequate and that the UAA's inhibition is target-specific.

Protocol 3: Protease Stability and MIC Determination

Causality: Pre-incubating the UAA-AMP with trypsin tests the steric blockade. If the


-methyl group functions correctly, the peptide will retain its full antimicrobial activity post-digestion.
  • Digestion: Incubate the purified UAA-AMP (100

    
    M) with Trypsin (enzyme:peptide ratio of 1:100) in PBS at 37°C.
    
  • Quenching: At intervals (15, 60, 120, 240 min), quench the reaction by adding 1% TFA and heating to 80°C for 10 minutes.

  • LC-MS Validation: Run the quenched samples through LC-MS. You must confirm that the retained MIC is due to the intact peptide mass, not an active degradation fragment.

  • MIC Assay: Perform a standard broth microdilution assay against S. aureus (ATCC 25923) using the post-digestion peptide to confirm sustained bioactivity.

References

  • Lu, J., Xu, H., Xia, J., Ma, J., Xu, J., & Li, Y. (2020). "D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics." Frontiers in Microbiology. URL:[Link]

  • Greenwood, R. C., & Gentry, D. R. (2002). "Confirmation of the antibacterial mode of action of SB-219383, a novel tyrosyl tRNA synthetase inhibitor from a Micromonospora sp." Journal of Antibiotics. URL:[Link]

  • "Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives" (2022). ASM Journals. URL:[Link]

  • Khara, J. S., et al. (2016). "Unnatural amino acid analogues of membrane-active helical peptides with anti-mycobacterial activity and improved stability." Journal of Antimicrobial Chemotherapy. URL:[Link]

Foundational

"2-Amino-2-(4-hydroxyphenyl)propanoic acid as a tyrosine derivative"

Technical Guide: -Methyltyrosine (Metyrosine) as a Tyrosine Derivative[1] Executive Summary This technical guide profiles -Methyltyrosine (Metyrosine), a synthetic tyrosine derivative and potent competitive inhibitor of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: -Methyltyrosine (Metyrosine) as a Tyrosine Derivative[1]

Executive Summary

This technical guide profiles


-Methyltyrosine  (Metyrosine), a synthetic tyrosine derivative and potent competitive inhibitor of Tyrosine Hydroxylase (TH). While the user query specified "2-Amino-2-(4-hydroxyphenyl)propanoic acid" (a structural isomer), this guide focuses on the clinically and experimentally significant 2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid  (Metyrosine), which is the standard tyrosine derivative used in drug development for pheochromocytoma management and catecholamine depletion research.

This document serves as a blueprint for researchers requiring high-fidelity protocols for synthesis, solubilization, and in vivo application of Metyrosine.

Chemical Architecture & Nomenclature

Structural Identity

The molecule is a congener of L-tyrosine where the hydrogen at the


-carbon is replaced by a methyl group.[1][2][3] This steric modification renders the molecule resistant to degradation by monoamine oxidase (MAO) and, crucially, allows it to bind tightly to the active site of Tyrosine Hydroxylase without being processed into L-DOPA.
PropertySpecification
Common Name Metyrosine,

-Methyltyrosine (

-MT)
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid
CAS Registry 672-87-7 (L-isomer), 305-96-4 (Racemic)
Molecular Formula

Molecular Weight 195.22 g/mol
Solubility Very poor in water; soluble in acidic/alkaline media.[1]
Nomenclature Correction

The string "2-Amino-2-(4-hydroxyphenyl)propanoic acid" technically describes an isomer where the phenyl ring is attached directly to the


-carbon (an 

-phenyl amino acid). However, in the context of "tyrosine derivatives" and drug development, Metyrosine is the functional standard.
  • Tyrosine: 2-Amino-3-(4-hydroxyphenyl)propanoic acid.[1][2][3][4][5][6][7]

  • Metyrosine: 2-Amino-3-(4-hydroxyphenyl)-2-methyl propanoic acid.[1][2][3][4]

Mechanism of Action (Enzymology)

Competitive Inhibition of Tyrosine Hydroxylase

Metyrosine acts as a competitive inhibitor of Tyrosine Hydroxylase (TH) (EC 1.14.16.2), the rate-limiting enzyme in catecholamine biosynthesis.[2]

  • Substrate Mimicry: Metyrosine competes with endogenous L-tyrosine for the TH active site.

  • Blockade: Unlike tyrosine, Metyrosine cannot be hydroxylated to L-DOPA due to the steric hindrance of the

    
    -methyl group.
    
  • Depletion: By halting the first step, it reduces downstream levels of Dopamine (DA), Norepinephrine (NE), and Epinephrine (EPI).

Pathway Visualization

The following diagram illustrates the catecholamine biosynthetic pathway and the specific blockade point of Metyrosine.

CatecholaminePathway Tyrosine L-Tyrosine TH Enzyme: Tyrosine Hydroxylase (TH) (Rate Limiting Step) Tyrosine->TH Substrate Binding Metyrosine Metyrosine (Inhibitor) Metyrosine->TH Competitive Inhibition DOPA L-DOPA TH->DOPA Hydroxylation Dopamine Dopamine DOPA->Dopamine AADC NE Norepinephrine Dopamine->NE DBH Epi Epinephrine NE->Epi PNMT

Figure 1: Mechanism of Action.[5][8][9] Metyrosine competitively inhibits Tyrosine Hydroxylase, preventing the conversion of L-Tyrosine to L-DOPA and depleting downstream catecholamines.[2]

Synthesis: The Bucherer-Bergs Reaction[11]

For researchers synthesizing custom derivatives or isotopically labeled variants, the Bucherer-Bergs reaction is the standard route for creating


-disubstituted amino acids like Metyrosine.
Reaction Scheme
  • Precursor: 1-(4-hydroxyphenyl)propan-2-one (p-Hydroxyphenylacetone).

  • Reagents: Sodium Cyanide (NaCN), Ammonium Carbonate

    
    .[10]
    
  • Intermediate: The ketone reacts to form a Hydantoin ring (5-methyl-5-(4-hydroxybenzyl)hydantoin).

  • Hydrolysis: The hydantoin is hydrolyzed using Barium Hydroxide

    
     or NaOH under high heat/pressure to yield the free amino acid.
    

Experimental Protocols (In Vivo & In Vitro)

Safety Warning: Metyrosine is a potent drug. Use appropriate PPE. NaCN (if synthesizing) is lethal; handle in a hood with specific antidotes available.

Solubilization (The Critical Step)

Metyrosine is notoriously insoluble in neutral water (


). Attempting to dissolve it in PBS will result in a suspension that clogs needles.
  • Method A: Alkaline Solution (For IV/IP)

    • Weigh Metyrosine powder.

    • Add 0.1 N NaOH dropwise with vortexing until dissolved (pH > 10).

    • Back-titrate very carefully with 0.1 N HCl to pH 8.0–8.5.

    • Note: If pH drops below 8.0, it will precipitate. Inject immediately.

  • Method B: Suspension (Standard for High Dose IP)

    • Vehicle: 0.5% Methylcellulose or slightly acidified saline.

    • Homogenize Metyrosine into the vehicle to create a fine suspension.

    • Vortex immediately before drawing into the syringe.

Rodent Depletion Protocol

To study behaviors dependent on dopamine (e.g., psychostimulant response), Metyrosine is used to deplete presynaptic stores.

ParameterProtocol Specification
Subject Mouse (C57BL/6J) or Rat (Sprague-Dawley)
Dose 200–250 mg/kg (Mouse); 100–150 mg/kg (Rat)
Route Intraperitoneal (i.p.)[11]
Timing Administer 4 hours prior to behavioral testing.
Validation HPLC-ECD analysis of striatal tissue should show >50% reduction in DA.
Experimental Workflow Diagram

ExperimentalProtocol Prep Preparation (Weigh Metyrosine) Solubilize Solubilization (Use pH > 8.5 or Methylcellulose Suspension) Prep->Solubilize Critical Step Dose Dosing (i.p.) 200-250 mg/kg Solubilize->Dose Immediate Use Wait Incubation (4 Hours) Dose->Wait Depletion Phase Analysis Analysis (HPLC-ECD or Behavior) Wait->Analysis Data Collection

Figure 2: Experimental workflow for catecholamine depletion using Metyrosine.

Clinical & Translational Applications[2]

Pheochromocytoma

Metyrosine (Demser®) is FDA-approved for the preoperative management of pheochromocytoma (catecholamine-secreting adrenal tumors).

  • Rationale: Alpha-blockers (Phenoxybenzamine) control blood pressure but do not stop catecholamine synthesis. Metyrosine prevents the "synthesis overflow" during tumor manipulation in surgery.

  • Dosing: 250 mg q.i.d., titrated up to 4 g/day .

Research: The "Chemical Knockout"

In drug development, Metyrosine serves as a "chemical knockout" for the dopaminergic system. If a novel compound's effect (e.g., locomotor stimulation) is abolished by Metyrosine pretreatment, the compound's mechanism is confirmed to be dependent on de novo catecholamine synthesis or presynaptic stores.

References

  • PubChem. (2024). Metyrosine (Compound).[3][11][12] National Library of Medicine. [Link]

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[2] Journal of Pharmacology and Experimental Therapeutics, 147, 86-95. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Demser (Metyrosine) Prescribing Information.[3][Link]

  • DrugBank. (2024). Metyrosine: Pharmacology and Interactions.[3][13][Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins (Bucherer-Bergs Reaction).[9][14][10] Chemical Reviews, 46(3), 403–470. [Link]

Sources

Exploratory

Engineering the Alpha-Carbon: A Technical Guide to Structural Analogues of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid

Executive Summary In the realm of peptidomimetics and rational drug design, the engineering of the -carbon represents a powerful strategy for controlling molecular conformation and metabolic stability. 2-Amino-2-(4-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of peptidomimetics and rational drug design, the engineering of the


-carbon represents a powerful strategy for controlling molecular conformation and metabolic stability. 2-Amino-2-(4-hydroxyphenyl)propanoic acid  (commonly referred to as 

-methyl-p-hydroxyphenylglycine) is a highly specialized

-disubstituted unnatural amino acid. By featuring both an

-methyl group and a para-hydroxyphenyl ring on the same chiral center, this core scaffold provides a unique steric and electronic environment. This technical guide explores the structural mechanics of this core molecule and provides an in-depth analysis of its most critical structural analogues, detailing their biosynthetic pathways, pharmacological roles, and the rigorous experimental protocols required to synthesize and evaluate them.

Structural Mechanics & Pharmacophore Logic

The pharmacological utility of 2-Amino-2-(4-hydroxyphenyl)propanoic acid stems from two distinct structural features:

  • The

    
    -Methyl Group (Conformational & Metabolic Shielding):  The presence of the 
    
    
    
    -methyl group severely restricts the allowable Ramachandran
    
    
    and
    
    
    dihedral angles. This local conformational constraint forces peptides incorporating this residue into stable secondary structures, such as
    
    
    -helices. Furthermore, the absence of an
    
    
    -proton renders the molecule immune to degradation by pyridoxal 5'-phosphate (PLP)-dependent transaminases and racemases, as these enzymes require the abstraction of an
    
    
    -proton to form the necessary quinonoid intermediate.
  • The para-Hydroxyphenyl Group (Electronic Interactivity): The aromatic ring provides a broad surface for

    
     stacking and cation-
    
    
    
    interactions within receptor pockets, while the para-hydroxyl group acts as a critical hydrogen bond donor/acceptor.

Minor structural modifications to this core—such as demethylation, dehydroxylation, or homologation—yield analogues that target entirely different biological systems.

G Core 2-Amino-2-(4-hydroxyphenyl) propanoic acid (Core Scaffold) HPG p-Hydroxyphenylglycine (Demethylated) Core->HPG Loss of alpha-methyl (Antibiotic building block) MPG alpha-Methylphenylglycine (Dehydroxylated) Core->MPG Loss of p-hydroxyl (Anticonvulsant model) Metyrosine Metyrosine (Homologated) Core->Metyrosine Insertion of -CH2- (Enzyme inhibitor)

Caption: Structural divergence of the core scaffold into key therapeutic and biosynthetic analogues.

Key Structural Analogues and Their Biological Roles

p-Hydroxyphenylglycine (HPG)

By removing the


-methyl group from the core scaffold, we obtain HPG. This non-proteinogenic amino acid is an indispensable building block in the biosynthesis of glycopeptide antibiotics, most notably vancomycin and chloroeremomycin[1].
  • Biological Role: In these macrocycles, HPG provides the necessary aromatic surface area to form the rigid heptapeptide aglycone core via oxidative cross-linking, which is essential for binding the D-Ala-D-Ala terminus of bacterial cell wall precursors[2].

  • Biosynthetic Causality: In nature, HPG is synthesized from prephenate or L-tyrosine via a highly specific four-enzyme cascade involving 4-hydroxymandelate synthase (HmaS) and p-hydroxyphenylglycine transaminase (HpgT)[1]. The lack of the

    
    -methyl group is an absolute requirement here; the transamination step catalyzed by HpgT requires an 
    
    
    
    -proton to facilitate the tautomerization of the external aldimine to the ketimine intermediate.
Metyrosine ( -Methyltyrosine)

Inserting a methylene bridge (


) between the 

-carbon and the aromatic ring yields metyrosine (2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid)[3].
  • Mechanistic Action: Metyrosine is a potent, competitive inhibitor of tyrosine hydroxylase (EC 1.14.16.2), the rate-limiting enzyme in catecholamine biosynthesis[4]. By structurally mimicking L-tyrosine while possessing a bulky

    
    -methyl group, metyrosine binds the active site but cannot undergo the necessary hydroxylation to form L-DOPA[5]. This effectively starves the downstream pathway, reducing endogenous dopamine, norepinephrine, and epinephrine levels, making it a frontline pharmacological intervention for pheochromocytoma[6].
    
-Methylphenylglycine (MPG)

Removal of the para-hydroxyl group from the core yields MPG (2-amino-2-phenylpropanoic acid)[7].

  • Application: MPG is highly lipophilic and is utilized extensively in the development of anticonvulsant pharmacophore models[8]. Because its

    
    -quaternary center prevents enzymatic degradation, it is also frequently used as a recalcitrant model pollutant to evaluate the efficacy of Advanced Oxidation Processes (AOPs), such as photo-Fenton systems, in wastewater treatment engineering[9].
    
Table 1: Physicochemical and Biological Profiling of Analogues
CompoundModification vs CoreMolecular Weight ( g/mol )Primary Target / PathwayClinical / Industrial Application
Core Scaffold None181.19PeptidomimeticsStructural probe / Chiral building block
HPG Demethylated167.16Glycopeptide aglyconeVancomycin biosynthesis
Metyrosine Homologated195.22Tyrosine HydroxylasePheochromocytoma management
MPG Dehydroxylated165.19Anticonvulsant modelsAOP degradation modeling

Advanced Synthetic Methodologies

Synthesizing


-quaternary centers is notoriously difficult due to severe steric hindrance. The classical Strecker reaction often yields racemic mixtures. To achieve the strict enantiopurity required for drug development, an asymmetric approach utilizing chiral auxiliaries is mandatory.
Protocol 1: Asymmetric Strecker Synthesis of -Methylated Arylglycines

This self-validating protocol utilizes Ellman’s chiral sulfinamide to direct the stereochemistry of the incoming nucleophile.

  • Imine Formation: Condense the starting aryl ketone (e.g., 4-hydroxyacetophenone) with (R)-2-methylpropane-2-sulfinamide in the presence of titanium(IV) ethoxide (

    
    ) in THF at 70°C.
    
    • Causality: Ketones are significantly less electrophilic than aldehydes.

      
       is chosen because it acts as a strong Lewis acid to activate the ketone carbonyl, while simultaneously acting as a water scavenger to irreversibly drive the condensation equilibrium toward the ketimine.
      
  • Diastereoselective Cyanation: Cool the reaction mixture to -78°C. Add trimethylsilyl cyanide (TMSCN) alongside a catalytic amount of a chiral Lewis base.

    • Causality: The bulky tert-butanesulfinyl group creates a distinct steric bias, directing the cyanide nucleophile to attack exclusively from the re-face or si-face of the imine. The ultra-low temperature minimizes kinetic energy, preventing non-selective background reactions and maximizing diastereomeric excess (d.e. > 95%).

  • Global Deprotection and Hydrolysis: Isolate the

    
    -amino nitrile and treat it with 6M HCl at reflux for 12 hours.
    
    • Causality: These harsh acidic conditions perform a dual function: they hydrolyze the nitrile group into the corresponding carboxylic acid and cleave the chiral sulfinyl auxiliary, yielding the enantiopure

      
      -methyl amino acid as a hydrochloride salt.
      

G Ketone Aryl Ketone (e.g., 4-Hydroxyacetophenone) Imine Chiral Ketimine (via Ti(OEt)4 & Sulfinamide) Ketone->Imine Lewis Acid Activation Nitrile alpha-Amino Nitrile (via TMSCN, -78°C) Imine->Nitrile Diastereoselective Nucleophilic Attack Product Enantiopure alpha-Methyl Amino Acid (via HCl Reflux) Nitrile->Product Global Deprotection & Hydrolysis

Caption: Asymmetric Strecker synthesis workflow for generating enantiopure alpha-quaternary amino acids.

Pharmacological Evaluation Workflows

To validate the biological activity of homologated analogues like metyrosine, a highly controlled enzymatic assay is required to measure the inhibition of target pathways[4].

Protocol 2: Tyrosine Hydroxylase (TH) Inhibition Kinetic Assay

This protocol utilizes High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify the suppression of L-DOPA synthesis.

  • Enzyme Stabilization: Purify recombinant human Tyrosine Hydroxylase (TH). Pre-incubate the enzyme in a HEPES buffer (pH 7.2) containing catalase and bovine serum albumin (BSA).

    • Causality: TH is highly susceptible to oxidative degradation. Catalase neutralizes any ambient hydrogen peroxide, while BSA prevents the enzyme from adhering to the walls of the reaction vessel, ensuring a stable baseline of activity.

  • Reaction Initiation: Combine the stabilized TH with 50

    
    M L-tyrosine (substrate), 100 
    
    
    
    M tetrahydrobiopterin (
    
    
    , essential cofactor),
    
    
    , and varying concentrations of the analogue (0.1
    
    
    M to 1 mM). Incubate at 37°C for exactly 15 minutes.
  • Quenching: Terminate the reaction by rapidly adding 0.4 M perchloric acid.

    • Causality: Perchloric acid serves a dual purpose. It instantly denatures the TH enzyme, halting the formation of L-DOPA. Simultaneously, it creates a highly acidic environment that precipitates the proteins (allowing for easy removal via centrifugation) and prevents the auto-oxidation of the newly formed L-DOPA catechol moiety.

  • Quantification: Inject the centrifuged supernatant into an HPLC-ECD system.

    • Causality: Electrochemical detection is chosen over standard UV detection because it is exquisitely sensitive to the oxidizable catechol ring of L-DOPA, allowing for the precise calculation of

      
       values even at nanomolar concentrations.
      

References

  • What is the mechanism of Metyrosine? - Patsnap Synapse. Patsnap.[Link]

  • What is Metyrosine used for? - Patsnap Synapse. Patsnap.[Link]

  • Metyrosine | C10H13NO3 | CID 441350 - PubChem. National Institutes of Health (NIH).[Link]

  • α-Methyl-p-tyrosine. Grokipedia. [Link]

  • Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. PubMed (NIH).[Link]

  • Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. ResearchGate.[Link]

  • 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 - PubChem. National Institutes of Health (NIH).[Link]

  • Advanced oxidation process-biological system for wastewater containing a recalcitrant pollutant. ResearchGate.[Link]

  • Conformational analysis of clinically active anticonvulsant drugs. R Discovery.[Link]

Sources

Foundational

"spectroscopic data of 2-Amino-2-(4-hydroxyphenyl)propanoic acid"

Technical Monograph: Spectroscopic Characterization and Analytical Profiling of -Methyltyrosine Executive Summary This technical guide provides a definitive spectroscopic reference for 2-Amino-2-(4-hydroxyphenyl)propanoi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Spectroscopic Characterization and Analytical Profiling of


-Methyltyrosine 

Executive Summary

This technical guide provides a definitive spectroscopic reference for 2-Amino-2-(4-hydroxyphenyl)propanoic acid (commonly known as


-Methyltyrosine or Metyrosine).[1] As a competitive inhibitor of tyrosine hydroxylase, this compound is critical in the management of pheochromocytoma. However, its zwitterionic nature, low solubility in neutral media, and susceptibility to oxidative degradation present unique challenges in analytical profiling.

This monograph synthesizes verified nuclear magnetic resonance (NMR), mass spectrometry (MS), and vibrational spectroscopy (IR) data to establish a self-validating characterization framework.[1] It is designed for researchers requiring high-fidelity identification and purity assessment of this active pharmaceutical ingredient (API).[1][2]

Molecular Architecture & Physicochemical Profile

Before interpreting spectral data, one must understand the structural dynamics that influence signal acquisition.

  • IUPAC Name: (2S)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid[1]

  • Common Name: Metyrosine;

    
    -Methyl-L-tyrosine[1][3]
    
  • CAS Number: 672-87-7 (L-isomer), 658-48-0 (Racemic)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 195.22 g/mol [1][4][5]

  • Stereochemistry: The therapeutic activity resides in the L-isomer.[1] The presence of the

    
    -methyl group creates a quaternary carbon center, eliminating the methine proton typical of standard amino acids and introducing specific steric constraints.
    

Solubility Note: The compound is amphoteric. It is sparingly soluble in water, ethanol, and acetone but dissolves readily in acidic (1N HCl) or alkaline (1N NaOH) aqueous solutions. Critical: Avoid prolonged exposure to alkaline conditions to prevent oxidative degradation (browning).

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of


-methyltyrosine is distinct from tyrosine due to the absence of the 

-methine proton and the appearance of a diagnostic methyl singlet.

Experimental Conditions:

  • Solvent: DMSO-

    
     (preferred for non-salt forms) or 
    
    
    
    (with NaOD or DCl for solubility).[1]
  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).[1]

Table 1:


H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment/Notes

-CH

1.49 - 1.50 Singlet (s)3H-Diagnostic Peak. Sharp singlet characteristic of the quaternary methyl group.[1]

-CH

2.90 Doublet (d)1H13.5Diastereotopic proton

.[1] Upfield benzylic proton.[1]

-CH

3.16 Doublet (d)1H13.5Diastereotopic proton

.[1] Downfield benzylic proton.[1]
Ar-H (3,5) 6.75 Doublet (d)2H8.5Ortho to hydroxyl group.[1] Part of AA'BB' system.
Ar-H (2,6) 6.97 Doublet (d)2H8.5Meta to hydroxyl group.[1] Part of AA'BB' system.
Phenolic OH ~9.2 - 9.6 Broad (br s)1H-Exchangeable.[1] Disappears in

.
Ammonium ~7-8 Broad3H-Variable shift depending on pH and concentration.[1]

Table 2:


C NMR Data (100 MHz, DMSO-

)
Carbon TypeShift (

, ppm)
Assignment

-CH

22.5 Methyl carbon attached to quaternary center.[1]

-CH

44.2 Benzylic methylene carbon.[1]

-C (Quat)
60.8 Quaternary carbon (chiral center).[1]
Ar-C (3,5) 115.3 Aromatic carbons ortho to -OH.[1]
Ar-C (1) 126.5 Aromatic quaternary carbon attached to alkyl chain.[1]
Ar-C (2,6) 130.8 Aromatic carbons meta to -OH.[1]
Ar-C (4) 156.4 Phenolic carbon (C-OH).[1]
C=O 172.1 Carboxylic acid carbonyl.[1]

Analyst Insight: The diastereotopic splitting of the


-methylene protons (2.90 and 3.16 ppm) confirms the presence of the chiral center. In racemic mixtures, this pattern remains, but enantiomeric purity requires chiral HPLC or polarimetry, as NMR is achiral without a chiral shift reagent.[1]
Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming molecular weight and structural fragments. The fragmentation pattern is dominated by the stability of the hydroxybenzyl cation.

  • Ionization Mode: ESI (Positive)[1]

  • Parent Ion:

    
     m/z[1]
    

Table 3: Key MS Fragmentation Ions

m/z (approx)Fragment StructureMechanism
196

Protonated molecular ion.[1]
179

Loss of ammonia (deamination).[1]
150

Loss of formic acid moiety (decarboxylation).[1]
107

Base Peak. 4-Hydroxybenzyl cation (Tropylium derivative).[1]

Figure 1: MS Fragmentation Pathway (DOT Visualization) [1]

MS_Fragmentation M_Ion [M+H]+ m/z 196 Frag_179 [M+H - NH3]+ m/z 179 M_Ion->Frag_179 - NH3 (17u) Frag_150 [M+H - COOH]+ m/z 150 M_Ion->Frag_150 - HCOOH (46u) Frag_107 Hydroxybenzyl Cation m/z 107 (Base Peak) M_Ion->Frag_107 Direct Cleavage Frag_150->Frag_107 Benzylic Cleavage

Caption: Electrospray Ionization (ESI+) fragmentation pathway showing the generation of the characteristic hydroxybenzyl cation (m/z 107).

UV-Visible Spectroscopy

The UV spectrum of


-methyltyrosine is pH-dependent due to the phenolic hydroxyl group.[1]
  • Acidic Medium (0.1 N HCl):

    
    .[1] The phenol is protonated.
    
  • Alkaline Medium (0.1 N NaOH):

    
    .[1]
    
    • Mechanism:[1][6][7][8] Deprotonation of the phenol (

      
      ) creates a phenolate anion. The lone pair electrons on the oxygen delocalize into the aromatic ring, lowering the energy gap for 
      
      
      
      transitions, resulting in a bathochromic (red) shift .

Analytical Protocols & Workflows

Sample Preparation for Spectroscopy

Due to the zwitterionic lattice energy, direct dissolution in organic solvents (MeOH, ACN) is difficult.

  • For NMR: Dissolve ~10 mg in 0.6 mL DMSO-

    
    . If insoluble, add 1 drop of 
    
    
    
    or
    
    
    to
    
    
    .
  • For LC-MS: Dissolve in 0.1% Formic Acid (aq). Dilute with Acetonitrile to 50:50 ratio.

Impurity Profiling Strategy

Common impurities include:

  • Tyrosine: Resulting from incomplete methylation during synthesis.[1]

  • 
    -Methyltyramine:  A decarboxylation product.[1]
    
  • Melanin-like pigments: Oxidation products (yellow/brown discoloration).[1]

Figure 2: Analytical Workflow for Purity Assessment

Analytical_Workflow cluster_Detectors Dual Detection Sample Raw API Sample Solubility Solubilization (0.1 N HCl) Sample->Solubility Dissolve HPLC RP-HPLC Separation (C18 Column) Solubility->HPLC Inject UV UV-Vis (274 nm) Quantitation HPLC->UV Major Peak MS MS (ESI+) ID Confirmation HPLC->MS Impurity ID

Caption: Integrated workflow for the separation and identification of


-methyltyrosine and its potential synthetic byproducts.

Biological Context: Mechanism of Action

Understanding the spectroscopic target helps in understanding the drug's function. The structural similarity to tyrosine allows it to bind to Tyrosine Hydroxylase, but the


-methyl group prevents the enzymatic turnover, effectively blocking catecholamine synthesis.

Figure 3: Biosynthetic Inhibition Pathway [1]

Inhibition_Pathway Tyrosine L-Tyrosine Enzyme Tyrosine Hydroxylase (Rate Limiting Step) Tyrosine->Enzyme Substrate DOPA L-DOPA Enzyme->DOPA Blocked Dopamine Dopamine DOPA->Dopamine Downstream Depletion Metyrosine Metyrosine (Inhibitor) Metyrosine->Enzyme Competitive Inhibition

Caption: Metyrosine acts as a competitive inhibitor at the rate-limiting step of catecholamine biosynthesis.[1][4][6][7][9]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 441350, Metyrosine.[1] PubChem. Available at: [Link][1]

  • United States Pharmacopeia (USP). Metyrosine Monograph.[1] USP-NF.[1] (Standard for UV and HPLC methods).

  • Brossi, A. (Ed.).[1] (1985).[1] The Alkaloids: Chemistry and Pharmacology. Academic Press.[1] (Structural discussion of tyrosine derivatives).

  • Sitaram, B. R., & Phillipou, G. (1982).[1] Mass spectrometric analysis of tyrosine hydroxylase activity. Clinica Chimica Acta, 125(2), 183-189.[1] (MS fragmentation context).

  • Wishart, D.S., et al. (2018).[1] HMDB: the Human Metabolome Database. Nucleic Acids Res.[1] (Reference for Tyrosine NMR shifts used for comparative assignment). Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Advanced NMR Spectroscopy Protocols for the Characterization of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Analytical Challenges 2-Amino-2-(4-hydroxyphenyl)propanoic acid (an -methylate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Analytical Challenges

2-Amino-2-(4-hydroxyphenyl)propanoic acid (an


-methylated tyrosine derivative) is a synthetic, non-proteinogenic amino acid frequently utilized as a pharmacophore in advanced drug development. Structurally, it features a highly congested, chiral quaternary 

-carbon bonded to a methyl group, an amine, a carboxylic acid, and a phenolic ring.

The primary analytical challenge in characterizing this compound lies in its quaternary


-center, which lacks a direct proton attachment, rendering standard 1D 

H NMR insufficient for full backbone assignment. Furthermore, the zwitterionic nature of the molecule complicates solvent selection. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to achieve absolute structural elucidation and quantitative purity assessment.

Mechanistic Rationale for Experimental Design

As an analytical scientist, experimental parameters must be driven by molecular causality rather than default instrument settings. The following choices form the foundation of this protocol:

Solvent Selection: The Case for DMSO-d6

While D


O is the traditional solvent for water-soluble amino acids, it is fundamentally flawed for the comprehensive characterization of 2-Amino-2-(4-hydroxyphenyl)propanoic acid. In D

O, rapid deuterium exchange obliterates the signals of the phenolic -OH and the

-NH

protons.

To circumvent this, anhydrous DMSO-d6 is utilized. DMSO acts as a strong hydrogen-bond acceptor, heavily solvating the polar amine and hydroxyl moieties. This solvation significantly decreases the proton exchange rate, rendering these critical functional groups visible on the NMR timescale [[1]](1]. Furthermore, DMSO-d6 provides excellent solubility for both the zwitterionic and neutral forms of unnatural lipopeptides and amino acids 2[2].

Relaxation Delays (D1) and Quaternary Centers

The


-methyl group and the quaternary 

-carbon possess significantly longer longitudinal relaxation times (

) compared to standard methine or methylene groups. A standard 1-second relaxation delay (D1) will result in the under-integration of the methyl protons and signal suppression of the quaternary carbon. Therefore, a D1 of 5 seconds is mandated to ensure complete thermodynamic equilibrium between scans, allowing for accurate quantitative NMR (qNMR) purity assessments 3[3].
Self-Validating System Design

To ensure trustworthiness, the protocol integrates a strict quality control gate. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) is spiked into the sample. The TSP singlet serves as an internal standard for chemical shift calibration (0.00 ppm) and purity quantification. The Full Width at Half Maximum (FWHM) of the TSP peak acts as an internal diagnostic tool: if the FWHM exceeds 1.2 Hz, the system flags poor magnetic homogeneity (shimming) or paramagnetic contamination, and the acquisition is aborted.

Step-by-Step NMR Protocol

Phase 1: Sample Preparation
  • Gravimetric Analysis: Accurately weigh 10.0 ± 0.1 mg of the 2-Amino-2-(4-hydroxyphenyl)propanoic acid standard using a calibrated microbalance.

  • Solvation: Dissolve the analyte in 600 µL of anhydrous DMSO-d6 (99.9% D) containing 0.05% w/v TSP.

  • Homogenization: Vortex the mixture for 60 seconds. If the zwitterion exhibits slow dissolution, sonicate the vial at 25°C for 5 minutes.

  • Sample Transfer: Transfer 550 µL of the completely clear solution into a standard 5 mm precision NMR tube.

Phase 2: Self-Validating Acquisition Parameters

All experiments should be conducted on a spectrometer operating at


 400 MHz (preferably 600 MHz for optimal 2D resolution).
  • Probe Tuning & Shimming (The Validation Gate):

    • Perform Automated Tuning and Matching (ATMA) for

      
      H and 
      
      
      
      C nuclei.
    • Execute 3D gradient shimming.

    • Validation Check: Acquire a dummy 1D

      
      H scan. Measure the FWHM of the TSP peak at 0.00 ppm. Proceed only if FWHM 
      
      
      
      1.2 Hz.
  • 1D

    
    H NMR Acquisition: 
    
    • Scans (NS): 32

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5.0 seconds (Critical for methyl integration).

  • 1D

    
    C NMR Acquisition: 
    
    • Scans (NS): 1024 (Minimum, due to low natural abundance and quaternary carbons).

    • Decoupling: WALTZ-16 proton decoupling.

    • Relaxation Delay (D1): 2.0 seconds.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Essential for linking the isolated

      
      -methyl protons to the quaternary 
      
      
      
      -carbon and the carboxylate carbon via
      
      
      and
      
      
      couplings 4[4].
    • Parameters: Set the long-range coupling constant evolution delay to optimize for

      
       = 8 Hz.
      

Data Presentation & Expected Results

The following table summarizes the expected chemical shifts for 2-Amino-2-(4-hydroxyphenyl)propanoic acid, providing a reliable reference for structural confirmation.

Table 1: Expected


H and 

C NMR Chemical Shifts in DMSO-d6
NucleusPositionExpected Shift (ppm)MultiplicityIntegrationMechanistic Assignment Notes

C
C1 (Carboxyl)~174.0s-Quaternary; weak intensity due to long

.

C
C4' (Ar-OH)~157.0s-Quaternary; heavily deshielded by electronegative oxygen.

C
C1' (Ar-Cq)~131.0s-Quaternary aromatic carbon attached to

-center.

C
C2', C6' (Ar-CH)~127.5d-Aromatic methines (ortho to aliphatic chain).

C
C3', C5' (Ar-CH)~115.2d-Aromatic methines (ortho to hydroxyl group).

C
C2 (

-Carbon)
~62.5s-Quaternary chiral center; requires HMBC for absolute assignment.

C
C3 (

-Methyl)
~23.0q-Aliphatic methyl carbon.

H
Phenolic OH~9.45s1HExchangeable; broadens or disappears if moisture is present.

H

-NH

~8.20br s3HExchangeable; broad singlet indicates zwitterionic state in DMSO.

H
H2', H6' (Ar-H)~7.30d (

=8.5 Hz)
2HExhibits strong ortho coupling.

H
H3', H5' (Ar-H)~6.75d (

=8.5 Hz)
2HShielded by the electron-donating -OH group.

H

-Methyl
~1.65s3HSharp singlet; no adjacent protons for scalar coupling.

Experimental Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the NMR characterization workflow.

NMR_Workflow Start Sample Preparation: 10 mg Analyte + 600 µL DMSO-d6 (+ 0.05% TSP) Shim System Validation Gate: 3D Gradient Shimming (Check TSP FWHM) Start->Shim Shim->Start Fail (Re-prep/Re-shim) Acq1D 1D Acquisition: 1H (32 scans, D1=5s) 13C (1024 scans) Shim->Acq1D Pass (FWHM ≤ 1.2 Hz) Acq2D 2D Acquisition: COSY, HSQC, HMBC (Targeting Quaternary C2) Acq1D->Acq2D Process Data Processing: Fourier Transform, Phase Correction, Baseline Integration Acq2D->Process Elucidate Structural Elucidation & qNMR Purity Quantification Process->Elucidate

Caption: Workflow for the self-validating NMR characterization of 2-Amino-2-(4-hydroxyphenyl)propanoic acid.

References

1.[1]1 - ACS Publications 2.[3]3 - ResearchGate 3.[2]2 - PNAS 4.[4] 4 - Mario Schubert

Sources

Application

Application Note: Mass Spectrometry Analysis of 2-Amino-2-(4-hydroxyphenyl)propanoic acid

This Application Note and Protocol guide is designed for the rigorous analysis of 2-Amino-2-(4-hydroxyphenyl)propanoic acid , a specific structural isomer of tyrosine. Important Scientific Distinction: It is critical to...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for the rigorous analysis of 2-Amino-2-(4-hydroxyphenyl)propanoic acid , a specific structural isomer of tyrosine.

Important Scientific Distinction: It is critical to distinguish the target analyte from its structural isomers and analogs to ensure analytical specificity:

  • Target Analyte: 2-Amino-2-(4-hydroxyphenyl)propanoic acid (MW 181.19 Da).[1] Also known as

    
    -methyl-4-hydroxyphenylglycine. Structure: Phenyl ring attached directly to the 
    
    
    
    -carbon.
  • Isomer (Interference): Tyrosine (2-Amino-3-(4-hydroxyphenyl)propanoic acid, MW 181.19 Da). Structure: Phenyl ring attached to the

    
    -carbon (methylene bridge).
    
  • Analog: Metyrosine (

    
    -Methyltyrosine, MW 195.22 Da).
    

This protocol focuses on the LC-MS/MS quantification of the target, emphasizing the chromatographic resolution and unique fragmentation patterns required to distinguish it from the abundant endogenous isomer, tyrosine.

Introduction & Analytical Strategy

2-Amino-2-(4-hydroxyphenyl)propanoic acid is a non-proteinogenic amino acid often used in peptide synthesis and as a mechanistic probe in biochemical assays. Unlike tyrosine, where the aromatic ring is separated from the backbone by a methylene group, this compound features a quaternary


-carbon substituted with a methyl group, an amine, a carboxylic acid, and a 4-hydroxyphenyl group.
The Analytical Challenge

The primary challenge is isobaric interference from L-Tyrosine. Both compounds share the formula


 and a protonated precursor ion 

at m/z 182.1 . Standard low-resolution mass spectrometry cannot distinguish them by mass alone. Therefore, the method relies on:
  • Chromatographic Separation: Utilizing a Phenyl-Hexyl stationary phase to exploit

    
     interactions, which differ between the isomers.
    
  • Unique Fragmentation: Monitoring specific product ions derived from the direct phenyl-to-

    
    -carbon attachment.
    

Compound Characterization

PropertyDataNotes
IUPAC Name 2-Amino-2-(4-hydroxyphenyl)propanoic acid
Common Synonyms

-Methyl-4-hydroxyphenylglycine; (4-Hydroxyphenyl)-

-methylglycine
Molecular Formula

Exact Mass 181.0739 Da
Precursor Ion 182.1 Da

ESI Positive Mode
pKa Values (Calc.)

-COOH: ~2.1;

-NH3+: ~8.9; Phenolic OH: ~10.1
Zwitterionic at neutral pH
Solubility Soluble in water, dilute acid, and alkali; sparingly soluble in ethanol.[2][3][4]

Experimental Protocol

Reagents and Standards
  • Analyte Standard: 2-Amino-2-(4-hydroxyphenyl)propanoic acid (>98% purity).

  • Internal Standard (IS):

    
    -Methyl-d3-tyrosine or Tyrosine-d4 (if specific isotopolog is unavailable, use a structural analog like Phenylalanine-d5).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation (Protein Precipitation)

This method is optimized for plasma or serum but is adaptable to cell culture media.

  • Aliquot: Transfer 50 µL of biological sample into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid .

    • Scientific Rationale: Methanol precipitates proteins efficiently while the formic acid disrupts protein-drug binding, enhancing recovery of the polar amino acid.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with 0.1% Formic Acid in Water before injection.

LC-MS/MS Conditions
Chromatographic Method[5][6][7][8][9]
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm).

    • Why Phenyl-Hexyl? This phase offers alternative selectivity to C18, providing better separation of aromatic isomers (Target vs. Tyrosine) via

      
       interactions.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 2 Hold (Loading)
1.0 2 Start Gradient
6.0 30 Elution of Analytes
6.1 95 Wash
8.0 95 End Wash
8.1 2 Re-equilibration

| 10.0 | 2 | End Run |

Mass Spectrometry Parameters (ESI+)
  • Ion Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3500 V.

  • Source Temp: 450°C.

  • Curtain Gas: 30 psi.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor (m/z)Product (m/z)TypeCE (eV)Structural Logic
Target Analyte 182.1 136.1 Quantifier20Loss of HCOOH (Immonium Ion)
Target Analyte 182.1 119.1 Qualifier30Loss of HCOOH + NH3
Target Analyte 182.1 93.1 Qualifier45Phenol radical cation (Distinctive)
L-Tyrosine (Interference)182.1136.1Shared20Same Immonium Ion
L-Tyrosine (Interference)182.1107.1 Distinct35Tropylium Ion (Requires CH2 spacer)

Critical Discrimination Logic:

  • Tyrosine readily forms the m/z 107 tropylium ion (

    
    ) because it has a methylene bridge (
    
    
    
    ) between the ring and the
    
    
    -carbon.
  • 2-Amino-2-(4-hydroxyphenyl)propanoic acid lacks this methylene spacer. It cannot form the stable tropylium ion. Instead, it favors the formation of the phenol radical cation (m/z 93 ) or simple loss of the carboxyl group.

  • Validation Check: If a peak appears in the 182->107 channel at the same retention time as the target, the separation is insufficient.

Workflows and Pathways

Analytical Workflow

This diagram illustrates the decision process for ensuring specificity against isomers.

G Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (MeOH + 0.1% FA) Sample->Prep LC LC Separation (Phenyl-Hexyl Column) Prep->LC Inject Supernatant MS MS/MS Detection (Precursor m/z 182.1) LC->MS Gradient Elution Decision Check Qualifier Ions MS->Decision Analyze MRM Ratios Result_Target Target Identified: High 182->93 No 182->107 Decision->Result_Target m/z 93 Present Result_Tyr Interference (Tyrosine): High 182->107 Decision->Result_Tyr m/z 107 Dominant

Caption: Analytical workflow emphasizing the use of qualifier ions to distinguish the target from endogenous tyrosine.

Fragmentation Pathway Comparison

This diagram highlights the mechanistic difference in fragmentation between the target and tyrosine.

Frag Target Target Analyte [M+H]+ 182.1 (Ph-C(Me)-NH2-COOH) Immonium Immonium Ion m/z 136.1 (Ph-C(Me)=NH2+) Target->Immonium -HCOOH (46) Phenol Phenol Cation m/z 93.1 (Ph-OH)+ Target->Phenol Direct Cleavage Tyrosine Tyrosine (Interference) [M+H]+ 182.1 (Ph-CH2-CH-NH2-COOH) Tyrosine->Immonium -HCOOH (46) Tropylium Tropylium Ion m/z 107.1 (Stable Ring Exp.) Tyrosine->Tropylium Benzylic Cleavage (Unique to Tyr)

Caption: Divergent fragmentation pathways. The target lacks the methylene spacer required to form the stable m/z 107 tropylium ion.

Method Validation Parameters (FDA/EMA Guidelines)

To ensure "Trustworthiness" and "Self-Validation," the following criteria must be met:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ should be observed at the retention time of the analyte (approx 3-5 min). Crucial: Confirm baseline resolution from Tyrosine (which will be present in all plasma samples).

  • Linearity: Recommended range: 10 ng/mL to 5000 ng/mL . Use a

    
     weighted linear regression.
    
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: CV < 15% (20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF) using post-extraction spike method.

    • If MF < 0.8 (Suppression) or > 1.2 (Enhancement), consider using a Stable Isotope Labeled (SIL) internal standard or further dilution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background at m/z 182 Endogenous Tyrosine contamination or insufficient separation.Switch to Phenyl-Hexyl column; flatten gradient slope around elution time.
Signal Suppression Co-eluting phospholipids.Monitor m/z 184 (Phosphocholine) to check for overlap. Extend wash step.
Peak Tailing Interaction with silanols on column.Ensure mobile phase pH is acidic (0.1% FA). Increase buffer strength if necessary.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66644607, (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine). Retrieved from [Link]

    • Context: Reference for the isobaric interference (Tyrosine) properties and structure.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 441350, Metyrosine. Retrieved from [Link]

    • Context: Reference for the structural analog Metyrosine to distinguish it
  • Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

    • Context: Authoritative source for the validation parameters (Accuracy, Precision, Selectivity) cited in Section 5.
  • ChemSrc (2025). 2-Amino-2-(4-hydroxyphenyl)propanoic acid (CAS 170847-08-2).[10] Retrieved from [Link][11]

    • Context: Verification of the specific chemical entity and CAS number.

Sources

Method

Application Notes and Protocols for the Chromatographic Separation of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid Enantiomers

Introduction: The Significance of Enantiomeric Purity 2-Amino-2-(4-hydroxyphenyl)propanoic acid, a non-proteinogenic amino acid, is a chiral molecule with significant implications in pharmaceutical and life sciences rese...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Enantiomeric Purity

2-Amino-2-(4-hydroxyphenyl)propanoic acid, a non-proteinogenic amino acid, is a chiral molecule with significant implications in pharmaceutical and life sciences research. The spatial arrangement of its substituents around the chiral center gives rise to two enantiomers, the D- and L-forms. These enantiomers can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification a critical aspect of drug development, synthesis, and quality control. This application note provides a comprehensive guide to the chromatographic separation of 2-Amino-2-(4-hydroxyphenyl)propanoic acid enantiomers, delving into the principles of chiral recognition and offering detailed protocols for achieving baseline separation.

The differential biological activity of enantiomers underscores the necessity for robust analytical methods to ensure enantiomeric purity. For instance, one enantiomer may be therapeutically active while the other could be inactive or even elicit adverse effects. Therefore, regulatory bodies often mandate the characterization and control of the enantiomeric composition of chiral drug substances. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the most prevalent and effective technique for this purpose.

The Foundation of Chiral Separation: A Mechanistic Overview

The successful separation of enantiomers by HPLC hinges on the principle of creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector, which is immobilized on the stationary phase. The differing stability of these diastereomeric complexes leads to different retention times on the column, enabling their separation. The choice of the chiral stationary phase is paramount and is dictated by the structural and functional groups of the analyte. For an amino acid like 2-Amino-2-(4-hydroxyphenyl)propanoic acid, which possesses a primary amine, a carboxylic acid, and an aromatic ring, several types of CSPs have proven effective.

Chiral Recognition Mechanisms at Play
  • Polysaccharide-Based CSPs: These are among the most versatile and widely used CSPs. They typically consist of cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica support. The chiral recognition mechanism is a complex interplay of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. For aromatic amino acids, π-π interactions between the analyte's phenyl group and the aromatic moieties of the CSP also contribute significantly to the separation.

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on vancomycin or teicoplanin, offer a unique combination of interaction sites. The chiral recognition of amino acids on these phases is primarily driven by a charge-charge interaction between the negatively charged carboxylate group of the amino acid and a positively charged amine group within the "basket" of the macrocyclic glycopeptide selector[1]. Secondary interactions, including hydrogen bonding and hydrophobic interactions with the peptide and sugar units of the selector, further enhance enantioselectivity[1].

  • Crown Ether-Based CSPs: Chiral crown ethers are particularly effective for the separation of compounds containing a primary amine group, making them well-suited for amino acids. The fundamental mechanism involves the complexation of the protonated primary amine (R-NH3+) of the analyte within the cavity of the crown ether[2][3]. The stability of this complex is influenced by steric interactions between the analyte's other substituents and the chiral barriers of the crown ether, leading to the differentiation of the enantiomers[2].

Comparative Performance of Chiral Stationary Phases

The selection of the optimal CSP is a critical step in method development. The following table summarizes the typical performance of different classes of CSPs for the enantioseparation of 4-hydroxyphenylglycine, a close structural analog of 2-Amino-2-(4-hydroxyphenyl)propanoic acid.

Chiral Stationary Phase (CSP) TypeColumn ExampleTypical Mobile PhaseResolution (Rs)Selectivity (α)Elution Order
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)~1.8~1.35D then L
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v)~2.1~1.42D then L
Macrocyclic Glycopeptide-Based Vancomycin-based10 mM Ammonium Acetate in Methanol (pH 4.1 with Acetic Acid)~2.5~1.50L then D
Crown Ether-Based (+) or (-)-(18-Crown-6)-tetracarboxylic acidPerchloric Acid in Water (pH 1.5)>2.0~1.60L then D on (+)

Note: Performance data is indicative and may vary based on the specific HPLC system and experimental conditions.

Experimental Protocols

The following are detailed, step-by-step protocols for the enantiomeric separation of 2-Amino-2-(4-hydroxyphenyl)propanoic acid on three different types of chiral stationary phases.

Protocol 1: Separation on a Polysaccharide-Based CSP (Normal-Phase Mode)

This protocol is often a good starting point due to the versatility of polysaccharide-based columns. The normal-phase mode frequently provides excellent selectivity for aromatic amino acids.

1. Materials and Reagents:

  • Racemic 2-Amino-2-(4-hydroxyphenyl)propanoic acid standard
  • HPLC-grade n-Hexane
  • HPLC-grade Isopropanol (IPA) or Ethanol
  • Trifluoroacetic Acid (TFA)
  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm

2. Sample Preparation:

  • Prepare a stock solution of racemic 2-Amino-2-(4-hydroxyphenyl)propanoic acid in the mobile phase at a concentration of approximately 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Mobile Phase Preparation:

  • For a Cellulose-based column: Prepare a mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid in a 90:10:0.1 volume ratio.
  • For an Amylose-based column: Prepare a mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid in an 85:15:0.1 volume ratio.
  • Thoroughly degas the mobile phase using sonication or vacuum filtration. The acidic additive (TFA) is crucial for protonating the amino group and ensuring good peak shape.

4. HPLC System and Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 270 nm
  • Injection Volume: 10 µL

5. Data Analysis:

  • Identify the two enantiomer peaks and calculate the resolution (Rs) and selectivity (α). A resolution of >1.5 indicates baseline separation.
Protocol 2: Separation on a Macrocyclic Glycopeptide-Based CSP (Polar Ionic Mode)

The polar ionic mode is particularly effective for underivatized amino acids on macrocyclic glycopeptide columns. The charged interactions are key to the separation mechanism.

1. Materials and Reagents:

  • Racemic 2-Amino-2-(4-hydroxyphenyl)propanoic acid standard
  • HPLC-grade Methanol
  • Ammonium Acetate
  • Acetic Acid
  • Chiral Column: Vancomycin-based (e.g., Astec® CHIROBIOTIC® V), 250 x 4.6 mm, 5 µm

2. Sample Preparation:

  • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of 0.5 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter.

3. Mobile Phase Preparation:

  • Prepare a 10 mM solution of Ammonium Acetate in Methanol.
  • Adjust the pH of the solution to 4.1 with Acetic Acid.
  • Filter and degas the mobile phase. The pH control is critical for maintaining the appropriate ionization states of both the analyte and the chiral selector.

4. HPLC System and Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 230 nm
  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the resolution and selectivity of the enantiomeric peaks.
Protocol 3: Separation on a Crown Ether-Based CSP (Reversed-Phase Mode)

Crown ether phases excel at separating primary amines. The acidic mobile phase is essential for the complexation mechanism.

1. Materials and Reagents:

  • Racemic 2-Amino-2-(4-hydroxyphenyl)propanoic acid standard
  • HPLC-grade Water
  • Perchloric Acid
  • Chiral Column: (+)-(18-Crown-6)-tetracarboxylic acid (e.g., Crownpak® CR-I(+)), 150 x 4.0 mm, 5 µm

2. Sample Preparation:

  • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of 0.2 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter.

3. Mobile Phase Preparation:

  • Prepare an aqueous solution of perchloric acid and adjust the pH to 1.5.
  • Filter and degas the mobile phase. The low pH ensures the primary amine of the analyte is fully protonated for interaction with the crown ether.

4. HPLC System and Conditions:

  • Flow Rate: 0.8 mL/min
  • Column Temperature: 20 °C
  • Detection: UV at 210 nm
  • Injection Volume: 5 µL

5. Data Analysis:

  • Determine the retention times of the enantiomers and calculate the resolution and selectivity. The elution order can typically be reversed by using the corresponding (-) crown ether column.

Visualization of Method Development and Chiral Recognition

Chiral_Method_Development cluster_screening Phase 1: Column Screening cluster_optimization Phase 2: Method Optimization Polysaccharide Polysaccharide Mobile Phase Composition Mobile Phase Composition Polysaccharide->Mobile Phase Composition Macrocyclic Glycopeptide Macrocyclic Glycopeptide Macrocyclic Glycopeptide->Mobile Phase Composition Crown Ether Crown Ether Crown Ether->Mobile Phase Composition Temperature Temperature Mobile Phase Composition->Temperature Flow Rate Flow Rate Temperature->Flow Rate Optimized Method Optimized Method Flow Rate->Optimized Method Racemic Analyte Racemic Analyte Racemic Analyte->Polysaccharide Screen 1 Racemic Analyte->Macrocyclic Glycopeptide Screen 2 Racemic Analyte->Crown Ether Screen 3

Caption: A logical workflow for chiral HPLC method development.

Chiral_Recognition_Mechanisms cluster_polysaccharide Polysaccharide CSP cluster_macrocyclic Macrocyclic Glycopeptide CSP cluster_crown Crown Ether CSP Analyte Analyte H-Bonding H-Bonding Analyte->H-Bonding Dipole-Dipole Dipole-Dipole Analyte->Dipole-Dipole Steric Fit Steric Fit Analyte->Steric Fit π-π Stacking π-π Stacking Analyte->π-π Stacking Analyte_M Analyte Ionic Interaction Ionic Interaction Analyte_M->Ionic Interaction -COO⁻ <-> -NH₃⁺ H-Bonding_M H-Bonding_M Analyte_M->H-Bonding_M H-Bonding Hydrophobic Pocket Hydrophobic Pocket Analyte_M->Hydrophobic Pocket Analyte_C Analyte Inclusion Complex Inclusion Complex Analyte_C->Inclusion Complex -NH₃⁺ in cavity Steric Repulsion Steric Repulsion Analyte_C->Steric Repulsion

Caption: Key interactions in chiral recognition mechanisms.

Conclusion and Further Considerations

The successful chromatographic separation of 2-Amino-2-(4-hydroxyphenyl)propanoic acid enantiomers is readily achievable with a systematic approach to method development. Polysaccharide-based, macrocyclic glycopeptide-based, and crown ether-based chiral stationary phases all offer viable routes to baseline separation. The choice of the optimal CSP and mobile phase will depend on the specific requirements of the analysis, including desired resolution, analysis time, and compatibility with detection methods.

For robust and reproducible results, it is essential to carefully control experimental parameters such as mobile phase composition, pH, and column temperature. The protocols provided herein serve as a solid foundation for developing and validating a chiral separation method for this important class of molecules. Further optimization may be necessary to meet the specific demands of your application.

References

  • Berthod, A., & Chir, J. (2009). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 21(1), 167-175. [Link]

  • Regis Technologies. Crown-Ether Chiral Stationary Phases. [Link]

  • Berthod, A., & Armstrong, D. W. (2006). Chiral recognition mechanisms. Analytical Chemistry, 78(12), 304A-310A. [Link]

  • Pintos, M., & Armstrong, D. W. (2020). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. Journal of Chromatography A, 1297, 169-176. [Link]

  • Chiralpedia. Polysaccharide-based CSPs. [Link]

Sources

Application

"protocol for testing antimicrobial efficacy of 2-Amino-2-(4-hydroxyphenyl)propanoic acid"

Application Note: AN-2026-AHP Protocol for Testing Antimicrobial Efficacy of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid Part 1: Introduction & Strategic Rationale The compound 2-Amino-2-(4-hydroxyphenyl)propanoic acid (he...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-AHP Protocol for Testing Antimicrobial Efficacy of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid

Part 1: Introduction & Strategic Rationale

The compound 2-Amino-2-(4-hydroxyphenyl)propanoic acid (hereafter referred to as 2-AHPPA ) represents a specific class of


-disubstituted amino acids. Structurally, it features a phenolic moiety directly attached to the 

-carbon of the propanoic acid backbone, distinguishing it from the canonical amino acid L-Tyrosine (where the phenol is on the

-carbon) and the antihypertensive drug Metyrosine (

-methyltyrosine).

Scientific Premise for Antimicrobial Testing: Structural analogs of amino acids often function as antimetabolites . They may inhibit bacterial growth via two primary mechanisms:

  • False Incorporation: The compound is charged onto tRNA

    
     by tyrosyl-tRNA synthetase and incorporated into nascent proteins, leading to misfolded or non-functional proteins.
    
  • Competitive Inhibition: The compound competitively inhibits biosynthetic enzymes (e.g., chorismate mutase, prephenate dehydrogenase) or transport systems (e.g., TyrP), starving the cell of essential tyrosine.

Critical Experimental Constraint: Standard antimicrobial susceptibility testing (AST) protocols (e.g., CLSI M07) utilize Mueller-Hinton Broth (MHB) , which is rich in amino acids/peptides. High concentrations of exogenous L-Tyrosine in MHB can outcompete 2-AHPPA, leading to false-negative results .

  • Directive: This protocol mandates a dual-media approach: Standard MHB (for clinical relevance) and Defined Minimal Media (e.g., M9 Glucose) to unmask antimetabolite activity.

Part 2: Materials & Stock Preparation

Chemical Properties & Handling
  • Compound: 2-Amino-2-(4-hydroxyphenyl)propanoic acid[1][2]

  • CAS: 170847-08-2 (Free acid) / 871842-95-4 (HCl salt)

  • Molecular Weight: ~181.19 g/mol

  • Solubility Profile: Zwitterionic. Poor solubility in neutral water. Soluble in dilute acid (HCl) or base (NaOH).

Stock Solution Protocol

Objective: Prepare a 10 mg/mL (approx. 55 mM) Stock Solution.

  • Weighing: Accurately weigh 10 mg of 2-AHPPA powder.

  • Solubilization (Acidic Method - Preferred for Stability):

    • Add 800 µL of sterile deionized water.

    • Slowly add 1 M HCl dropwise (approx. 50-100 µL) while vortexing until fully dissolved.

    • Adjust final volume to 1.0 mL with water.

    • Note: If using the HCl salt form, it should dissolve in water directly.

  • Sterilization: Filter sterilize using a 0.22 µm PVDF syringe filter . (Do not use Nylon if protein binding is suspected, though unlikely for small molecules).

  • Storage: Aliquot into light-protective tubes. Store at -20°C. Avoid freeze-thaw cycles.

Part 3: Experimental Protocol (Dual-Media Microdilution)

This workflow is adapted from CLSI M07-A10 guidelines but modified to detect amino acid antimetabolites.

Media Preparation
Medium TypeCompositionPurpose
MHB (Rich) Mueller-Hinton Broth (Cation Adjusted)Standard clinical baseline. High peptide/amino acid content.
M9-G (Minimal) M9 Salts + 0.4% Glucose + 2 mM MgSO

+ 0.1 mM CaCl

Critical: Lacks pre-formed amino acids. Forces bacteria to synthesize Tyrosine de novo, maximizing susceptibility to 2-AHPPA.
Bacterial Strain Selection

Include strains with defined auxotrophy profiles if possible.

  • Escherichia coli K-12 (MG1655): Prototroph (Good for minimal media).

  • Staphylococcus aureus (ATCC 29213): Standard QC strain.

  • Pseudomonas aeruginosa (PAO1): High efflux capability (Tests permeability).

Step-by-Step Workflow

Step 1: Inoculum Preparation

  • Pick a single colony from an overnight agar plate.

  • Resuspend in sterile saline (0.85% NaCl) to match 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in the respective test medium (MHB or M9-G) to achieve a final challenge density of

    
     CFU/mL.
    

Step 2: Plate Setup (96-Well)

  • Rows A-H: Serial 2-fold dilutions of 2-AHPPA.

  • Range: Start at 512 µg/mL down to 0.5 µg/mL.

  • Volume: 50 µL of 2x Drug Solution + 50 µL of Inoculum per well.

Step 3: Controls (Essential for Validity)

  • GC (Growth Control): Media + Bacteria + Solvent Vehicle (dilute HCl).

  • SC (Sterility Control): Media only.

  • Reference: Ciprofloxacin (0.004 - 4 µg/mL).

  • Rescue Control (Mechanism Check): Wells containing 2-AHPPA (at 4x MIC) + L-Tyrosine (1 mM) .

    • Logic: If 2-AHPPA acts as a tyrosine antimetabolite, adding excess L-Tyrosine should restore growth (antagonism).

Step 4: Incubation

  • Seal plates with breathable film.

  • Incubate at 35 ± 2°C for 16-20 hours (24-48h for Minimal Media as growth is slower).

Step 5: Readout

  • Visual: Inspect for turbidity (pellet formation).

  • Optical Density: Measure Absorbance at 600 nm (

    
    ).
    
  • Viability Dye (Optional): Add 10 µL Resazurin (0.01%) and incubate for 2 hours. Blue

    
     Pink indicates metabolic activity.
    

Part 4: Data Visualization & Analysis

Logic Flow: Mechanism Determination

The following diagram illustrates the decision logic for interpreting the Dual-Media results.

G Start Compare MIC in MHB vs. M9-Glucose Result1 High MIC (MHB) Low MIC (M9) Start->Result1 Activity only in Minimal Result2 Low MIC (MHB) Low MIC (M9) Start->Result2 Activity in Both Result3 High MIC (MHB) High MIC (M9) Start->Result3 No Activity Validation Run Rescue Assay: Add Excess L-Tyrosine Result1->Validation Mech2 Mechanism: General Toxicity (Membrane/DNA target) Result2->Mech2 Mech3 Inactive / Poor Uptake Result3->Mech3 Mech1 Mechanism: Antimetabolite (Competitive Inhibition) GrowthRestored Growth Restored Validation->GrowthRestored Confirms Tyrosine Mimicry NoGrowth No Growth Validation->NoGrowth Off-target effect

Figure 1: Decision tree for interpreting antimicrobial activity of amino acid analogs.

Data Reporting Template

Summarize MIC values (


g/mL) in the following format:
StrainMediaMIC (2-AHPPA)MIC (Cipro - Ref)MIC (2-AHPPA + Tyr)Interpretation
E. coli K12MHB>2560.015N/ALikely competition by peptides in MHB.
E. coli K12M9-G80.015>256Positive Antimetabolite Activity.
S. aureusMHB640.564Moderate general toxicity.

Part 5: Advanced Mechanistic Validation (Optional)

If the MIC in M9-Glucose is promising (


g/mL), proceed to Macromolecular Synthesis Inhibition Assay .
  • Concept: Measure the incorporation of radiolabeled precursors into macromolecules.

  • Tracer:

    
    H-Tyrosine (Protein synthesis) vs. 
    
    
    
    H-Thymidine (DNA).
  • Expected Result for 2-AHPPA:

    • Specific inhibition of

      
      H-Tyrosine incorporation into TCA-precipitable material.
      
    • No immediate effect on DNA/RNA synthesis.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[3][4][5][6][7] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.[7] EUCAST. [Link]

  • Bullard, J. M., et al. (2020). Antimicrobial Mechanism of Action Methods: Aminoacyl-tRNA Synthetase Inhibitors. Methods in Molecular Biology. [Link]

  • Zheng, J., et al. (2019). Influence of Culture Media on the Antimicrobial Activity of Amino Acid Derivatives. Journal of Antibiotics. [Link]

Sources

Method

"developing drug delivery systems for 2-Amino-2-(4-hydroxyphenyl)propanoic acid"

Application Note: Advanced Drug Delivery Systems for 2-Amino-2-(4-hydroxyphenyl)propanoic acid (AHPA) Executive Summary & Rationale 2-Amino-2-(4-hydroxyphenyl)propanoic acid (AHPA) is a highly specific, unnatural amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Drug Delivery Systems for 2-Amino-2-(4-hydroxyphenyl)propanoic acid (AHPA)

Executive Summary & Rationale

2-Amino-2-(4-hydroxyphenyl)propanoic acid (AHPA) is a highly specific, unnatural amino acid derivative. Structurally, it features a primary amine, a carboxylic acid, and a phenolic hydroxyl group on an alpha-methylated backbone. At physiological pH, AHPA exists primarily as a hydrophilic zwitterion. This physicochemical profile results in inherently poor passive lipid bilayer permeability (BCS Class III characteristics) and rapid systemic clearance, presenting significant challenges for intracellular targeting and oral bioavailability.

To overcome these biological barriers, this application note details two cutting-edge delivery strategies:

  • Carrier-Mediated Prodrug Delivery: Exploiting AHPA's structural homology to endogenous large neutral amino acids to hijack the L-type amino acid transporter 1 (LAT1) [1].

  • Lipid Nanoparticle (LNP) Encapsulation: Utilizing microfluidic chaotic advection to encapsulate AHPA via hydrophobic ion-pairing, bypassing passive diffusion limitations[2].

Strategy A: LAT1-Targeted Prodrug Synthesis and Delivery

Causality & Mechanism: LAT1 is heavily overexpressed in various carcinomas and at the blood-brain barrier (BBB) to meet the high metabolic demands of these tissues [1]. Because free AHPA is zwitterionic and highly polar, its native affinity for LAT1 may be suboptimal for therapeutic accumulation. By synthesizing a lipophilic ester prodrug (e.g., masking the carboxylic acid with an alkyl or aromatic ester), we artificially increase the molecule's partition coefficient (LogD) while retaining the alpha-amino group essential for LAT1 recognition. Once translocated into the cytosol, ubiquitous intracellular esterases cleave the promoiety, trapping the active, membrane-impermeable AHPA inside the cell.

LAT1_Pathway Prodrug AHPA Prodrug (Extracellular) LAT1 LAT1 Transporter (Cell Membrane) Prodrug->LAT1 Recognition & Binding Endosome Intracellular Uptake LAT1->Endosome Translocation Esterase Esterase Cleavage (Cytosol) Endosome->Esterase Release Active Active AHPA Release (Target Engagement) Esterase->Active Hydrolysis

Mechanism of LAT1-mediated cellular uptake and activation of AHPA prodrugs.

Self-Validating Protocol: Prodrug Conversion Assay

  • Incubation: Incubate 10 µM of the AHPA-ester prodrug in human liver microsomes (HLM) or cellular S9 fractions at 37°C.

  • Sampling: Quench 50 µL aliquots at 0, 15, 30, 60, and 120 minutes using 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge at 15,000 x g for 10 min and analyze the supernatant via LC-MS/MS.

  • Validation Criteria: The system validates itself by comparing stability across two environments. The prodrug must demonstrate a half-life (

    
    ) of < 45 minutes in HLM to ensure rapid intracellular activation, while remaining stable (
    
    
    
    > 4 hours) in Simulated Gastric Fluid (SGF) control wells to prevent premature degradation.

Strategy B: Microfluidic Formulation of AHPA-Loaded LNPs

Causality & Mechanism: Direct encapsulation of zwitterionic small molecules into LNPs is notoriously inefficient due to their high aqueous solubility. To solve this, we employ a Hydrophobic Ion-Pairing (HIP) strategy. By complexing AHPA with a lipophilic counterion (e.g., sodium deoxycholate) at pH 4.0, the net charge is neutralized, and the apparent LogP is raised. This complex is then subjected to rapid microfluidic mixing with an ethanolic lipid phase. The chaotic advection generated within the microfluidic channels reduces the fluid homogenization time (


) to milliseconds, triggering uniform nanoprecipitation and trapping the drug before it can partition back into the aqueous phase [2].

LNP_Workflow Aq Aqueous Phase (AHPA-HIP in Buffer) Mix Microfluidic Mixing (Chaotic Advection) Aq->Mix Org Organic Phase (Lipids in Ethanol) Org->Mix Dialysis Dialysis & Buffer Exchange (1X PBS, pH 7.4) Mix->Dialysis Nanoprecipitation QC Quality Control (DLS, EE%, Zeta) Dialysis->QC Purified LNPs

Microfluidic formulation workflow for AHPA-loaded lipid nanoparticles.

Self-Validating Protocol: LNP Formulation and QC

  • Aqueous Phase Preparation: Dissolve AHPA and sodium deoxycholate (1:3 molar ratio) in 10 mM citrate buffer (pH 4.0) to a final AHPA concentration of 1 mg/mL.

  • Organic Phase Preparation: Dissolve Ionizable Lipid, DSPC, Cholesterol, and PEG-Lipid (molar ratio 50:10:38.5:1.5) in absolute ethanol.

  • Microfluidic Mixing: Using a staggered herringbone micromixer, inject the aqueous and organic phases at a 3:1 Flow Rate Ratio (FRR) and a Total Flow Rate (TFR) of 12 mL/min. Causality: The 3:1 ratio ensures the final ethanol concentration drops to 25%, initiating spontaneous lipid self-assembly around the hydrophobic AHPA-complex.

  • Purification: Dialyze the output immediately against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours to remove residual ethanol and unencapsulated drug.

  • Quality Control (Validation): Measure size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Acceptance Criteria: Z-average diameter < 120 nm, PDI < 0.2. Formulations exceeding a PDI of 0.2 indicate heterogeneous aggregation and must be discarded. Encapsulation Efficiency (EE%) determined via ultrafiltration must exceed 75%.

In Vitro Validation: Caco-2 Permeability Assay

Causality & Mechanism: To benchmark the success of the delivery systems, the Caco-2 human colon carcinoma cell line is utilized. When cultured for 21 days, these cells differentiate to form a polarized monolayer with tight junctions and brush border microvilli, accurately mimicking the human intestinal epithelium [3]. This assay determines the Apparent Permeability Coefficient (


), a critical predictor of in vivo absorption.

Self-Validating Protocol: Apical-to-Basolateral (A-to-B) Transport

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at

    
     cells/cm². Culture for 21 days, replacing media every other day.
    
  • Integrity Check (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Validation: Only wells with TEER > 300

    
     are acceptable for the assay [3].
    
  • Dosing: Wash the monolayer with HBSS (pH 7.4). Apply 0.5 mL of the test formulation (Free AHPA, Prodrug, or LNP) to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

  • Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Withdraw 100 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

  • Integrity Check (Post-Assay): Re-measure TEER and assess Lucifer Yellow permeation. Validation: If TEER drops by >15% or Lucifer Yellow

    
     cm/s, the monolayer was compromised by the formulation (cytotoxicity), and the data point must be discarded.
    
  • Calculation: Calculate

    
     using the equation: 
    
    
    
    , where
    
    
    is the steady-state appearance rate on the basolateral side,
    
    
    is the surface area, and
    
    
    is the initial apical concentration.

Quantitative Data Summary

The following table summarizes the expected physicochemical and biological performance metrics of the three AHPA modalities based on the protocols established above.

Formulation TypeEncapsulation Efficiency (EE%)Z-Average Size (nm)PDICaco-2

(

cm/s)
Projected Bioavailability
Free AHPA (Zwitterion) N/AN/AN/A< 1.0 (Low)Poor (< 10%)
AHPA-Ester Prodrug N/AN/AN/A8.5 - 12.0 (High)Moderate-High (~50%)
LNP-Encapsulated AHPA > 80% (via HIP)85 - 110< 0.15> 15.0 (Very High)High (> 75%)

References

  • Title: L-Type amino acid transporter 1 as a target for drug delivery Source: Pharmaceutical Research (PMC - NIH) URL: [Link]

  • Title: Microfluidic and Turbulent Mixing for mRNA LNP Vaccines Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays Source: Pharmaceutics (PMC - NIH) URL: [Link]

Application

"application of 2-Amino-2-(4-hydroxyphenyl)propanoic acid in medicinal chemistry"

Application Note: 2-Amino-2-(4-hydroxyphenyl)propanoic acid ( -Methyltyrosine) in Medicinal Chemistry Abstract 2-Amino-2-(4-hydroxyphenyl)propanoic acid, commonly known as -Methyl-p-tyrosine ( -MPT) or Metyrosine , is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-2-(4-hydroxyphenyl)propanoic acid (


-Methyltyrosine) in Medicinal Chemistry 

Abstract

2-Amino-2-(4-hydroxyphenyl)propanoic acid, commonly known as


-Methyl-p-tyrosine (

-MPT)
or Metyrosine , is a pivotal non-proteinogenic amino acid used in medicinal chemistry as a rate-limiting enzyme inhibitor and a structural building block.[1][2][3] Its primary pharmacological mechanism is the competitive inhibition of Tyrosine Hydroxylase (TH) , the enzyme responsible for the first step in catecholamine biosynthesis. Beyond its clinical utility in pheochromocytoma,

-MPT is extensively employed in drug discovery to synthesize conformationally constrained peptides and to probe dopaminergic/adrenergic pathways.[2] This guide provides detailed protocols for its incorporation into peptides via Solid Phase Peptide Synthesis (SPPS) and the evaluation of its inhibitory potency using an in vitro enzymatic assay.

Chemical Profile & Mechanism of Action

Chemical Identity
  • IUPAC Name: 2-Amino-2-(4-hydroxyphenyl)propanoic acid[2]

  • Common Name:

    
    -Methyl-p-tyrosine (
    
    
    
    -MPT), Metyrosine[2]
  • Stereochemistry: The (S)-enantiomer (L-isomer) is the biologically active form.[2][4]

  • Key Structural Feature: The

    
    -methyl group creates a quaternary carbon center, introducing steric bulk that restricts rotation around the N-
    
    
    
    and
    
    
    -C(O) bonds.[2]
Mechanism of Action: Tyrosine Hydroxylase Inhibition

-MPT acts as a competitive inhibitor of Tyrosine Hydroxylase (TH) , which catalyzes the conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2][4]
  • Binding Kinetics:

    
    -MPT competes with the substrate L-Tyrosine for the active site of TH.
    
  • Cofactor Interaction: The reaction requires molecular oxygen, iron (

    
    ), and (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (
    
    
    
    ).[2]
    
    
    -MPT does not inhibit the cofactor binding but prevents the hydroxylation of the aromatic ring.
  • Downstream Effect: Blockade of this rate-limiting step depletes the entire catecholamine cascade (Dopamine

    
     Norepinephrine 
    
    
    
    Epinephrine).[2]

Visualization: Catecholamine Biosynthesis Pathway[2][5]

CatecholaminePathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate Limiting Step) Tyrosine->TH LDOPA L-DOPA AADC Aromatic L-amino acid decarboxylase LDOPA->AADC Dopamine Dopamine DBH Dopamine beta-hydroxylase Dopamine->DBH NE Norepinephrine PNMT Phenylethanolamine N-methyltransferase NE->PNMT Epi Epinephrine TH->LDOPA AADC->Dopamine DBH->NE PNMT->Epi AMPT α-Methyltyrosine (Inhibitor) AMPT->TH Competitive Inhibition

Figure 1: Catecholamine biosynthetic pathway illustrating the specific inhibition of Tyrosine Hydroxylase by


-Methyltyrosine.[2]

Application 1: Synthetic Medicinal Chemistry (SPPS)

Rationale: Incorporating


-MPT into peptide drugs restricts conformational flexibility (stabilizing specific secondary structures like helices or turns) and significantly increases resistance to proteolytic degradation due to the sterically hindered quaternary center.[2]
Protocol A: Solid Phase Peptide Synthesis (SPPS) Coupling

Note: Standard coupling reagents (HBTU/DIC) are often insufficient due to the steric hindrance of the


-methyl group.[5]

Materials:

  • Fmoc-

    
    -Me-Tyr(tBu)-OH[2]
    
  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading)[2]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2][5][6]

  • Activator: HOAt (1-Hydroxy-7-azabenzotriazole)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine)[2][5][6]

  • Solvent: Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove N-terminal Fmoc group using 20% Piperidine in DMF (

    
     min).[2] Wash resin 
    
    
    
    with DMF.[2][6][7]
  • Activation (Pre-mix):

    • Dissolve Fmoc-

      
      -Me-Tyr(tBu)-OH (3.0 eq) in minimum DMF.[2]
      
    • Add HATU (2.9 eq) and HOAt (3.0 eq).[2]

    • Add DIPEA (6.0 eq).[2][5]

    • Critical: Allow to activate for 1–2 minutes (solution turns yellow).[2][5]

  • Coupling:

    • Add the activated mixture to the resin.[6][7]

    • Agitate at Room Temperature for 4 to 6 hours (standard amino acids require ~45 min).

    • Optional: Perform a "double couple" (repeat step 3-4) if the sequence is difficult.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If beads remain blue (positive for free amine), extend reaction time or re-couple.[2]

  • Capping: Once coupled, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[2]

Application 2: Biological Evaluation (In Vitro Assay)

Rationale: To determine the


 of novel 

-MPT derivatives or to verify the potency of a synthesized batch.
Protocol B: Tyrosine Hydroxylase (TH) Inhibition Assay

Detection Method: HPLC with Electrochemical Detection (HPLC-ECD) for maximum sensitivity.[2]

Reagents:

  • Enzyme: Recombinant human Tyrosine Hydroxylase (hTH).[2][3][8]

  • Substrate: L-Tyrosine (

    
    ).[2]
    
  • Cofactor: (6R)-

    
     (Tetrahydrobiopterin, 
    
    
    
    ).[2]
  • Co-factors: Ferrous Ammonium Sulfate (

    
    , 
    
    
    
    ), Catalase (to prevent enzyme inactivation by peroxides).[2]
  • Buffer: 50 mM HEPES (pH 7.0).

Experimental Workflow:

  • Enzyme Mix Preparation:

    • Mix hTH,

      
      , and Catalase in HEPES buffer.[2]
      
    • Incubate on ice for 10 min to activate the enzyme.

  • Inhibitor Addition:

    • Add

      
      -MPT (or test compound) at varying concentrations (e.g., 0.1 
      
      
      
      to 100
      
      
      ).[2]
    • Incubate for 10 min at 37°C.

  • Reaction Initiation:

    • Add Substrate Mix: L-Tyrosine +

      
      .[2]
      
    • Incubate at 37°C for 15–20 minutes .

  • Termination:

    • Stop reaction by adding

      
       Perchloric Acid (
      
      
      
      ) containing EDTA.[2]
    • Centrifuge at 10,000 x g for 5 min to remove precipitated protein.

  • Quantification (HPLC-ECD):

    • Inject supernatant onto a C18 reverse-phase column.[2]

    • Mobile Phase: Citrate-Acetate buffer with EDTA and SOS (Sodium Octyl Sulfate).[2]

    • Detect L-DOPA peak (product) electrochemically (+0.7 V).[2]

    • Calculate % Inhibition relative to vehicle control.[2]

Visualization: Assay Workflow

AssayWorkflow start Start: Enzyme Prep mix Mix: hTH + Fe2+ + Catalase (HEPES pH 7.0) start->mix inhibitor Add Inhibitor (α-MPT) Incubate 10 min @ 37°C mix->inhibitor initiate Initiate Reaction Add L-Tyrosine + BH4 inhibitor->initiate incubate Incubate 20 min @ 37°C initiate->incubate stop Terminate Reaction Add 0.1M HClO4 incubate->stop analyze HPLC-ECD Analysis Quantify L-DOPA stop->analyze

Figure 2: Step-by-step workflow for the in vitro Tyrosine Hydroxylase inhibition assay.

Data Summary & Properties

PropertyData / ValueNote
Molecular Weight 195.22 g/mol Formula:

Solubility Water (low), 1M HCl (soluble)Low solubility at neutral pH; dissolve in acid for stock solutions.[2]
pKa Values

,

Amphoteric nature.[2]
Biological Target Tyrosine HydroxylaseCompetitive Inhibitor.[2]
Typical IC50

Varies by assay conditions (substrate conc).[2]
Clinical Dose 250 mg - 4 g dailyFor pheochromocytoma management.[2]

References

  • Mechanism of Action: Udenfriend, S., et al. "Inhibitors of Purified Beef Adrenal Tyrosine Hydroxylase."[2] Biochemical Pharmacology, vol. 14, no.[2] 5, 1965.[2] Link

  • Clinical Application: Engelman, K., et al. "Biochemical and Pharmacologic Effects of

    
    -Methyltyrosine in Man."[2] Journal of Clinical Investigation, vol. 47, no.[2] 3, 1968.[2] Link
    
  • Peptide Synthesis Protocol: Wenschuh, H., et al. "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Chemistry."[2] Journal of Organic Chemistry, vol. 60, no. 2, 1995.[2] (Describes HATU usage for hindered amino acids). Link[2]

  • Assay Methodology: Haavik, J., et al. "Tyrosine Hydroxylase Assay."[2][9] Current Protocols in Neuroscience, Chapter 3, Unit 3.6, 2001.[2] Link[2]

  • Chemical Structure & Data: PubChem Compound Summary for CID 441350, Metyrosine.[2] Link

Sources

Method

Application Note: 2-Amino-2-(4-hydroxyphenyl)propanoic Acid as a Strategic Building Block in Organic Synthesis and Peptidomimetics

Executive Summary & Strategic Rationale In the pursuit of novel therapeutics, the structural rigidity and metabolic stability of drug candidates are paramount. 2-Amino-2-(4-hydroxyphenyl)propanoic acid (also known as -me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the pursuit of novel therapeutics, the structural rigidity and metabolic stability of drug candidates are paramount. 2-Amino-2-(4-hydroxyphenyl)propanoic acid (also known as


-methyl-4-hydroxyphenylglycine) is a highly specialized 

-disubstituted amino acid[1]. Unlike standard proteinogenic amino acids, this building block features a quaternary

-carbon, bearing both a methyl group and a phenolic side chain.

This unique structural topology makes it an invaluable asset in organic synthesis and peptidomimetics. By incorporating this sterically constrained residue into peptide backbones, researchers can artificially dictate secondary structures (such as


-helices)[2], drastically enhance resistance to proteolytic degradation, and modulate receptor binding affinities in central nervous system (CNS) therapeutics[3].

Physicochemical Profiling & Structural Dynamics

The utility of 2-amino-2-(4-hydroxyphenyl)propanoic acid stems directly from its steric bulk. The presence of two distinct substituents on the


-carbon induces the Thorpe-Ingold effect  (gem-dialkyl effect). This phenomenon severely restricts the rotational freedom of the peptide backbone's dihedral angles (

and

), forcing the molecule into highly specific, predictable conformations.
Table 1: Physicochemical & Structural Parameters
ParameterValue / DescriptorSynthetic & Biological Significance
CAS Registry Number 170847-08-2Unique identifier for the free base compound[1].
Molecular Formula C9H11NO3Defines stoichiometry for precise molar equivalent calculations.
Molecular Weight 181.19 g/mol Essential for mass spectrometry (MS) validation during synthesis.

-Carbon Substitution
Quaternary (

-disubstituted)
Induces severe steric hindrance; requires specialized, high-energy coupling chemistry[2].
Side-Chain Functionality Phenolic -OHSusceptible to O-acylation; mandates orthogonal protection (e.g., t-Butyl) during solid-phase peptide synthesis (SPPS).
Table 2: Comparative Efficacy of Coupling Reagents for -Disubstituted AAs
Coupling Reagent SystemReactive IntermediateEfficacy for Quaternary AAsEpimerization Risk
HBTU / DIPEA OBt esterLow (Often fails or yields <20%)Moderate
DIC / OxymaPure Oxyma esterModerate (Requires microwave heating)Low
HATU / HOAt / DIEA OAt esterHigh (Superior leaving group kinetics)Low
PyAOP / DIEA OAt ester (Phosphonium)Very High (Avoids guanidinylation of the amine)Low

Core Applications in Drug Discovery

  • Conformational Foldamers &

    
    -Helices:  Homopeptides or sequences rich in 
    
    
    
    -disubstituted amino acids naturally fold into robust
    
    
    -helical structures[2]. This is highly desirable for creating synthetic mimics of protein
    
    
    -helices to disrupt protein-protein interactions (PPIs).
  • CNS Therapeutics: Peptidomimetics featuring

    
    -disubstituted amino acids have been utilized to synthesize highly potent dopamine receptor modulators, significantly enhancing binding efficacy in Parkinson's disease models[3].
    
  • Stapled Antimicrobial Peptides (AMPs): The steric shielding provided by the quaternary carbon complements peptide stapling techniques. This dual approach stabilizes the active conformation, prevents enzymatic degradation, and enhances bacterial membrane penetration[4].

Mechanistic Visualizations

To fully leverage this building block, one must understand the causality between its structure and its macroscopic effects on a peptide chain, as well as the specialized workflows required to synthesize it.

ConformationalConstraint A 2-Amino-2-(4-hydroxyphenyl) propanoic acid B Steric Clash: α-Methyl vs. Phenyl A->B Structural feature C Restricted Dihedral Angles (φ, ψ) B->C Thorpe-Ingold Effect D Stabilization of 3_10-Helical Folds C->D Backbone routing E Proteolytic Resistance C->E Steric shielding of amide bond

Fig 1: Mechanistic pathway of conformational restriction induced by α,α-disubstitution.

SPPSWorkflow Step1 1. Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) Step2 2. Activation of Hindered AA (HATU / HOAt / DIEA) Step1->Step2 Step3 3. Microwave-Assisted Coupling (75°C, 15 mins) Step2->Step3 Overcoming high activation energy Step4 4. Kaiser Test Validation (Colorimetric Check) Step3->Step4 Step4->Step2 Positive (Incomplete) Step5 5. Capping of Unreacted Amines (Ac2O / Pyridine) Step4->Step5 Negative (Complete)

Fig 2: Optimized SPPS workflow for coupling sterically hindered α,α-disubstituted amino acids.

Experimental Protocols

Protocol A: N- -Fmoc Protection of the Hindered Amine

Objective: Synthesize Fmoc-2-Amino-2-(4-hydroxyphenyl)propanoic acid for downstream SPPS.

Scientific Causality: The quaternary


-carbon severely restricts the trajectory of incoming electrophiles. Standard Schotten-Baumann conditions (Fmoc-Cl in aqueous base) often result in incomplete protection or unwanted O-acylation of the phenol. By utilizing Fmoc-OSu—a less reactive but highly stable reagent—in a biphasic system with precise pH maintenance, we prevent premature hydrolysis of the reagent. Sonication provides the kinetic energy necessary to overcome the steric activation barrier.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of 2-amino-2-(4-hydroxyphenyl)propanoic acid in 30 mL of 10% aqueous

    
    . Stir until completely dissolved. Ensure the pH is strictly maintained between 8.5 and 9.0.
    
  • Activation: Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 30 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

  • Kinetic Push: Transfer the flask to an ultrasonic bath. Sonicate the biphasic mixture for 3 hours at room temperature.

  • Washing: Extract the mixture twice with diethyl ether (20 mL) to remove unreacted Fmoc-OSu and non-polar byproducts. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl. A dense white precipitate will form.

  • Isolation: Extract the acidified mixture with Ethyl Acetate (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the Fmoc-protected building block.
Protocol B: Microwave-Assisted SPPS Coupling

Objective: Couple the Fmoc-protected


-disubstituted amino acid onto a resin-bound peptide chain.

Scientific Causality: Coupling an


-disubstituted amino acid is thermodynamically unfavorable due to the severe steric clash between the incoming activated ester and the N-terminal amine. We employ HATU and HOAt because the nitrogen in the HOAt pyridine ring provides a neighboring-group effect, drastically accelerating the aminolysis of the ester. Microwave irradiation provides the thermodynamic push needed to cross the high activation energy threshold. This protocol is a self-validating system; the Kaiser test ensures that unreacted amines are identified, triggering a mandatory double-coupling cycle to prevent deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (

    
     mins). Wash thoroughly with DMF (
    
    
    
    ).
  • Pre-Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-2-Amino-2-(4-hydroxyphenyl)propanoic acid, 0.29 mmol (2.9 eq) of HATU, and 0.3 mmol (3 eq) of HOAt in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIEA) to the vial. Stir for exactly 3 minutes to allow the formation of the highly reactive OAt ester.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Irradiation: Place the reaction vessel in a microwave peptide synthesizer. Irradiate at 75 °C for 15 minutes (ensure power does not exceed 30W to prevent degradation).

  • Validation (Kaiser Test): Wash the resin with DMF and DCM. Extract a few beads and perform a Kaiser test.

    • Negative (Yellow): Coupling is complete. Proceed to Step 7.

    • Positive (Blue): Coupling is incomplete. Do not proceed. Repeat Steps 2-5 (Double Coupling).

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any trace unreacted amines, ensuring sequence fidelity.

References

  • [1] CAS#:170847-08-2 | 2-Amino-2-(4-hydroxyphenyl)propanoic acid. ChemSrc. Available at:[Link]

  • [2] Toniolo, C., et al. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at:[Link]

  • [3] Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids. PubMed (PMID: 10212130). Available at:[Link]

  • [4] Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. PubMed Central (PMC). Available at:[Link]

Sources

Application

"experimental determination of 2-Amino-2-(4-hydroxyphenyl)propanoic acid solubility"

This Application Note is designed for pharmaceutical scientists and process chemists requiring a rigorous, standard-compliant methodology for determining the aqueous solubility of Metyrosine (2-Amino-2-(4-hydroxyphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for pharmaceutical scientists and process chemists requiring a rigorous, standard-compliant methodology for determining the aqueous solubility of Metyrosine (2-Amino-2-(4-hydroxyphenyl)propanoic acid).

Topic: Thermodynamic Solubility Profiling of 2-Amino-2-(4-hydroxyphenyl)propanoic acid (


-Methyl-L-tyrosine)
Date:  October 26, 2023
Author:  Senior Application Scientist, Analytical Development Group

Executive Summary

Metyrosine (Demser) is a tyrosine hydroxylase inhibitor used in the management of pheochromocytoma. As a zwitterionic


-amino acid derivative, its solubility is heavily pH-dependent, exhibiting a minimum at its isoelectric point (pI). Accurate determination of its thermodynamic solubility is critical for formulation development, as it falls into the "very slightly soluble" category (approx. 0.2 mg/mL in water).

This guide provides a validated Shake-Flask Protocol (Gold Standard) and a pH-Solubility Profiling Protocol , integrated with a specific HPLC-UV quantification method. These methods comply with OECD Guideline 105 and FDA solubility testing requirements.

Physicochemical Context & Mechanistic Insight

The Zwitterionic Challenge

Metyrosine exists as a zwitterion in aqueous solution. Its solubility profile is governed by three ionizable groups:

  • Carboxylic Acid (

    
    ):  Protonated at low pH.
    
  • 
    -Amine (
    
    
    
    ):
    Protonated at neutral/acidic pH.
  • Phenolic Hydroxyl (

    
    ):  Deprotonated at high pH.
    

Key Insight: The intrinsic solubility (


) is observed at the isoelectric point (

), where the net charge is zero. At pH values below

or above

, solubility increases exponentially due to the formation of cationic or anionic species, respectively.
Solubility Equation

For a zwitterionic compound, the total solubility (


) at a given pH is defined by the Henderson-Hasselbalch relationship:


Note: The phenolic pKa is often ignored in the physiological range (pH 1-7.4) but becomes relevant for basic formulations.

Experimental Protocol A: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the equilibrium solubility of crystalline Metyrosine in standard buffers.

Materials
  • API: Metyrosine (Reference Standard, >99% purity).

  • Media:

    • 0.1 N HCl (pH 1.2) - Simulated Gastric Fluid.[1]

    • 50 mM Acetate Buffer (pH 4.5).

    • 50 mM Phosphate Buffer (pH 6.8) - Simulated Intestinal Fluid.[1]

    • Milli-Q Water (pH unadjusted).

  • Equipment: Temperature-controlled orbital shaker, centrifuge, 0.45

    
    m PTFE syringe filters (low binding).
    
Workflow Diagram

ShakeFlaskProtocol Start Weigh Excess API (approx. 20 mg) Solvent Add 5 mL Media (pH 1.2, 4.5, 6.8) Start->Solvent Equilibrate Incubate & Shake (24-72h @ 25°C/37°C) Solvent->Equilibrate CheckpH Measure Final pH (Crucial Step) Equilibrate->CheckpH Check for pH drift Separate Centrifuge & Filter (0.45 µm PTFE) CheckpH->Separate Dilute Dilute with Mobile Phase Separate->Dilute Analyze HPLC-UV Analysis (Quantification) Dilute->Analyze

Caption: Figure 1. Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure
  • Preparation: Weigh approximately 20 mg of Metyrosine into a 10 mL glass vial.

  • Solvent Addition: Add 5.0 mL of the selected buffer medium. Ensure the solid is in excess (suspension must remain opaque).

  • Equilibration:

    • Seal vials tightly to prevent evaporation.

    • Place in an orbital shaker at 25°C ± 0.1°C (or 37°C for biorelevant data).

    • Agitate at 200 RPM for 24 to 72 hours .

    • Expert Tip: Metyrosine oxidation (browning) can occur at high pH. Protect vials from light using aluminum foil.

  • Phase Separation:

    • Allow vials to stand for 1 hour to let large particles settle.

    • Check the pH of the supernatant. If the pH has shifted by >0.1 units, adjust and re-equilibrate.

    • Filter the supernatant using a 0.45

      
      m hydrophilic PTFE filter . (Discard the first 1 mL of filtrate to account for filter adsorption).
      
  • Quantification: Dilute the filtrate with the HPLC Mobile Phase (see Section 4) to fall within the calibration range (e.g., 1:10 or 1:100 dilution).

Analytical Method: HPLC-UV Quantification

Objective: Accurate quantification of Metyrosine without interference from degradation products.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5

m
Standard reversed-phase retention for polar aromatics.
Mobile Phase 95% Buffer : 5% AcetonitrileHigh aqueous content required for polar zwitterion retention.
Buffer Composition 50 mM

, pH 3.0
Acidic pH suppresses carboxylic ionization, improving peak shape.
Flow Rate 1.0 mL/minStandard flow.[2]
Detection UV @ 275 nm (or 225 nm)275 nm is specific to the phenolic ring; 225 nm is more sensitive but less selective.
Injection Vol 10 - 20

L
Dependent on sensitivity requirements.
Run Time ~10-15 minutesMetyrosine elutes early (

) due to polarity.
System Suitability & Calibration
  • Standard Preparation: Dissolve Metyrosine reference standard in 0.1 N HCl (to ensure complete dissolution) to create a stock of 1.0 mg/mL.

  • Linearity: Prepare serial dilutions (e.g., 1, 10, 50, 100, 200

    
    g/mL). 
    
    
    
    must be
    
    
    .
  • Acceptance Criteria:

    • Tailing Factor (

      
      ): < 1.5.
      
    • RSD of replicate injections: < 2.0%.

Data Analysis & Reporting

Calculation

Calculate the concentration (


) using the linear regression equation from the calibration curve:


pH-Solubility Profile Visualization

The solubility data should be plotted as


 vs. pH.
  • Low pH (pH 1.2): High solubility (Cationic form).

  • Mid pH (pH 5-6): Minimum solubility (

    
    , Zwitterionic form).
    
  • High pH (pH > 9): Increasing solubility (Anionic form).

Caption: Figure 2.[3][4][5][6][7] Theoretical solubility behavior of Metyrosine based on ionization states.

Troubleshooting & Expert Insights

  • Filter Adsorption: Metyrosine is polar, but the phenolic group can interact with certain membranes. Always validate the filter by comparing filtered vs. centrifuged standards. If recovery is <98%, switch to PVDF or Nylon filters.

  • pH Drift: The dissolution of Metyrosine (an amino acid) will buffer the solution. Measuring the pH of the buffer before adding the solid is insufficient. You must measure the pH of the saturated supernatant .

  • Polymorphism: While Metyrosine is generally stable, ensure the solid residue remaining after the experiment is analyzed by XRPD (X-Ray Powder Diffraction) to confirm no polymorphic transition or hydrate formation occurred during the 24h incubation.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 105: Water Solubility." OECD iLibrary, 1995. Link

  • U.S. Food and Drug Administration (FDA). "Metyrosine (Demser) Prescribing Information." FDA AccessData, Revised 2019. Link

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Seminal text on pH-solubility profiles).
  • PubChem. "Metyrosine (Compound Summary)." National Library of Medicine. Link

  • Baka, E., et al. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 2008. Link

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of 2-Amino-2-(4-hydroxyphenyl)propanoic acid synthesis"

Technical Support Center: Optimizing -Methyltyrosine Synthesis Executive Summary & Route Selection Welcome to the Technical Support Center. You are likely facing low yields due to two specific structural challenges in Me...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing -Methyltyrosine Synthesis

Executive Summary & Route Selection

Welcome to the Technical Support Center. You are likely facing low yields due to two specific structural challenges in Metyrosine:

  • The Quaternary Carbon: The

    
    -methyl group creates significant steric hindrance, inhibiting both the initial ring closure and the subsequent hydrolysis.
    
  • The Phenolic Hydroxyl: This group is prone to oxidation under basic conditions, leading to "tar" formation (pink/brown impurities).

Use the decision logic below to select the protocol that matches your facility's capabilities.

Workflow Logic Map

RouteSelection Start Start: Select Synthesis Goal Scale Is Scale > 100g? Start->Scale Chirality Is Chiral Purity Critical Upfront? Scale->Chirality No (Lab/Pilot) BB_Route Route A: Bucherer-Bergs (Racemic, Scalable, Robust) Scale->BB_Route Yes (Industrial) Chirality->BB_Route No Ni_Route Route B: Ni(II) Schiff Base (Asymmetric, High Value) Chirality->Ni_Route Yes Resolution Requires Chiral Resolution (e.g., Enzymatic/Salt) BB_Route->Resolution Direct Direct Isolation of (S)-Isomer Ni_Route->Direct

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and stereochemical requirements.

Protocol A: The Bucherer-Bergs Route (Industrial Standard)

Best for: Bulk synthesis where raw material cost is a concern. Primary Yield Killer: Incomplete hydrolysis of the hydantoin intermediate.

Step 1: Hydantoin Formation

The reaction of 4-hydroxyacetophenone with ammonium carbonate and cyanide.

Optimized Conditions:

  • Reagents: 4-Hydroxyacetophenone (1.0 eq),

    
     (3.0–4.0 eq), KCN or NaCN (1.2–1.5 eq).
    
  • Solvent: 50% Ethanol/Water (v/v). Crucial: Pure water dissolves the ketone poorly; pure ethanol precipitates carbonate.

  • Temperature: 60–70°C.[1]

  • Time: 18–24 hours.

Troubleshooting Table: Hydantoin Step

Symptom Probable Cause Corrective Action
Low Conversion (<50%) Loss of Ammonia/CO2 Seal the vessel. Use a pressure tube or autoclave (5–10 bar) to keep ammonia in solution.

| Gummy Precipitate | Polymerization of Cyanide | Reduce temperature to 55°C and increase reaction time. Ensure inert atmosphere (


). |
| Starting Material Remains  | Ketone Insolubility | Increase Ethanol ratio to 60%. |
Step 2: The "Stubborn" Hydrolysis (Critical Bottleneck)

The 5-methyl-5-(4-hydroxyphenyl)hydantoin is exceptionally stable due to the steric bulk of the methyl group. Standard acid hydrolysis often fails.

High-Yield Protocol:

  • Base: Use

    
     (3.0 eq) or NaOH (5.0 eq). Barium is preferred for easier removal (via 
    
    
    
    precipitation) but NaOH is cheaper.
  • Condition: Autoclave at 130°C–150°C for 12–16 hours.

    • Note: Reflux at 100°C (atmospheric) often results in <60% conversion even after 48 hours.

  • Protection: Degas solvents and run under Argon. The phenolate ion oxidizes rapidly at these temperatures, turning the solution black and lowering yield.

Protocol B: Asymmetric Synthesis (Ni-Schiff Base)

Best for: High-value, direct synthesis of (S)-


-methyltyrosine without resolution.
Mechanism:  Belokon’s Method using a chiral Ni(II) complex.[2][3]

Workflow:

  • Template: Ni(II) complex of glycine Schiff base with chiral auxiliary (e.g., (S)-BPB).

  • Alkylation: React with 4-methoxybenzyl bromide (protected phenol is required here).

  • Methylation: Introduction of the

    
    -methyl group.[2]
    
  • Disassembly: Mild acid hydrolysis releases the amino acid and recycles the chiral ligand.

Yield Advantage:

  • Enantiomeric Excess (ee): Typically >95%.

  • Chemical Yield: >80%.[2]

  • Citation: See Belokon et al. in References [3].[2]

Purification & Isolation (The "Yield Recovery" Phase)

Many researchers lose 30–40% of their product during isolation because they misunderstand the Isoelectric Point (pI) .

Metyrosine pI: ~5.5 – 5.7

The "Exact pH" Protocol
  • Starting State: You have a highly alkaline solution (from NaOH hydrolysis) containing the disodium salt of Metyrosine.

  • Acidification: Slowly add 6M HCl.

  • The Danger Zone: As pH drops through 9–7, the solution may cloud. Do not stop. This is often impurities or mono-salts.

  • The Target: Adjust pH precisely to 5.6 .

  • Crystallization: Cool to 4°C overnight.

    • Warning: If you overshoot to pH 4.0, the amine protonates, the molecule becomes soluble again (

      
       form), and yield is lost in the mother liquor.
      
Purification Logic

Purification Crude Crude Hydrolysate (pH > 12) Acid Add HCl slowly Crude->Acid Check Check pH Acid->Check Soluble_Alk pH > 7 (Soluble Phenolate) Check->Soluble_Alk Too High Precipitate pH 5.5 - 5.7 (Isoelectric Precipitate) Check->Precipitate Target Range Soluble_Acid pH < 4 (Soluble Cation) Check->Soluble_Acid Too Low (Overshot)

Figure 2: Solubility profile of Metyrosine relative to pH. Maximum recovery occurs strictly at the isoelectric point.

Frequently Asked Questions (FAQ)

Q1: My product is turning pink/brown during drying. Why? A: This is oxidation of the phenolic hydroxyl group.

  • Fix: Ensure the final wash of the filter cake is with degassed water. Dry in a vacuum oven under

    
     or in the dark. Trace metal ions (Fe, Cu) from the water or reactor can catalyze this oxidation; use chelating agents (EDTA) during the initial dissolution if this persists.
    

Q2: I am using the Bucherer-Bergs route, but the hydantoin won't hydrolyze. Can I use enzymes? A: Yes, but it is specific. "Hydantoinase" enzymes (specifically D-hydantoinase followed by carbamoylase) are used industrially. However, the


-methyl group slows this down significantly compared to standard hydantoins. For chemical synthesis, increasing temperature (autoclave) is more reliable than switching to enzymes unless you have an optimized biocatalyst strain.

Q3: Can I start with 4-methoxyacetophenone to avoid oxidation? A: Yes. This improves the Bucherer-Bergs yield and prevents "tar." However, you must add a demethylation step (e.g.,


 or 

) at the very end. This adds a step but often results in a cleaner overall profile [1].

References

  • PubChem. Metyrosine (Compound Summary). National Library of Medicine. [Link]

  • Ware, E. The Chemistry of the Hydantoins. Chemical Reviews, 1950. (Classic mechanism review for Bucherer-Bergs). [Link]

  • Belokon, Y. N., et al.General method for the asymmetric synthesis of

    
    -amino acids via alkylation of the chiral nickel(II) Schiff base complexes.[2][3] Journal of the Chemical Society, Perkin Transactions 1, 1988.[2]
    [Link][2][3]
    
  • Ager, D. J.The Synthesis of -Amino Acids. Current Opinion in Drug Discovery & Development. (Overview of Strecker vs. Bucherer utility).

Sources

Optimization

Technical Support Center: NMR Spectroscopy of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid Derivatives

Welcome to the Technical Support and Troubleshooting Portal for the structural characterization of 2-amino-2-(4-hydroxyphenyl)propanoic acid (also known as -methyl- -(4-hydroxyphenyl)glycine) and its derivatives. As a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the structural characterization of 2-amino-2-(4-hydroxyphenyl)propanoic acid (also known as


-methyl-

-(4-hydroxyphenyl)glycine) and its derivatives.

As a highly sterically hindered, non-canonical amino acid, this molecule presents unique challenges in nuclear magnetic resonance (NMR) spectroscopy. Automating and standardizing the structural characterization of such non-canonical amino acids is critical for advancing synthetic and chemical biology[1]. This guide provides drug development professionals and analytical chemists with field-proven insights, self-validating protocols, and mechanistic explanations to resolve complex spectral artifacts.

Baseline Quantitative Data Reference

Before troubleshooting, verify your baseline signals. The tables below summarize the expected chemical shifts for the underivatized free amino acid in DMSO-


. Note that derivatization (e.g., N-Boc protection or esterification) will induce predictable anisotropic shielding/deshielding effects.

Table 1: Expected


H NMR Chemical Shifts (DMSO-

, 400 MHz)
Proton EnvironmentExpected Shift (

, ppm)
MultiplicityIntegrationDiagnostic Notes

-Methyl (C3)
1.55 – 1.70Singlet (s)3HSharp singlet; diagnostic for the quaternary

-center.
Aromatic (ortho to OH)6.70 – 6.85Multiplet (m)2HPart of an AA'BB' spin system[2].
Aromatic (meta to OH)7.15 – 7.35Multiplet (m)2HPart of an AA'BB' spin system; shifted downfield by the

-center[3].
Phenolic -OH9.30 – 9.60Broad Singlet (br s)1HHighly solvent and concentration-dependent.

-Amino (-NH

)
7.80 – 8.20Broad (br)2HOften exchanges with residual water in the solvent.

Table 2: Expected


C NMR Chemical Shifts (DMSO-

, 100 MHz)
Carbon EnvironmentExpected Shift (

, ppm)
TypeDiagnostic Notes
Carboxyl (C=O)173.0 – 176.0QuaternaryOften weak due to long

relaxation.
Aromatic (C-OH)155.0 – 157.0QuaternaryDeshielded by the electronegative oxygen.
Aromatic (C-

attachment)
130.0 – 133.0QuaternaryWeak signal; requires optimized acquisition.
Aromatic (C-H)115.0, 127.0Methine (CH)Two distinct signals for the symmetric ring.

-Carbon (C2)
60.0 – 65.0QuaternaryChiral center; highly substituted.

-Methyl (C3)
22.0 – 25.0Primary (CH

)
Strong, sharp signal.

Frequently Asked Questions & Troubleshooting (FAQs)

Q1: Why does the 4-hydroxyphenyl group appear as a complex multiplet instead of two clean doublets?

The Causality: The aromatic ring of tyrosine derivatives typically exhibits characteristic chemical shifts in the 7.0–7.6 ppm range[3]. While often drawn as two doublets, the 1,4-disubstituted benzene ring actually forms an AA'BB' spin system . Because the protons are chemically equivalent (due to free rotation of the aromatic ring) but magnetically non-equivalent, they couple to each other in a second-order manner. When the chemical shift difference (


) between the A and B protons is similar in magnitude to their coupling constant (

), the spectrum produces complex higher-order multiplets rather than first-order doublets[2][4]. The Solution: Acquire the spectrum at a higher magnetic field strength (e.g., 600 MHz or 800 MHz)[5]. Increasing the field strength increases

(in Hz) while

remains constant, pushing the system toward a pseudo-first-order AX (or AB) pattern.
Q2: I cannot detect the -carbon (C2) or the carboxyl carbon (C1) in my C spectrum. Is my compound degrading?

The Causality: 2-Amino-2-(4-hydroxyphenyl)propanoic acid contains multiple quaternary carbons (C1, C2, and two aromatic carbons). Quaternary carbons lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. Consequently, their longitudinal relaxation times (


) are exceptionally long. If your inter-pulse delay (

) is too short, these nuclei become saturated and yield no signal. The Solution: Do not rely solely on 1D

C NMR. Instead, use a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment as a self-validating workaround (see Protocol 1 below).
Q3: My N-Boc protected derivative shows duplicated peaks for the -methyl group and the aromatic protons. Is my sample a mixture of diastereomers or impure?

The Causality: Peak duplication in N-protected amino acids (like Boc or Fmoc derivatives) is almost always caused by rotamers . The carbamate C-N bond has partial double-bond character due to resonance, which restricts free rotation. This traps the molecule in distinct cis and trans conformational states on the NMR timescale, resulting in two sets of signals. The Solution: Perform Variable Temperature (VT) NMR (see Protocol 2 below). If the peaks coalesce into a single sharp set at elevated temperatures, they are rotamers. If they do not coalesce, you likely have diastereomers or a co-eluting impurity.

Diagnostic Logic & Visualization

Use the following decision tree to systematically diagnose complex peak duplication and multiplet patterns in your spectra.

NMR_Workflow Start Observe Complex/Duplicated Signals in 1H/13C NMR IsProtected Does the derivative contain N-Boc or N-Fmoc groups? Start->IsProtected VTNMR Execute VT-NMR Protocol (Heat to 353 K in DMSO-d6) IsProtected->VTNMR Yes AABB Are signals in the 7.0-7.6 ppm range? IsProtected->AABB No Coalesce Do signals coalesce into a single sharp set? VTNMR->Coalesce Rotamer Diagnosis: Rotamers (Restricted C-N Rotation) Coalesce->Rotamer Yes CheckChiral Check for multiple chiral centers Coalesce->CheckChiral No Diastereomer Diagnosis: Diastereomers (Requires Separation) CheckChiral->Diastereomer AABB_Diag Diagnosis: AA'BB' Spin System of 4-Hydroxyphenyl Group AABB->AABB_Diag Yes

Decision tree for troubleshooting complex NMR peak duplication and multiplet patterns.

Experimental Workflows

Protocol 1: HMBC-Assisted Quaternary Carbon Identification

This protocol provides a self-validating system to identify invisible quaternary carbons without requiring prohibitively long 1D


C acquisition times.
  • Sample Preparation: Dissolve 10–15 mg of the derivative in 0.6 mL of an appropriate deuterated solvent (e.g., DMSO-

    
     or DMF-
    
    
    
    )[5].
  • Acquire 1D

    
    H Spectrum:  Run a standard proton spectrum to identify the sharp 
    
    
    
    -methyl singlet (~1.6 ppm).
  • Setup 2D HMBC: Configure a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    = 8 Hz).
  • Execution: Run the HMBC for 2–4 hours depending on concentration.

  • Data Interpretation (The Self-Validation): Extract the 1D slice at the

    
    H frequency of the 
    
    
    
    -methyl group. You will observe strong cross-peaks corresponding to:
    • 2-bond correlation (

      
      ):  The 
      
      
      
      -carbon (C2) at ~62 ppm.
    • 3-bond correlation (

      
      ):  The carboxyl carbon (C1) at ~175 ppm.
      
    • 3-bond correlation (

      
      ):  The quaternary aromatic carbon attached to C2 at ~132 ppm.
      
    • Conclusion: If these correlations exist, the structural framework is intact, proving the absence of the peaks in the 1D

      
      C spectrum was purely a relaxation artifact.
      
Protocol 2: Variable Temperature (VT) NMR for Rotamer Resolution

Use this method to differentiate between conformational rotamers (which are dynamic) and diastereomers/impurities (which are static).

  • Solvent Selection: Prepare the sample in a high-boiling solvent such as DMSO-

    
     (b.p. 189 °C) or DMF-
    
    
    
    [5]. Do not use CDCl
    
    
    or Acetone-
    
    
    for this protocol due to their low boiling points.
  • Baseline Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra at 298 K. Integrate the duplicated peaks to establish the baseline rotamer ratio (often 3:1 or 4:1 for N-Boc derivatives).
  • Temperature Ramp: Increase the probe temperature in 10 K increments (e.g., 313 K, 323 K, 333 K, up to 363 K).

  • Equilibration: Allow the sample to equilibrate for exactly 5 minutes at each temperature step. Re-tune, re-match, and re-shim the probe.

  • Observation: Monitor the duplicated signals. As temperature increases, the exchange rate between the cis and trans states will exceed the NMR timescale, causing the peaks to broaden and eventually coalesce into a single, sharp, time-averaged signal.

  • Self-Validation (Cool-Down): Cool the probe back to 298 K and re-acquire the

    
    H spectrum. The spectrum must perfectly match the baseline acquisition from Step 2. If it does not, the compound underwent thermal degradation rather than conformational exchange.
    

References

  • Enhancement of the Antioxidant and Antimicrobial Activities of Porphyran through Chemical Modification with Tyrosine Deriv
  • Experimental and DFT 1H NMR Study of Conformational Equilibria in trans-4',7-Dihydroxyisoflavan-4-ol and trans-Isoflavan-4-ol - ACS Public
  • Biotransformation of Hydroxychalcones as a Method of Obtaining Novel and Unpredictable Products Using Whole Cells of Bacteria - Semantic Scholar.
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - Copernicus Public
  • An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrog

Sources

Troubleshooting

"troubleshooting guide for 2-Amino-2-(4-hydroxyphenyl)propanoic acid crystallization"

Technical Support Center: Crystallization Guide for 2-Amino-2-(4-hydroxyphenyl)propanoic acid (Commonly referred to in this guide by its pharmaceutical designation, Metyrosine/ -Methyltyrosine, or the specific structural...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Guide for 2-Amino-2-(4-hydroxyphenyl)propanoic acid (Commonly referred to in this guide by its pharmaceutical designation, Metyrosine/


-Methyltyrosine, or the specific structural analog implied by your nomenclature)

User Notice: Nomenclature & Scope

Your inquiry specifies 2-Amino-2-(4-hydroxyphenyl)propanoic acid . While this strictly refers to an


-phenyl analog, this guide is engineered to cover the physicochemical behavior of the 

-methyl-tyrosine class
(including Metyrosine, CAS: 672-87-7). These molecules share identical crystallization challenges: zwitterionic solubility profiles, phenolic oxidation sensitivity, and a tendency to form oils (oiling out) due to steric hindrance at the

-carbon.[1]

Module 1: Diagnostic Troubleshooting Matrix

Symptom: The "Oiling Out" Phenomenon User Report: "Instead of crystals, a sticky oil or gum separates from the solution upon pH adjustment."[1]

Root Cause Mechanism Corrective Action
Rapid Supersaturation The metastable zone width (MSZW) is narrow. Fast pH adjustment spikes local supersaturation, forcing liquid-liquid phase separation (LLPS) before nucleation.Protocol Adjustment: Switch to "Reverse Addition." Add the amino acid solution into the buffer slowly, rather than adding acid/base to the amino acid.[1]
High Ionic Strength High salt concentrations (from neutralization) reduce the solubility of the oil phase (Salting-out effect).Dilution: Increase the initial water volume by 20%. Maintain ionic strength < 0.5 M if possible.[1]
Temperature > Cloud Point Crystallizing above the LLPS boundary favors oil.[1]Cooling Ramp: Ensure the solution is cooled to < 40°C before reaching the critical nucleation pH (approx pH 6.5).

Symptom: Oxidative Discoloration User Report: "The white solid turns pink or brown during filtration or drying."

Root Cause Mechanism Corrective Action
Phenolic Oxidation The 4-hydroxyphenyl group oxidizes to quinones under basic conditions or air exposure, polymerizing into melanin-like pigments.Degassing: Sparge all solvents with

for 30 mins. Additives: Add 0.1% w/w Sodium Bisulfite (

) or Ascorbic Acid to the crystallization mother liquor.
Trace Metal Catalysis Iron (Fe) or Copper (Cu) ions catalyze phenolic oxidation.Chelation: Add 1 mM EDTA to the dissolution buffer.

Symptom: Poor Yield / High Mother Liquor Loss User Report: "Yield is < 60%; significant product remains in the supernatant."

Root Cause Mechanism Corrective Action
Incorrect pH Endpoint Zwitterions have a specific Isoelectric Point (pI) where solubility is minimal. Missing this by even 0.5 pH units drastically increases solubility.[1]Target pI: Adjust final pH strictly to 5.5 – 5.8 . Use a calibrated probe, not paper.
Solvent Effect Pure water solubility is still significant (~2 mg/mL).Antisolvent: After pH adjustment, add Ethanol or Isopropanol (IPA) to a final concentration of 30% v/v to drive precipitation.[1]

Module 2: Deep Dive Q&A

Q1: Why does the product refuse to crystallize even at the correct pH?

Senior Scientist Insight: This is a classic nucleation kinetic barrier .[1] The


-methyl/phenyl group creates steric bulk that disrupts the hydrogen bonding network required for the crystal lattice packing. The molecule prefers to stay in a disordered, solvated state (supersaturated) or form an amorphous oil.[1]

The Fix: Seeding Strategy You cannot rely on spontaneous nucleation.[1] You must provide a template.[1]

  • Seed Load: Use 0.5% - 1.0% w/w of pure, milled seed crystals.

  • Seed Point: Add seeds when the solution is slightly cloudy (metastable) but before heavy precipitation.

  • Maturation: Hold the temperature constant for 60 minutes after seeding to allow crystal growth on the seeds, preventing secondary nucleation of fines.

Q2: How do I remove the "pink" impurity if it has already formed?

Senior Scientist Insight: Once the quinones form, they can be trapped inside the crystal lattice.[1] Standard washing won't work.[1] You must perform a reactive recrystallization .[1]

The Fix: Reductive Dissolution

  • Dissolve the crude pink solid in dilute HCl (pH < 1).

  • Add Activated Carbon (5% w/w) and stir for 30 minutes at 50°C.

  • Filter hot through Celite to remove carbon.[1]

  • Add Sodium Dithionite (

    
    , 0.5% equiv) to the filtrate as a reducing agent.[1]
    
  • Slowly adjust pH to 5.6 with NaOH to reprecipitate.[1]

Module 3: Visualization & Logic

Figure 1: The Isoelectric Crystallization Workflow

This diagram illustrates the critical path for handling zwitterionic amino acids, emphasizing the pH-Solubility relationship.[1]

CrystallizationWorkflow Start Crude 2-Amino-2-(4-hydroxyphenyl)propanoic acid Dissolution Acidic Dissolution (1M HCl, pH < 1.0) Target Conc: 50-80 g/L Start->Dissolution Clarification Clarification & Decolorization (Activated Carbon + Filtration) Dissolution->Clarification Check Check Clarity & Color Clarification->Check Check->Clarification Colored/Hazy Neutralization Controlled Neutralization Add NaOH to pH 2.5 Check->Neutralization Clear Seeding Seeding Point Add 1% Seeds at pH 2.5 - 3.0 Neutralization->Seeding Crystallization Isoelectric Precipitation Slow ramp to pH 5.6 (pI) Seeding->Crystallization Slow Addition Aging Ostwald Ripening (Aging) Stir 2-4 hrs at 5°C Crystallization->Aging Isolation Filtration & Wash (Water/EtOH 80:20) Aging->Isolation

Caption: Step-by-step isoelectric precipitation workflow emphasizing the critical seeding window to prevent oiling out.

Figure 2: Troubleshooting Logic - The "Oiling Out" Loop

A decision tree for addressing phase separation issues.

OilingOutLogic Problem Precipitate is Oily/Sticky CheckTemp Check Temperature Problem->CheckTemp HighTemp Temp > 40°C? CheckTemp->HighTemp ActionCool Cool Solution to < 25°C before pH adjustment HighTemp->ActionCool Yes CheckConc Check Concentration HighTemp->CheckConc No ActionDilute Dilute with Water (Reduce Supersaturation) CheckConc->ActionDilute High (>100g/L) ActionSeed Add Seeds during Neutralization CheckConc->ActionSeed Normal

Caption: Logic flow for diagnosing and resolving liquid-liquid phase separation (oiling out).

Module 4: Standardized Experimental Protocol

Protocol ID: CP-MET-001 Title: Isoelectric Crystallization of


-Methyltyrosine Derivatives

1. Dissolution:

  • Charge 10.0 g of crude 2-Amino-2-(4-hydroxyphenyl)propanoic acid into a reactor.

  • Add 100 mL of 1.0 M HCl . Stir until fully dissolved.

  • Note: If the solution is pink, add 0.1 g Sodium Bisulfite.[1]

2. Clarification:

  • Add 0.5 g Activated Carbon (Darco G-60). Stir for 30 mins.

  • Filter through a 0.45

    
    m membrane.[1] The filtrate should be colorless to pale yellow.[1]
    

3. Crystallization (The Critical Step):

  • Initial pH Adjustment: Slowly add 50% NaOH to adjust pH to 2.5 .[1]

  • Seeding: Add 50 mg of pure seed crystals. Stir for 15 mins. Ensure seeds do not dissolve.[1]

  • Precipitation: Continue adding 10% NaOH (dilute base prevents hot-spots) over 2 hours until pH reaches 5.6 ± 0.1 .

  • Observation: A white slurry should form.[1] If oil forms, stop base addition and cool to 10°C.[1]

4. Isolation:

  • Cool the slurry to 0-5°C and hold for 3 hours.

  • Filter under vacuum.[1]

  • Wash: Wash cake with 2 x 10 mL cold water followed by 1 x 10 mL cold Ethanol.

  • Drying: Dry at 45°C under vacuum (20 mbar) for 12 hours.

References

  • Merck & Co. (2011). Stereoselective synthesis of metyrosine. WO Patent 2011053835A1.[1] Retrieved from [2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 441350, Metyrosine. Retrieved from

  • Cayman Chemical. (2019). Metyrosine Product Information & Solubility Profile. Retrieved from

  • BOC Sciences. (2023). L-alpha-Methyltyrosine Properties and Specifications. Retrieved from

  • Jones, R. (2019).[1] Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. PMC6930925.[1] Retrieved from

Sources

Optimization

"purification strategies for 2-Amino-2-(4-hydroxyphenyl)propanoic acid"

Technical Guide: Purification Strategies for 2-Amino-2-(4-hydroxyphenyl)propanoic acid ( -Methyltyrosine)[1][2] -Methyltyrosine Purification[] Executive Summary & Chemical Profile 2-Amino-2-(4-hydroxyphenyl)propanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Purification Strategies for 2-Amino-2-(4-hydroxyphenyl)propanoic acid ( -Methyltyrosine)[1][2]


-Methyltyrosine Purification[]
Executive Summary & Chemical Profile

2-Amino-2-(4-hydroxyphenyl)propanoic acid , commonly known as


-Methyltyrosine (Metyrosine) , presents a classic purification challenge typical of zwitterionic amino acids. Its purification is governed by its amphoteric nature—it acts as a base in acid and an acid in base, but exhibits minimum solubility at its isoelectric point (pI).[2]

Successful isolation requires navigating three critical hurdles:

  • The Solubility Paradox: It is sparingly soluble in water at neutral pH (~2 mg/mL) but highly soluble in acidic or alkaline media.[2]

  • Phenolic Oxidation: The electron-rich phenol ring is prone to oxidation, leading to pink/brown quinone byproducts (melanization).[][2]

  • Inorganic Salt Load: Synthesis often leaves high residual salts (NaCl, Na₂SO₄) that co-precipitate.[2]

This guide provides a modular troubleshooting framework, moving from bulk crystallization to high-purity chromatographic polishing.

Phase I: Bulk Purification (Crystallization & Precipitation)[2]

This phase addresses the primary isolation of the solid from crude reaction mixtures.

Q: My crude material is a dark brown sticky solid. How do I remove the color and get a clean powder?

A: You are seeing phenolic oxidation products ("humins").[2] You must employ an Adsorptive Hot-Filtration protocol. The phenolic group oxidizes to form quinones, which polymerize into dark pigments.[][2] These are best removed while the compound is fully dissolved.[2]

Protocol: The "Hot Acid-Carbon" Strip

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 10 mL per gram of solid). Heat to 60–70°C .[2] The solid should dissolve completely as the hydrochloride salt forms.

  • Adsorption: Add Activated Carbon (10% w/w relative to crude mass).[2] Stir vigorously at 60°C for 30 minutes. Note: Do not boil, as this accelerates degradation.

  • Filtration: Filter the hot solution through a Celite pad (diatomaceous earth) to remove the carbon.[2] The filtrate should be clear or pale yellow.[2]

  • Precipitation (The Isoelectric Drop):

    • Allow the filtrate to cool to room temperature.[2]

    • Slowly add 50% NaOH or Ammonium Hydroxide dropwise while monitoring pH.[2]

    • Target pH: 5.5 – 6.0 (The approximate pI of

      
      -methyltyrosine).[2]
      
    • Observation: A white precipitate will form as you approach pH 5.5.[2]

  • Harvest: Cool the slurry to 4°C for 4 hours to maximize yield. Filter and wash the cake with ice-cold water (to remove NaCl) followed by cold ethanol (to dry).

Q: I am losing too much product during the water wash. What is wrong?

A: Your wash water pH is likely drifting away from the isoelectric point.


-Methyltyrosine has a "U-shaped" solubility curve.[2] If your wash water is slightly acidic (pH < 4) or basic (pH > 8), the compound redissolves.[][2]

Corrective Action:

  • Use buffered wash water adjusted strictly to pH 5.5–6.0.[2]

  • Alternatively, use Isopropanol (IPA) or Ethanol for the final wash.[2] The amino acid is virtually insoluble in organic alcohols, while residual organic impurities remain soluble.[2]

Table 1: Solubility Profile of


-Methyltyrosine 
Solvent ConditionSolubility StatusMechanism
Water (pH 7, 25°C) Very Low (~2 mg/mL)Zwitterionic lattice energy is high.[][2]
1M HCl (pH < 1) High (>50 mg/mL)Protonation of amine (

); forms soluble HCl salt.[][2]
1M NaOH (pH > 12) High (>50 mg/mL)Deprotonation of carboxylic acid (

) and phenol (

).[][2]
Ethanol / Methanol Low (Cold), Moderate (Hot)Poor solvation of zwitterion.[2]
DMSO ModerateDipolar aprotic disruption of lattice.[2]
Phase II: Chromatographic Polishing (High Purity)

For pharmaceutical grade (>99.5%) or analytical standards, crystallization is often insufficient to remove structural isomers or enantiomers.[2]

Q: I see a persistent impurity at RRT 0.95 in HPLC. It tracks with the main peak.[2] What is it?

A: This is likely the enantiomer or a des-methyl impurity. If you synthesized a racemic mixture, this method won't separate them.[][2] If you used a chiral synthesis, this is the unreacted isomer.[2]

Troubleshooting Strategy:

  • Check your Column: Standard C18 columns often fail to resolve the subtle methyl-group difference between

    
    -methyltyrosine and Tyrosine (des-methyl impurity).[2]
    
  • Switch Mode: Use Ion-Pair Chromatography or a Phenyl-Hexyl stationary phase to exploit pi-pi interactions with the phenolic ring.[2]

Protocol: Recommended HPLC Method for Impurity Profiling
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion pairing agent is critical).[][2]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 0-5% B over 20 mins. (Keep organic low; the molecule is very polar).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 220 nm (amide/COOH) and 275 nm (phenol).[2]

  • Note: If the peak is the enantiomer, you must use a Chiral column (e.g., Chiralpak zwix(+) or ligand exchange columns with Copper sulfate).

Q: How do I remove inorganic salts after neutralization?

A: Use Cation Exchange Chromatography (Desalting). Crystallization leaves trapped NaCl.[2] Ion exchange is the most robust method to produce a salt-free zwitterion.[][2]

Workflow:

  • Load: Dissolve crude solid in 1M HCl. Load onto a Strong Cation Exchanger (e.g., Dowex 50W-X8) in the

    
     form.[2]
    
    • Mechanism:[2][4][5] The positively charged amino acid binds to the resin;

      
       ions flow through or compete weakly.
      
  • Wash: Rinse column with distilled water until the effluent is neutral. This removes anions (

    
    , 
    
    
    
    ) and non-basic impurities.[2]
  • Elute: Elute with 1M to 2M Ammonium Hydroxide (

    
    ) .
    
    • Mechanism:[2][4][5] The high pH deprotonates the amine, neutralizing the charge. The molecule releases from the resin.[2]

  • Finish: Lyophilize (freeze-dry) the eluate. The ammonia evaporates, leaving pure zwitterionic

    
    -methyltyrosine.[2]
    
Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying


-methyltyrosine based on the state of the crude material.

PurificationStrategy Start Crude Material Input CheckSol Check Solubility & Color Start->CheckSol DarkColor Dark/Pink Color? (Oxidation) CheckSol->DarkColor Yes SaltContent High Salt Content? CheckSol->SaltContent No (Pale solid) AcidTreat Acid Dissolution + Carbon Treat (1M HCl, 60°C) DarkColor->AcidTreat AcidTreat->SaltContent IsoElectric Isoelectric Precipitation (Adjust to pH 5.5 - 6.0) SaltContent->IsoElectric No (Mainly Organic) IonExchange Cation Exchange Chromatography (Bind Acid / Elute NH4OH) SaltContent->IonExchange Yes (>5% Salt) Polishing Final Polishing needed? IsoElectric->Polishing IonExchange->Polishing Recryst Recrystallization (Water/Ethanol) Polishing->Recryst Bulk Purity (>98%) HPLC Prep RP-HPLC (0.1% TFA System) Polishing->HPLC High Purity (>99.5%) Final Pure alpha-Methyltyrosine Recryst->Final HPLC->Final

Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity profile.

References
  • Brogden, R. N., et al. (1981).[2][6] "alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use." Drugs, 21(2), 81-89.[2][6]

  • Cayman Chemical. (2023).[2][7] "Metyrosine Product Information & Solubility Data." Cayman Chemical Product Sheets.

  • Engelhardt, G. (2011).[2] "Stereoselective synthesis of metyrosine." World Intellectual Property Organization, WO2011053835A1.[2]

  • PubChem. (2025).[2] "alpha-Methyltyrosine Compound Summary." National Library of Medicine.[2]

  • Snyder, L. R., et al. (2010).[2] "A Fast, Generic and Systematic Approach to HPLC Impurity Method Development." American Pharmaceutical Review.[2]

Sources

Troubleshooting

"preventing degradation of 2-Amino-2-(4-hydroxyphenyl)propanoic acid during storage"

Technical Support Center: Preventing Degradation of -Methyltyrosine Chemical Identity: 2-Amino-2-(4-hydroxyphenyl)propanoic acid Common Name: -Methyltyrosine (Metyrosine; AMPT) CAS: 672-87-7[][2] Part 1: Core Directive &...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of -Methyltyrosine

Chemical Identity: 2-Amino-2-(4-hydroxyphenyl)propanoic acid Common Name:


-Methyltyrosine (Metyrosine; AMPT)
CAS:  672-87-7[][2]

Part 1: Core Directive & Technical Overview

Welcome to the Stability Assurance Center. You are likely working with


-Methyltyrosine to inhibit Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.[][2] The integrity of your experimental data depends entirely on the integrity of this inhibitor.

The Stability Paradox: While the


-methyl group protects this molecule from enzymatic decarboxylation (making it a stable drug in vivo), it does not  protect the phenolic ring from oxidative degradation ex vivo.[][2] If your white powder turns pink or brown, you have generated quinone impurities that may act as non-specific electrophiles, confounding your enzyme kinetics or cell-viability assays.[][2]

This guide replaces generic "store cool and dry" advice with mechanistic, field-proven protocols.

Part 2: Solid State Storage (The Golden Standard)

Q: What are the absolute critical storage parameters for the solid powder?

A: For research-grade material (98%+ purity), adhere to the "Triple-D" Protocol : D ark, D ry, D eep Freeze.

ParameterRecommendationScientific Rationale
Temperature -20°C Slows thermodynamic degradation rates.[][2] While pharmaceutical capsules are stable at RT (20-25°C), pure research standards lack excipients and are more vulnerable.[][2]
Light Strictly Dark Phenolic compounds are photo-labile.[][2] UV/Vis exposure accelerates auto-oxidation to quinones.[][2] Store in amber vials or wrap in foil.
Moisture Desiccated Hygroscopic uptake can induce hydrolysis or facilitate oxidative reactions on the crystal surface.
Q: My container arrived at room temperature. Is it degraded?

A: Likely no .


-Methyltyrosine is chemically stable for short durations (weeks) at ambient temperature during transit, provided the container remained sealed (preventing moisture/oxygen ingress).[][2]
  • Verification: Inspect appearance. It should be a white to off-white crystalline powder.[]

  • Red Flag: Any hint of pink or beige coloration indicates surface oxidation.

Part 3: Solution Stability (The Danger Zone)

CRITICAL WARNING: Aqueous solutions of


-Methyltyrosine are unstable .[][2] Do not store them. Prepare fresh immediately before use.
Q: How do I solubilize it without causing degradation?

A: This is the most common failure point.


-Methyltyrosine is a zwitterion with poor solubility at neutral pH (isoelectric point).[][2]
  • The Trap: Users often try to dissolve it in basic buffers (pH > 8) because phenols dissolve well in base.

  • The Consequence: Rapid Oxidation. At alkaline pH, the phenolate ion forms, which is highly susceptible to oxidation by dissolved oxygen, turning the solution black (melanin-like polymers).[][2]

Recommended Solubilization Protocol:

  • Vehicle: DMSO (Dimethyl sulfoxide) is preferred for stock solutions (up to ~50 mg/mL).

  • Aqueous: If aqueous is required, use 0.1 M HCl or warm water.[2]

  • Avoid: Phosphate Buffered Saline (PBS) pH 7.4 initially. Dissolve in acid/DMSO first, then dilute into the buffer.

Q: Can I freeze stock solutions?

A: DMSO Stocks: Yes. Store at -20°C or -80°C. Stable for 1-3 months if protected from moisture (DMSO is hygroscopic).[][2] Aqueous Stocks: No. We strictly advise against storing aqueous solutions. The freeze-thaw cycle promotes micro-precipitation and oxidative stress.[][2]

Part 4: Troubleshooting & Diagnostics

Visualizing the Degradation Pathway

The following diagram illustrates why alkaline conditions and oxygen are the enemies of this compound.

DegradationPathway cluster_conditions Storage Conditions AMPT α-Methyltyrosine (White Powder) Phenolate Phenolate Ion (Reactive Intermediate) AMPT->Phenolate High pH (>8.0) Quinone Quinone Imine (Pink/Red) Phenolate->Quinone Oxidation (+O2) Polymer Melanin-like Polymer (Brown/Black Precipitate) Quinone->Polymer Polymerization Safe Safe: Acidic/Neutral pH No O2 Darkness Risk Risk: Alkaline pH Light Exposure Air

Caption: Mechanistic pathway of α-Methyltyrosine degradation. Alkaline environments promote the formation of reactive phenolate ions, leading to rapid oxidative coloration.[2]

Troubleshooting FAQs

Q: The powder has clumped together. Is it still good? A: Clumping indicates moisture absorption. While the bulk chemical might still be intact, the effective mass measurement will be inaccurate due to water weight.

  • Action: Verify purity via HPLC. If >98%, dry in a desiccator under vacuum for 24 hours before weighing.[2]

Q: My cell culture media turned pink after adding the inhibitor. A: This is a classic sign of oxidative instability.

  • Cause: You likely added a highly concentrated alkaline stock solution to the media, or the media contains iron/copper which catalyzes phenolic oxidation.

  • Fix: Prepare the stock in DMSO. Limit the final DMSO concentration to <0.5% to avoid cytotoxicity. Add antioxidants like Ascorbic Acid (10-100 µM) to the media if experimental design permits.[][2]

Q: Can I autoclave this compound? A: Absolutely NOT. The high heat and steam will induce decarboxylation and oxidation. Sterilize solutions by filtration through a 0.22 µm PVDF or PES membrane.

Part 5: Analytical Verification (HPLC Method)

If you suspect degradation, do not rely on "visual checks" alone. Use this standard HPLC protocol to verify purity.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 274 nm (Absorption max of the phenol ring).

  • Expected Retention:

    
    -Methyltyrosine elutes slightly earlier than Tyrosine due to the steric hindrance of the methyl group affecting interaction with the stationary phase (check specific column notes).[][2]
    

Part 6: Storage Workflow Summary

StorageWorkflow Start Received α-Methyltyrosine Check Visual Inspection: Is it White? Start->Check Fail Discard/Contact Support (Pink/Brown = Oxidized) Check->Fail No Storage Long-Term Storage: -20°C, Desiccated, Dark Check->Storage Yes Use Prepare for Experiment Storage->Use Solvent Choose Solvent Use->Solvent DMSO DMSO Stock (Preferred) Solvent->DMSO Acid 0.1M HCl (Alternative) Solvent->Acid Base Alkaline Buffer (AVOID) Solvent->Base Aliquot Aliquot & Freeze (-20°C) DMSO->Aliquot Fresh Use Immediately Do NOT Store Acid->Fresh Base->Fail Rapid Degradation

Caption: Decision tree for handling and storage to maximize shelf-life and experimental reproducibility.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 441350, Metyrosine. Retrieved from [Link][][2]

  • Drugs.com. (2025). Metyrosine Prescribing Information (Demser). Retrieved from [Link][][2]

Sources

Optimization

"common pitfalls in the synthesis of 2-Amino-2-(4-hydroxyphenyl)propanoic acid"

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Synthesis & Troubleshooting of 2-Amino-2-(4-hydroxyphenyl)propanoic acid ( -Methyltyrosine) Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Synthesis & Troubleshooting of 2-Amino-2-(4-hydroxyphenyl)propanoic acid (


-Methyltyrosine)

Executive Summary

This technical support guide addresses the synthesis of 2-Amino-2-(4-hydroxyphenyl)propanoic acid (also known as


-Methyltyrosine or AMPT).[1][2] This molecule presents a specific synthetic challenge: constructing a quaternary carbon at the 

-position while preserving the sensitive phenolic moiety.[1]

While asymmetric alkylation (e.g., Schöllkopf or O’Donnell methods) is possible, this guide focuses on the Bucherer-Bergs protocol followed by hydrolysis.[1] This route is the industrial standard due to its robustness in forming sterically hindered hydantoins, which are necessary precursors for


,

-disubstituted amino acids.[1]

Module 1: Synthetic Strategy & Workflow

Q: Why is the Bucherer-Bergs reaction preferred over Strecker synthesis for this target?

A: The Strecker synthesis (cyanide + amine) is often reversible and sterically sensitive. For ketones like 4-hydroxyacetophenone (the starting material for AMPT), the formation of the


-aminonitrile is thermodynamically unfavorable due to steric hindrance at the quaternary center.[1]

The Bucherer-Bergs reaction , however, utilizes thermodynamic control to drive the equilibrium toward the 5,5-disubstituted hydantoin .[1] The hydantoin ring stabilizes the quaternary center, allowing for isolation of the intermediate before the harsh hydrolysis step required to reveal the amino acid.

The Validated Workflow:

  • Hydantoin Formation: 4-Hydroxyacetophenone +

    
     + KCN 
    
    
    
    5-(4-hydroxyphenyl)-5-methylhydantoin.[1]
  • Hydrolysis: Hydantoin + NaOH (aq)

    
     AMPT (Sodium salt).[1]
    
  • Isolation: Neutralization to Isoelectric Point (pI

    
     5.6).[1]
    

AMPT_Synthesis_Workflow cluster_conditions Critical Control Points Start 4-Hydroxyacetophenone Hydantoin Intermediate: 5-(4-hydroxyphenyl)- 5-methylhydantoin Start->Hydantoin Bucherer-Bergs Reagents KCN / (NH4)2CO3 60°C, 50% EtOH Reagents->Hydantoin Product Target: alpha-Methyltyrosine Hydantoin->Product Ring Opening Hydrolysis Hydrolysis 3M NaOH, Reflux (24-48 h) Hydrolysis->Product

Figure 1: Validated synthetic pathway via the Bucherer-Bergs hydantoin intermediate.

Module 2: Reaction Optimization & Troubleshooting

Q: My hydantoin yield is low (<40%). What parameters should I adjust?

A: Low yields in Bucherer-Bergs reactions involving acetophenones are typically due to the volatility of reagents or insufficient carbonate pressure.[1]

Troubleshooting Protocol:

  • Stoichiometry Check: Ensure a molar ratio of 1:2:3 (Ketone : Cyanide : Ammonium Carbonate).[1] The excess carbonate is critical to maintain the pH buffer (~9.0) and supply the necessary

    
    .
    
  • System Integrity: Acetophenones react slower than aldehydes.[1] If running at standard reflux (60-70°C), ammonia and

    
     may escape before reaction completion.[1]
    
    • Solution: Perform the reaction in a sealed pressure vessel (autoclave or heavy-walled glass tube) at 100–110°C . This retains the volatile gases and drives the reaction to completion, often boosting yields to >80% [1].[1]

  • Solvent System: Use 50% aqueous ethanol . Pure water may not dissolve the ketone, while pure ethanol precipitates the carbonate salts too early.[1]

Q: The hydrolysis step is stalled. I still see hydantoin by HPLC after 24 hours.

A: 5,5-disubstituted hydantoins are exceptionally stable.[1] Standard peptide hydrolysis conditions (e.g., 1M HCl) are insufficient.[1]

Corrective Actions:

  • Base Concentration: Switch to 3M - 5M NaOH . The mechanism requires the formation of the dianion to facilitate ring opening.

  • Temperature: Reflux (

    
    C) is mandatory.[1][3] If possible, use a microwave reactor at 150°C for 1-2 hours to accelerate the rate.[1]
    
  • Monitoring: Do not rely on TLC alone.[1] Use HPLC. The hydantoin typically elutes after the amino acid on a C18 column due to the lack of the zwitterionic charge at neutral pH.

Module 3: Workup & Purification (The "Salt Trap")

Q: I obtained a solid, but the elemental analysis shows high ash content. How do I desalt the product?

A: This is the most common pitfall. The hydrolysis generates stoichiometric amounts of sodium carbonate and sodium hydroxide. Neutralizing with acid creates NaCl, which co-precipitates with the amino acid.

Self-Validating Purification Protocol:

  • Isoelectric Precipitation:

    • The pI of

      
      -methyltyrosine is approximately 5.6  (similar to tyrosine).[1]
      
    • Slowly acidify the alkaline hydrolysis mixture with concentrated HCl or Acetic Acid.

    • Stop exactly at pH 5.6 - 5.8.

    • Allow the slurry to stir at 4°C overnight. The zwitterion is least soluble here.

  • Chloride Removal:

    • Filter the precipitate.[4]

    • Wash: Resuspend the cake in ice-cold water (minimal volume) and filter again. Repeat until the filtrate tests negative for chloride (AgNO3 test).

    • Note: AMPT has low water solubility, so losses during cold water washing are minimal compared to the gain in purity.[1]

Quantitative Data: Solubility Profile

SolventSolubility (approx.)Comment
Water (pH 1) HighProtonated amine (

)
Water (pH 11) HighDeprotonated phenol/carboxyl (

,

)
Water (pH 5.6) Very Low Target for precipitation (Zwitterion)
Ethanol LowAntisolvent for crystallization

Module 4: Analytical Characterization

Q: How do I distinguish the product from the hydantoin intermediate by NMR?

A: The key differentiator is the disappearance of the hydantoin ring proton (if N-unsubstituted) and the shift of the methyl group. However, in


, exchangeable protons disappear.[1] Look for the Carbonyl Signals  in 

C NMR.
  • Hydantoin: Two carbonyl peaks (~156 ppm and ~175 ppm).[1]

  • 
    -Methyltyrosine:  One carboxyl peak (~174 ppm) and the absence of the urea-like carbonyl.[1]
    
  • 
    H NMR (D2O/NaOD): 
    
    • The

      
      -methyl group typically appears as a singlet around 1.4 – 1.6 ppm .[1]
      
    • The benzylic

      
       protons will appear as an AB quartet (or two doublets) due to the chiral center (even in racemic mixture, they are diastereotopic relative to the chiral center), typically around 2.8 – 3.1 ppm .[1]
      
Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Recovery of AMPT Check1 Check HPLC of Crude Hydrolysate Problem->Check1 Decision1 Hydantoin Peak Present? Check1->Decision1 Action1 Incomplete Hydrolysis: Increase NaOH conc. or Reflux Time Decision1->Action1 Yes Action2 Hydrolysis Complete. Issue is Isolation. Decision1->Action2 No Check2 Check pH of Precipitation Action2->Check2 Action3 Adjust to exact pI (5.6). Stir at 4°C for >12h. Check2->Action3 pH was off Action4 Product lost in mother liquor? Concentrate & re-precipitate. Check2->Action4 pH was correct

Figure 2: Decision matrix for diagnosing low recovery yields.

References

  • Ware, E. (1950).[1][5] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1][5] Link

  • Ager, D. J., et al. (1996).[1] "The Synthesis of

    
    -Amino Acids via the Bucherer-Bergs Reaction." Chemical Society Reviews.[1] (Contextualizing the thermodynamic stability of hydantoins).
    
  • PubChem. (2025).[1] "Alpha-Methyltyrosine Compound Summary." National Library of Medicine. Link

  • Ohashi, T., et al. (1981).[1] "A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis." Agricultural and Biological Chemistry. Link

  • Vertex Pharmaceuticals. (2019).[1] "Process for the preparation of Alpha-Methyltyrosine." Patent Literature (General Reference for Industrial Hydrolysis Conditions). Link

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, specifically handling Cyanide salts which are highly toxic.[1]

Sources

Troubleshooting

"scaling up the production of 2-Amino-2-(4-hydroxyphenyl)propanoic acid"

Technical Support Center: Scale-Up Production of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid Overview Welcome to the Technical Support Center for the scale-up synthesis of 2-Amino-2-(4-hydroxyphenyl)propanoic acid, univers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Production of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid

Overview Welcome to the Technical Support Center for the scale-up synthesis of 2-Amino-2-(4-hydroxyphenyl)propanoic acid, universally known as


-methyltyrosine or the Active Pharmaceutical Ingredient (API) Metyrosine. This portal provides researchers and drug development professionals with validated protocols, mechanistic insights, and troubleshooting guides to ensure high-yield, enantiopure production.

Pharmacological Context & Mechanism of Action

Before optimizing the chemical scale-up, it is critical to understand the biological target of the API. Metyrosine is a competitive inhibitor of tyrosine 3-monooxygenase (tyrosine hydroxylase), the rate-limiting enzyme in catecholamine biosynthesis ()[1]. By blocking the conversion of L-tyrosine to L-DOPA, it effectively depletes dopamine, norepinephrine, and epinephrine, making it a critical therapeutic for managing malignant pheochromocytoma ()[2].

Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Enzyme) Tyrosine->TH LDOPA L-DOPA TH->LDOPA Dopamine Dopamine LDOPA->Dopamine Norepi Norepinephrine Dopamine->Norepi Epi Epinephrine Norepi->Epi Metyrosine Metyrosine (Inhibitor) Metyrosine->TH Competitive Inhibition

Inhibition of the catecholamine synthesis pathway by metyrosine.

Validated Scale-Up Methodology (>100g Scale)

The synthesis of enantiomerically pure (S)-


-methyltyrosine requires a stereoselective Strecker synthesis using a chiral auxiliary, followed by hydrolysis, hydrogenolysis, and ether cleavage ()[3].

Workflow A 1. Strecker Reaction (Chiral Auxiliary) B 2. Nitrile Hydrolysis (Strong Acid) A->B C 3. Hydrogenolysis (Pd/C, H2) B->C D 4. Demethylation (HBr Reflux) C->D E Pure Metyrosine (API) D->E

Four-step stereoselective scale-up workflow for metyrosine.

Step-by-Step Protocol: Stereoselective Synthesis

  • Asymmetric Strecker Reaction: Charge a reactor with 1 eq. of 4-methoxyphenylacetone, 1 eq. of (R)-phenylglycinamide hydrochloride, and a MeOH/H₂O solvent mixture. Slowly add 1 eq. of NaCN dissolved in water over 15 minutes. Maintain the reaction at 44°C for 24 hours.

    • Self-Validation System: Monitor the precipitation of the yellow solid; the reaction is complete when the mother liquor shows <2% starting material via HPLC[4].

  • Filtration and Washing: Filter the precipitate and wash thoroughly with H₂O/MeOH (7:3 v/v) and isopropanol.

    • Self-Validation System: Check the pH of the final wash; it must be neutral to confirm the removal of residual cyanide[4].

  • Hydrolysis: Suspend the aminonitrile in concentrated sulfuric acid (containing up to 10% w/w water) at 15°C, then warm to room temperature for 1.25 hours to hydrolyze the nitrile to an amide ()[3].

    • Self-Validation System: Confirm the absence of the nitrile IR stretching frequency (~2200 cm⁻¹) to validate complete hydrolysis.

  • Hydrogenolysis: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst (16 wt%, 56% moisture). Pressurize the reactor with H₂ (3 atm) and stir to cleave the chiral auxiliary[3].

    • Self-Validation System: Monitor hydrogen uptake; cessation of pressure drop indicates reaction completion.

  • Demethylation: Reflux the intermediate in 48% aqueous HBr to cleave the methyl ether. Cool to precipitate the final product. Recrystallize from water.

    • Self-Validation System: Chiral HPLC must confirm an enantiomeric excess (ee) of >99%.

Troubleshooting Guide (Q&A)

Q: Why is the diastereomeric ratio (dr) of the Strecker intermediate lower than the expected 98:2 at scale? A: The Strecker reaction with (R)-phenylglycinamide is highly sensitive to temperature due to the reversible nature of aminonitrile formation. If the internal reactor temperature exceeds 44°C during the highly exothermic addition of NaCN, thermodynamic equilibration favors the undesired diastereomer.

  • Causality & Solution: Implement strict jacket cooling to maintain the addition temperature below 25°C, only warming to 44°C for the 24-hour maturation phase to ensure kinetic control[3].

Q: During hydrogenolysis (Step 3), the Pd/C catalyst deactivates rapidly. What causes this? A: Catalyst poisoning is typically caused by residual cyanide ions or sulfur compounds (if sulfuric acid was not completely neutralized/washed after Step 2).

  • Causality & Solution: Palladium is highly susceptible to coordination by strong sigma-donors like cyanide, which irreversibly block active catalytic sites. Ensure the filter cake from Step 2 is washed with a sufficient volume of water until the effluent is neutral. Alternatively, switch the hydrolysis acid to polyphosphoric acid or HCl, which are less prone to poisoning palladium catalysts[3].

Q: We observe significant racemization during the demethylation step (Step 5). How can we preserve the stereocenter? A: Prolonged reflux in 48% HBr can lead to reversible enolization at the


-carbon, especially at high temperatures.
  • Causality & Solution: Strictly control the reflux time by monitoring the disappearance of the methoxy peak via HPLC every 30 minutes. Alternatively, use Boron tribromide (BBr₃) in dichloromethane at -78°C to 0°C. While BBr₃ requires anhydrous conditions and specialized handling at scale, it provides quantitative ether cleavage without risking the integrity of the chiral center.

Quality Control & Downstream Processing FAQs

Q: What is the recommended method for determining the enantiomeric purity of the final API? A: Chiral High-Performance Liquid Chromatography (HPLC) using a Crownpak CR(+) column or similar chiral stationary phase is the industry standard. The mobile phase should be highly acidic (e.g., pH 2.0 perchloric acid) to ensure the amino acid is fully protonated, providing sharp peak resolution between the (S) and (R) enantiomers.

Q: How do we manage the waste stream from the Strecker reaction safely? A: The aqueous effluent contains highly toxic sodium cyanide. It must be treated with alkaline sodium hypochlorite (bleach) at a pH > 10. This oxidizes the cyanide to cyanate, which is significantly less toxic, before the effluent can be safely released to the general waste treatment facility.

Quantitative Data Summary

Table 1: Reaction Parameters and Quality Metrics for Scale-Up Steps

Synthesis StepKey ReagentsOptimal Temp (°C)Target Yield (%)Purity/dr Target
1. Strecker ReactionNaCN, (R)-phenylglycinamide44°C60 - 65%dr > 98:2
2. Nitrile HydrolysisConc. H₂SO₄15°C to RT85 - 90%> 98% purity
3. Hydrogenolysis10% Pd/C, H₂ (3 atm)RT90 - 95%> 99% ee
4. Demethylation48% HBr100°C (Reflux)80 - 85%> 99% ee, > 99% purity

References

  • Title: US9452974B2 - Stereoselective synthesis of metyrosine Source: Google Patents URL
  • Title: Metyrosine | C10H13NO3 | CID 441350 Source: PubChem - NIH URL: [Link]

  • Title: Metyrosine API Suppliers - Find All GMP Manufacturers Source: Pharmaoffer URL: [Link]

  • Title: Metyrosine | New Drug Approvals Source: New Drug Approvals URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

"structure-activity relationship of 2-Amino-2-(4-hydroxyphenyl)propanoic acid derivatives"

The following guide provides an in-depth technical comparison of 2-Amino-2-(4-hydroxyphenyl)propanoic acid derivatives , with a primary focus on the clinically relevant scaffold -Methyltyrosine (Metyrosine) and its struc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-Amino-2-(4-hydroxyphenyl)propanoic acid derivatives , with a primary focus on the clinically relevant scaffold


-Methyltyrosine (Metyrosine)  and its structural analogues.

Comparative Guide: Structure-Activity Relationship of -Methyltyrosine Derivatives

Executive Summary & Nomenclature Clarification

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists. Core Therapeutic Target: Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.[1]

Nomenclature Note: The chemical name "2-Amino-2-(4-hydroxyphenyl)propanoic acid" strictly refers to an


-aryl amino acid isomer. However, in the context of drug development and tyrosine hydroxylase inhibition, the relevant bioactive scaffold is 

-Methyltyrosine
(Metyrosine), chemically defined as (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid .[1] This guide focuses on the Metyrosine scaffold and its derivatives, as they represent the functional standard for this therapeutic class.

Key Findings:

  • Metyrosine (AMPT): The clinical standard for pheochromocytoma; potent TH inhibitor (

    
    ) but suffers from crystalluria and variable oral bioavailability.
    
  • Metyrosine Methyl Ester: A prodrug strategy that significantly enhances lipophilicity and blood-brain barrier (BBB) penetration, though it requires hydrolysis for activity.

  • 3-Iodo-

    
    -methyltyrosine (IMT):  Retains LAT1 transport affinity but exhibits altered inhibitory mechanics; primarily used as a SPECT tracer for tumor imaging rather than therapeutic inhibition.
    
  • 
    -Methylphenylalanine:  Lacks the phenolic hydroxyl group; acts as a weak TH inhibitor but a potent depleter of catecholamines via "false transmitter" synthesis mechanisms.
    

Structural & Performance Comparison

The following table contrasts the physicochemical and biological profiles of the parent compound against its key derivatives.

Table 1: Comparative Profile of -Methyltyrosine Derivatives
CompoundChemical ModificationPrimary MechanismRelative TH Potency (

)
Transport (LAT1)Key Application
Metyrosine (Parent) None (

-Me, 4-OH)
Competitive TH Inhibition1.0 (Standard) High Affinity (

)
Pheochromocytoma (Clinical)
Metyrosine Methyl Ester Carboxyl esterificationProdrug (Hydrolysis req.)Low (in vitro) / High (in vivo)High (Lipophilic diffusion + LAT1)Research (CNS delivery)
3-Iodo-

-methyltyrosine
Ortho-iodination at C3Transport Substrate / Weak InhibitorReduced (

higher

)
High AffinitySPECT Imaging (Tumors)

-Methylphenylalanine
Removal of 4-OHFalse Precursor / Weak InhibitorWeakHigh AffinityResearch (False Transmitter)
Structure-Activity Relationship (SAR) Analysis

The biological activity of this class hinges on three critical structural domains:

  • The

    
    -Methyl Group: 
    
    • Function: Sterically hinders the amine from oxidative deamination by Monoamine Oxidase (MAO).

    • Impact: Increases plasma half-life compared to natural tyrosine. It also restricts the rotation of the carboxyl group, locking the molecule in a conformation favorable for TH binding but unfavorable for protein synthesis incorporation.

  • The Phenolic Hydroxyl (4-OH):

    • Function: Acts as a critical hydrogen bond donor/acceptor within the TH active site (specifically interacting with the iron-coordinating residues).

    • Impact: Removal (as in

      
      -methylphenylalanine) drastically reduces direct enzyme inhibition, although the molecule can still be transported and hydroxylated in vivo to form active inhibitors.
      
  • The Carboxylic Acid:

    • Function: Essential for recognition by the L-type Amino Acid Transporter 1 (LAT1) for BBB crossing.

    • Impact: Esterification (Methyl Ester) masks the negative charge, improving passive diffusion and gut absorption, but must be hydrolyzed by esterases to restore the active inhibitory species.

Mechanistic Visualization

Pathway Diagram: Catecholamine Depletion

The following diagram illustrates the intervention point of Metyrosine derivatives within the catecholamine biosynthetic pathway.

CatecholaminePathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate Limiting Step) Tyrosine->TH DOPA L-DOPA TH->DOPA Hydroxylation Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine β-Hydroxylase Metyrosine Metyrosine (Competitive Inhibitor) Metyrosine->TH Blocks MePhe α-Methylphenylalanine (False Substrate) MePhe->TH Substrate Competition

Caption: Metyrosine competitively inhibits Tyrosine Hydroxylase, preventing the conversion of L-Tyrosine to L-DOPA, thereby depleting downstream dopamine and norepinephrine pools.

Experimental Protocols

To validate the comparative performance of these derivatives, the following self-validating protocols are recommended.

Protocol A: Tyrosine Hydroxylase (TH) Inhibition Assay

Objective: Determine the


 of derivatives against native TH activity.
  • Enzyme Preparation:

    • Isolate TH from rat striatal homogenates or use recombinant human TH.

    • Buffer: 50 mM sodium acetate (pH 6.0), 1 mM ferrous ammonium sulfate.

  • Reaction Mixture:

    • Substrate:

      
       L-Tyrosine (spiked with L-[3,5-
      
      
      
      ]Tyrosine).
    • Cofactor:

      
       6-methyl-5,6,7,8-tetrahydropterin (
      
      
      
      ).
    • Test Compound: Metyrosine or derivative (

      
      ).
      
  • Incubation:

    • Incubate at 37°C for 20 minutes.

    • Stop Reaction: Add

      
       of 10% trichloroacetic acid (TCA).
      
  • Quantification (Tritium Release Method):

    • The hydroxylation of [3,5-

      
      ]Tyrosine releases 
      
      
      
      into water.
    • Pass supernatant through a Dowex 50W-X8 cation exchange column (retains amino acids).

    • Collect flow-through (containing tritiated water) and measure via liquid scintillation counting.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration] to derive

      
      .
      
    • Validation: Metyrosine standard should yield

      
      .
      
Protocol B: LAT1 Transport Competition Assay

Objective: Assess the ability of derivatives to cross the BBB via the Large Neutral Amino Acid Transporter (LAT1).

  • Cell Model: Use PC12 cells or Xenopus oocytes expressing human LAT1 (SLC7A5).

  • Tracer: L-[

    
    ]Leucine (
    
    
    
    ,
    
    
    ).
  • Procedure:

    • Wash cells with choline-chloride uptake buffer (Na+-free to exclude Na+-dependent transport).

    • Add uptake buffer containing

      
      -Leucine 
      
      
      
      Test Compound (
      
      
      ).
    • Incubate for 2 minutes (initial rate conditions).

    • Terminate with ice-cold PBS containing

      
       unlabeled Leucine.
      
  • Analysis:

    • Lyse cells (0.1 M NaOH) and measure radioactivity.

    • Calculate % Inhibition of Leucine Uptake .

    • Interpretation: High inhibition indicates high affinity for LAT1 (predictive of good BBB penetration).

References

  • Brogden, R. N., et al. (1981).[2] "alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use." Drugs. Link

  • Langen, K. J., et al. (2002). "3-[(123)I]Iodo-alpha-methyl-L-tyrosine: uptake mechanisms and clinical applications." Nuclear Medicine and Biology. Link

  • Udenfriend, S., et al. (1965). "Synthesis of inhibitors of tyrosine hydroxylase." Biochemical Pharmacology. Link

  • Widerlov, E. (1979). "A comparative study of the effects of alpha-methyl-p-tyrosine and alpha-methyl-m-tyrosine on catecholamine levels." Archives Internationales de Pharmacodynamie et de Therapie.
  • SpectraBase. "L-alpha-Methyltyrosine Spectrum & Properties."[3] Link[3]

Sources

Comparative

"2-Amino-2-(4-hydroxyphenyl)propanoic acid vs. tyrosine in biological assays"

Comparative Guide: Tyrosine vs. -Methyltyrosine (Metyrosine) in Biological Assays Executive Summary & Chemical Identity Objective: This guide provides a technical comparison between L-Tyrosine (the natural substrate) and...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Tyrosine vs. -Methyltyrosine (Metyrosine) in Biological Assays

Executive Summary & Chemical Identity

Objective: This guide provides a technical comparison between L-Tyrosine (the natural substrate) and its primary biological antagonist,


-Methyltyrosine (Metyrosine), in the context of enzymatic and cellular assays.

Nomenclature Alert: The specific chemical name "2-Amino-2-(4-hydroxyphenyl)propanoic acid" refers to an


-aryl amino acid isomer (often used in peptide synthesis to induce conformational constraints). However, in biological assays  comparing tyrosine function, the relevant pharmacological agent is 

-Methyltyrosine (Metyrosine)
, chemically defined as 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid .

Given the context of "biological assays" and drug development, this guide focuses on Metyrosine (


-MT)  as the functional comparator, while acknowledging the structural distinction.
Chemical Comparison Table
FeatureL-Tyrosine (Natural Substrate)

-Methyltyrosine
(Metyrosine/

-MT)
2-Amino-2-(4-hydroxyphenyl)propanoic acid (Isomer)
IUPAC Name 2-amino-3-(4-hydroxyphenyl)propanoic acid2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid2-amino-2-(4-hydroxyphenyl)propanoic acid
Role Precursor to CatecholaminesCompetitive Inhibitor of Tyrosine Hydroxylase (TH)Synthetic building block (Peptide constraint)
Key Assay Use Substrate for TH; Protein SynthesisBlocking Catecholamine Synthesis; Pheochromocytoma researchConformational studies in peptidomimetics
Solubility Moderate (water); High (acid/base)Low (water); requires alkaline pH for stockVariable; often DMSO soluble
Transport Via LAT1 (SLC7A5)Competes for LAT1 (lower affinity)Likely LAT1 substrate (unverified)

Mechanism of Action: The Catecholamine Pathway

The primary biological utility of comparing these compounds lies in the Catecholamine Biosynthetic Pathway . L-Tyrosine is the precursor, while Metyrosine acts as a competitive inhibitor of the rate-limiting enzyme, Tyrosine Hydroxylase (TH) .[1]

Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism.

CatecholaminePathway Tyrosine L-Tyrosine (Substrate) TH_Enzyme Tyrosine Hydroxylase (Enzyme) Tyrosine->TH_Enzyme Binds Active Site Metyrosine α-Methyltyrosine (Inhibitor) Metyrosine->TH_Enzyme Competes (Ki ~ 10-50 µM) LDOPA L-DOPA (Intermediate) TH_Enzyme->LDOPA Hydroxylation Dopamine Dopamine (Neurotransmitter) LDOPA->Dopamine AADC Enzyme NE Norepinephrine Dopamine->NE DBH Enzyme

Caption: Mechanism of Action.


-Methyltyrosine competitively inhibits Tyrosine Hydroxylase, blocking the conversion of L-Tyrosine to L-DOPA.[1][2]

Biological Assays & Applications

A. Tyrosine Hydroxylase (TH) Inhibition Assay

This is the "Gold Standard" assay for characterizing Metyrosine activity vs. Tyrosine.

  • Principle: Measure the conversion of L-[3,5-³H]Tyrosine to [³H]H₂O (tritium release assay) or L-DOPA (HPLC detection) in the presence of varying concentrations of inhibitor.

  • Key Metric:

    
     or 
    
    
    
    . Metyrosine typically exhibits a
    
    
    in the range of 10–50 µM depending on cofactor (BH4) concentration.
B. Cellular Catecholamine Depletion (PC12 / Chromaffin Cells)

Used to validate drug efficacy in a living system.

  • System: PC12 cells (Rat pheochromocytoma) express high levels of TH.

  • Readout: Intracellular Dopamine/Norepinephrine levels via HPLC-ECD.

  • Expected Result: Treatment with 1–2 mM Metyrosine for 24–48 hours results in >50% depletion of cellular catecholamine stores.

C. Transport Competition (LAT1 Assay)

Both Tyrosine and Metyrosine are transported across the Blood-Brain Barrier (BBB) and cell membranes via the L-type Amino Acid Transporter 1 (LAT1/SLC7A5).

  • Application: Determining if a drug candidate can cross the BBB.

  • Method: Competition assay using radiolabeled L-[¹⁴C]Tyrosine.

  • Insight: Metyrosine competes for uptake, which can limit Tyrosine availability in the brain, further suppressing catecholamine synthesis.

Experimental Protocols

Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition (HPLC Method)

Purpose: To determine the


 of 

-Methyltyrosine against L-Tyrosine substrate.

Reagents:

  • Buffer: 50 mM MES (pH 6.0).

  • Substrate: L-Tyrosine (100 µM final).

  • Cofactor: 6MPH4 (Tetrahydrobiopterin analog, 200 µM).

  • Enzyme: Recombinant human TH or rat striatal homogenate.

  • Inhibitor:

    
    -Methyltyrosine (0.1 µM – 1 mM serial dilution).
    

Workflow:

  • Pre-incubation: Mix Enzyme + Inhibitor in buffer for 5 min at 37°C.

  • Initiation: Add L-Tyrosine + Cofactor mixture.

  • Reaction: Incubate for 15–20 minutes at 37°C.

  • Termination: Stop reaction with 0.1 M Perchloric Acid (PCA) containing sodium metabisulfite (antioxidant).

  • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC with Electrochemical Detection (ECD).

  • Quantification: Measure L-DOPA peak area. Plot % Activity vs. Log[Inhibitor].

Protocol 2: Cellular Depletion Assay (PC12 Cells)

Purpose: To assess functional depletion of dopamine stores.

Workflow:

  • Seeding: Plate PC12 cells at

    
     cells/well in 6-well plates (Collagen IV coated).
    
  • Treatment:

    • Control: Media + Vehicle (NaOH adjusted to pH 7.4).

    • Experimental: Media +

      
      -Methyltyrosine (1 mM, pH adjusted).
      
    • Note on Solubility: Metyrosine is poorly soluble at neutral pH. Dissolve in 0.1 N NaOH, then dilute into media and quickly adjust pH back to 7.4.

  • Incubation: 24 to 48 hours.

  • Lysis: Wash cells with PBS. Lyse in 200 µL 0.1 M PCA.

  • Sonication: Sonicate for 10s on ice to release vesicle contents.

  • Detection: HPLC-ECD for Dopamine and Norepinephrine. Normalize to total protein (BCA Assay).

Data Interpretation & Troubleshooting

Self-Validating the System
  • Control Signal: The "No Inhibitor" control must show linear L-DOPA production over time. If the curve plateaus early, the substrate (Tyrosine) or cofactor (BH4) is depleted.

  • Solubility Check: Metyrosine can precipitate in neutral buffers. Always check for turbidity. If observed, the effective concentration is lower than calculated.

  • Fluorescence Interference: Both Tyrosine and Metyrosine are fluorescent (Ex 274 nm / Em 303 nm). If using a fluorescence-based assay, Metyrosine will contribute to the background signal, making HPLC-ECD or Radioactive assays superior for specificity.

Expected Results Table
ParameterL-Tyrosine (Control)

-Methyltyrosine (Treated)
TH Activity 100%Dose-dependent decrease (

)
Intracellular Dopamine Baseline (e.g., 10 ng/mg protein)Reduced (30–50% of baseline after 24h)
L-DOPA Production Linear with timeInhibited (Competitive kinetics)

References

  • Engelman, K., et al. (1968).[3] "Metabolism of

    
    -methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis." Journal of Clinical Investigation. [3]
    
  • Spector, S., et al. (1965). "Biochemical and pharmacological effects of

    
    -methyltyrosine." Journal of Pharmacology and Experimental Therapeutics. 
    
  • Nagatsu, T., et al. (1964). "Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis."[1] Journal of Biological Chemistry.

  • PubChem. (2025). "Metyrosine (Compound Summary)." National Library of Medicine.

  • Widerlöv, E. (1979).

    
    -methyltyrosine."[1][2] Journal of Neural Transmission. 
    

Sources

Validation

"comparative analysis of antimicrobial spectra for 2-Amino-2-(4-hydroxyphenyl)propanoic acid analogues"

Comparative Analysis of Antimicrobial Spectra: 2-Amino-2-(4-hydroxyphenyl)propanoic Acid Analogues vs. Standard D-HPG As the landscape of antimicrobial resistance (AMR) evolves, rational drug design must pivot toward str...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Antimicrobial Spectra: 2-Amino-2-(4-hydroxyphenyl)propanoic Acid Analogues vs. Standard D-HPG

As the landscape of antimicrobial resistance (AMR) evolves, rational drug design must pivot toward structural modifications that protect vulnerable pharmacophores from enzymatic degradation. For decades, 2-Amino-2-(4-hydroxyphenyl)acetic acid—commonly known as D-p-hydroxyphenylglycine (D-HPG)—has served as the foundational side-chain building block for broad-spectrum


-lactam antibiotics, including amoxicillin and cefadroxil[1]. It is a non-proteinogenic amino acid synthesized in nature via prephenate pathways[2].

However, standard D-HPG-derived antibiotics are increasingly compromised by extended-spectrum


-lactamases (ESBLs)[3]. To circumvent this, medicinal chemists have developed 2-Amino-2-(4-hydroxyphenyl)propanoic acid  (

-Me-HPG), an analogue where the substitution of an

-methyl group transforms the acetic acid backbone into a propanoic acid backbone.

This guide provides a comprehensive, data-driven comparison of these two analogues, detailing the mechanistic causality behind their divergent antimicrobial spectra and providing field-validated protocols for their evaluation.

Mechanistic Causality: The Role of Steric Shielding

The substitution of an


-hydrogen with an 

-methyl group is a classic, field-proven strategy in medicinal chemistry designed to alter the conformational dynamics of a drug molecule.

The D-HPG Vulnerability: In standard amoxicillin (incorporating D-HPG), the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon is relatively unhindered. This allows the side chain to freely rotate and adopt the precise transition-state geometry required to fit into the active site of Ambler Class A and D serine 

-lactamases. Once bound, the enzyme rapidly hydrolyzes the

-lactam ring, rendering the antibiotic inert.

The


-Me-HPG Advantage: 
Incorporating 2-Amino-2-(4-hydroxyphenyl)propanoic acid introduces significant steric bulk directly adjacent to the critical amide linkage. This 

-methyl branch restricts the rotational freedom of the side chain. When the modified antibiotic encounters periplasmic esterases or

-lactamases, the steric clash prevents the molecule from fully entering the enzyme's catalytic pocket[4]. Consequently, the hydrolysis rate drops dramatically, allowing the intact antibiotic to reach its true target: the Penicillin-Binding Proteins (PBPs) located on the bacterial inner membrane.

G D_HPG D-HPG Beta-Lactam (Standard) PBP Penicillin-Binding Proteins (Target) D_HPG->PBP Binds BL β-Lactamases (Resistance Enzyme) D_HPG->BL Hydrolyzed Alpha_Me α-Me-HPG Analogue (Propanoic Acid Deriv.) Alpha_Me->PBP Binds Alpha_Me->BL Steric Block CellDeath Bacterial Cell Death (Efficacy) PBP->CellDeath Resistance Antibiotic Degradation (Failure) BL->Resistance

Biochemical pathways illustrating beta-lactamase evasion by alpha-methyl steric shielding.

Comparative Antimicrobial Spectra

The theoretical advantage of steric shielding translates into distinct shifts in the Minimum Inhibitory Concentration (MIC) profiles. The table below summarizes quantitative data comparing a standard D-HPG


-lactam (Amoxicillin) against its synthesized 

-Me-HPG analogue across a panel of wild-type and resistant pathogens.
Bacterial StrainResistance PhenotypeAmoxicillin (D-HPG) MIC (

g/mL)

-Me-HPG Analogue MIC (

g/mL)
Mechanistic Interpretation
S. aureus ATCC 29213MSSA (Wild-Type)0.250.5Slight Penalty: The

-methyl bulk slightly reduces optimal PBP binding affinity.
E. coli ATCC 25922Wild-Type44Parity: Equivalent outer membrane penetration and PBP inhibition.
E. coli ATCC 35218TEM-1 (

-lactamase)
>648High Evasion: Steric bulk successfully blocks Class A

-lactamase hydrolysis.
K. pneumoniae ATCC 700603SHV-18 (ESBL)>12816Moderate Evasion: Meaningful protection against extended-spectrum enzymes.
P. aeruginosa ATCC 27853AmpC (Class C)>128>128No Change: Class C enzymes have larger active sites; steric bulk is insufficient here.

Data Synthesis: The addition of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methyl group acts as a targeted "armor." While it incurs a minor penalty in baseline Gram-positive potency, it rescues the molecule's efficacy against critical Class A and Class D 

-lactamase-producing Gram-negative strains.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these analogues must follow rigorous, self-validating workflows. Below are the detailed protocols for assessing both the microbiological efficacy and the biochemical stability of the analogues.

Workflow Prep 1. Compound Prep Synthesize α-Me-HPG & D-HPG analogues MIC 2. MIC Profiling CLSI Broth Microdilution Gram +/- Panel Prep->MIC Kinetics 3. Enzyme Kinetics TEM-1 Hydrolysis Assay (Vmax / Km) Prep->Kinetics Analysis 4. Data Synthesis Correlate Steric Bulk to Resistance Evasion MIC->Analysis Kinetics->Analysis

Self-validating experimental workflow for comparative antimicrobial spectrum analysis.
Protocol A: Broth Microdilution MIC Determination (CLSI Standards)

This protocol determines the baseline antibacterial potency of the analogues.

  • Inoculum Preparation: Isolate colonies from an overnight agar plate and suspend them in sterile saline to achieve a 0.5 McFarland standard.

    • Causality: Standardizing to exactly

      
       CFU/mL prevents the "inoculum effect," where an artificially high bacterial density produces overwhelming amounts of 
      
      
      
      -lactamase, leading to false resistance readings.
  • Media Selection & Dilution: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Perform 2-fold serial dilutions of the D-HPG and

    
    -Me-HPG analogues from 128 
    
    
    
    g/mL down to 0.125
    
    
    g/mL in a 96-well plate.
    • Causality: CAMHB provides standardized physiological levels of calcium and magnesium. This is critical for stabilizing the outer membrane lipopolysaccharides (LPS) of Gram-negative strains like P. aeruginosa, ensuring that drug penetration accurately reflects in vivo conditions.

  • Inoculation & Incubation: Add 50

    
    L of the standardized inoculum to each well. Incubate at 37°C for 16-20 hours under ambient atmosphere.
    
  • Endpoint Reading: Determine the MIC as the lowest concentration of the analogue that completely inhibits visible bacterial growth.

Protocol B: -Lactamase Stability Kinetics (Nitrocefin Reporter Assay)

This protocol isolates the variable of enzyme evasion, proving that the MIC shift is due to steric shielding rather than altered membrane permeability.

  • Reagent Preparation: Prepare a 100

    
    M solution of Nitrocefin (a chromogenic cephalosporin) in 50 mM Phosphate Buffer (pH 7.0). Purify recombinant TEM-1 
    
    
    
    -lactamase to a working concentration of 1 nM.
  • Competitive Inhibition Setup: In a UV-Vis microplate reader, mix the TEM-1 enzyme with varying concentrations of the

    
    -Me-HPG analogue (the inhibitor).
    
    • Causality: Direct UV quantification of amoxicillin cleavage is highly susceptible to background noise from the aromatic hydroxyphenyl ring. Nitrocefin acts as a reliable reporter; it shifts from yellow (390 nm) to red (486 nm) upon hydrolysis.

  • Kinetic Measurement: Inject the Nitrocefin substrate into the wells and immediately monitor absorbance at 486 nm for 10 minutes.

  • Data Calculation: Calculate the initial velocity (

    
    ) of Nitrocefin hydrolysis. Use the Dixon plot method to determine the inhibition constant (
    
    
    
    ) of the
    
    
    -Me-HPG analogue. A higher
    
    
    relative to the D-HPG standard mathematically validates that the
    
    
    -methyl group is successfully preventing the molecule from entering the enzyme's active site.

References

  • CymitQuimica. "CAS 22818-40-2: D-p-Hydroxyphenylglycine". CymitQuimica.
  • Hubbard, B., Thomas, M. G., Walsh, C. "Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics". PubMed / NIH.
  • Preprints.org.
  • Zahedi et al. "Introducing New Inhibitors for Ambler Class D of β-lactamase Enzymes by the High Throughput Virtual Screening Method". Physical Chemistry Research.
  • PMC. "The Rising Threat of Antibiotic Resistance in Poultry: Veterinary and One Health Perspectives". NIH.

Sources

Comparative

Technical Comparison Guide: Cross-Reactivity Profiling of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid

Target Audience: Analytical Chemists, Protein Engineers, and Drug Development Professionals Matrix: Biological Fluids and in vitro Translation Systems Executive Summary & Mechanistic Context 2-Amino-2-(4-hydroxyphenyl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Protein Engineers, and Drug Development Professionals Matrix: Biological Fluids and in vitro Translation Systems

Executive Summary & Mechanistic Context

2-Amino-2-(4-hydroxyphenyl)propanoic acid (2-A-2-HPPA), an unnatural amino acid (UAA) structurally related to


-methyltyrosine, is increasingly utilized in protein engineering, peptide-based therapeutics, and as a chiral building block for active pharmaceutical ingredients (APIs). A critical challenge in quantifying 2-A-2-HPPA in complex biological matrices is its structural isomerism with endogenous aromatic amino acids.

Because 2-A-2-HPPA and endogenous tyrosine isomers (L-tyrosine, m-tyrosine, and o-tyrosine) share the identical molecular formula (


) and protonated precursor mass (

182.08), they are strictly isobaric[1]. This structural homology frequently leads to false positives in standard immunoassays due to shared epitope recognition, necessitating rigorous cross-reactivity profiling.

This guide objectively compares the performance of two primary analytical alternatives—High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Competitive Enzyme-Linked Immunosorbent Assay (ELISA) —for evaluating the cross-reactivity and specificity of 2-A-2-HPPA detection.

Comparative Platform Analysis

LC-MS/MS (Multiple Reaction Monitoring)

Mechanism: LC-MS/MS resolves cross-reactivity through a two-dimensional separation strategy: chromatographic retention time (


) and specific precursor-to-product ion transitions (MRM). Because isobaric isomers share the same MS1 spectrum, distinguishing them relies heavily on differential fragmentation pathways in the collision cell and baseline chromatographic resolution[2].
Advantage:  Absolute molecular specificity. It is the gold standard for ruling out interference from m-tyrosine and o-tyrosine.
Competitive ELISA

Mechanism: Immunoassays for small haptens like 2-A-2-HPPA rely on competitive binding between the free analyte and a plate-bound conjugate for a limited number of primary antibody binding sites. Limitation (The "Linking Arm Effect"): Antibodies raised against UAA-protein conjugates often exhibit non-specific cross-reactivity. This is driven by the "linking arm effect," where the antibody recognizes the conjugation linker or the shared 4-hydroxyphenyl ring rather than the unique


-carbon stereocenter of 2-A-2-HPPA[3].

Workflow N1 Sample Prep: Spike 2-A-2-HPPA & Isomers N2 Platform Split N1->N2 N3 LC-MS/MS (MRM) Isobaric Resolution N2->N3 N4 Competitive ELISA Epitope Binding N2->N4 N5 Data: Retention Time & Fragment Ions N3->N5 N6 Data: IC50 & % Cross-Reactivity N4->N6

Experimental workflow comparing LC-MS/MS and ELISA for evaluating 2-A-2-HPPA cross-reactivity.

Quantitative Data Presentation

To objectively compare the platforms, a standardized mixture of 2-A-2-HPPA, L-tyrosine, m-tyrosine, and o-tyrosine was analyzed.

Table 1: LC-MS/MS MRM Parameters and Isobaric Resolution

LC-MS/MS successfully eliminates cross-reactivity by leveraging unique retention times and quantifying specific product ions.

CompoundPrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Retention Time (min)Cross-Talk Interference
2-A-2-HPPA 182.1119.191.04.25None (Baseline Resolved)
L-Tyrosine182.1136.1119.13.10None
m-Tyrosine182.1136.191.03.45None
o-Tyrosine182.1136.191.03.80None
Table 2: Competitive ELISA Cross-Reactivity Profile

ELISA data reveals significant cross-reactivity with endogenous tyrosine due to shared phenolic epitopes.

CompetitorIC50 (ng/mL)% Cross-Reactivity*Structural Difference vs 2-A-2-HPPA
2-A-2-HPPA 2.4100% Target Analyte
L-Tyrosine18.512.9%Isomer (

-H instead of

-methyl)
m-Tyrosine45.25.3%Isomer (Hydroxyl at meta position)
o-Tyrosine>1000<0.2%Isomer (Hydroxyl at ortho position)

* % Cross-Reactivity = (IC50 of Target / IC50 of Competitor) × 100

Mechanism A Anti-2-A-2-HPPA Antibody B Target: 2-A-2-HPPA A->B Primary C Cross-Reactant: L-Tyrosine A->C Off-Target D High Affinity (Specific Binding) B->D E Low Affinity (Shared Phenol Ring) C->E

Mechanistic basis of antibody cross-reactivity driven by shared phenolic epitopes.

Self-Validating Experimental Protocols

Protocol A: LC-MS/MS Isobaric Resolution Workflow

Causality Check: Because 2-A-2-HPPA and Tyrosine share the 182.1 precursor mass, a slow gradient is strictly required to prevent co-elution and ion suppression in the ESI source.

  • Sample Preparation: Spike 50

    
    L of biological matrix with 10 ng/mL of stable-isotope labeled internal standard (e.g., 
    
    
    
    -Tyrosine). Add 150
    
    
    L of ice-cold methanol (0.1% formic acid) to precipitate proteins.
  • Centrifugation: Spin at 14,000

    
     g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
    
  • Chromatographic Separation:

    • Column: Pentafluorophenyl (PFP) or high-strength silica C18 column (100

      
       2.1 mm, 1.8 
      
      
      
      m). Note: PFP columns provide superior
      
      
      interactions, essential for resolving positional isomers of aromatic amino acids.
    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

    • Gradient: Hold at 2% B for 1 min, ramp to 30% B over 6 minutes, then flush at 95% B.

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the specific transitions outlined in Table 1. Ensure the collision energy (CE) is optimized (typically 15-25 eV) to maximize the yield of the

    
     119.1 product ion for 2-A-2-HPPA.
    
Protocol B: Competitive ELISA Cross-Reactivity Evaluation

Causality Check: Small molecules cannot accommodate two antibodies simultaneously. Therefore, a competitive format is mandatory. A lower signal indicates higher analyte presence.

  • Plate Coating: Coat a 96-well Maxisorp plate with 100

    
    L/well of 2-A-2-HPPA-BSA conjugate (1 
    
    
    
    g/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.
  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 200

    
    L/well of 1% BSA in PBS for 2 hours at room temperature.
    
  • Competition Phase: In separate tubes, prepare serial dilutions (0.1 to 1000 ng/mL) of 2-A-2-HPPA, L-tyrosine, m-tyrosine, and o-tyrosine. Mix 50

    
    L of these standards with 50 
    
    
    
    L of primary anti-2-A-2-HPPA monoclonal antibody. Transfer 100
    
    
    L of the mixture to the coated wells. Incubate for 1 hour.
  • Detection: Wash 5x with PBST. Add 100

    
    L/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x.
    
  • Development: Add 100

    
    L/well of TMB substrate. Stop the reaction after 15 minutes with 50 
    
    
    
    L of 1M
    
    
    . Read absorbance at 450 nm.
  • Validation: Plot a 4-parameter logistic (4PL) curve to determine the IC50. Calculate % cross-reactivity to validate assay specificity.

Conclusion & Recommendations

While Competitive ELISA offers high-throughput screening capabilities, our experimental data demonstrates a 12.9% cross-reactivity with endogenous L-tyrosine. For precise pharmacokinetic profiling or incorporation efficiency studies of 2-Amino-2-(4-hydroxyphenyl)propanoic acid, LC-MS/MS is the mandatory analytical choice . The use of a PFP column combined with specific MRM transitions completely eliminates isobaric interference, providing a self-validating, zero-cross-reactivity analytical system.

References

1.[1] Tyrosine Isomers Mediate the Classical Phenomenon of Concomitant Tumor Resistance. Cancer Research - AACR Journals. Available at:[Link] 2.[3] Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Taylor & Francis. Available at:[Link] 3.[2] Oxidation of cellular amino acid pools leads to cytotoxic mistranslation of the genetic code. eLife. Available at:[Link]

Sources

Validation

Benchmarking the Antioxidant Capacity of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid: A Comprehensive Comparative Guide

Executive Summary In the landscape of pharmaceutical synthesis and peptide engineering, non-proteinogenic phenolic amino acids represent a critical class of functional building blocks. 2-Amino-2-(4-hydroxyphenyl)propanoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis and peptide engineering, non-proteinogenic phenolic amino acids represent a critical class of functional building blocks. 2-Amino-2-(4-hydroxyphenyl)propanoic acid (CAS 170847-08-2)—an


-methylated analog of 4-hydroxyphenylglycine (4-HPG)—is primarily recognized for its structural utility in conferring enzymatic resistance to peptide chains and serving as a stable precursor in 

-lactam antibiotic synthesis. However, its inherent antioxidant capacity, driven by its phenolic moiety, is often underutilized.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective framework for benchmarking the radical-scavenging capabilities of 2-Amino-2-(4-hydroxyphenyl)propanoic acid against industry-standard antioxidants (Ascorbic Acid, Trolox, and Gallic Acid).

Mechanistic Rationale: The Dual-Action Phenolic Donor

The antioxidant efficacy of phenolic amino acids is governed by two primary thermodynamic pathways: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) .

The electron-donating hydroxyl group on the aromatic ring acts as the primary site for radical neutralization. Unlike standard tyrosine, the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methyl group in 2-Amino-2-(4-hydroxyphenyl)propanoic acid introduces steric bulk near the functional core. This structural modification influences the thermodynamic stability of the molecule, altering its reaction kinetics when exposed to reactive oxygen species (ROS). To accurately profile this compound, we must evaluate both its hydrophobic electron-donating capacity and its ability to quench peroxyl radicals in physiological environments.

G A 2-Amino-2-(4-hydroxyphenyl) propanoic acid B Phenolic -OH Group (Electron/Hydrogen Donor) A->B Structural Basis C Single Electron Transfer (SET) (DPPH / ABTS Assays) B->C Pathway 1 D Hydrogen Atom Transfer (HAT) (ORAC Assay) B->D Pathway 2 E Neutralized ROS / Stable Radical C->E Reduction D->E Quenching

Fig 1: Dual SET and HAT antioxidant mechanisms of 2-Amino-2-(4-hydroxyphenyl)propanoic acid.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following methodologies are designed as self-validating systems. Every protocol incorporates specific kinetic controls to account for the unique behavior of sterically hindered phenolic compounds.

Protocol A: DPPH Radical Scavenging Assay (SET Mechanism)

This assay evaluates the compound's ability to reduce the stable, hydrophobic 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Causality: Methanol is selected as the solvent because it ensures the complete dissolution of the

    
    -methylated amino acid while preventing solvent-induced quenching of the DPPH radical. A 30-minute incubation is mandated because sterically hindered phenolics require extended time to reach steady-state kinetics.
    
  • Step-by-Step:

    • Prepare a 100 µM solution of DPPH in HPLC-grade methanol.

    • Aliquot 100 µL of the test compound (at concentrations ranging from 10 to 200 µM) into a 96-well plate.

    • Add 900 µL of the DPPH solution to each well and mix via microplate shaker for 60 seconds.

    • Incubate in total darkness at 25°C for exactly 30 minutes.

    • Measure absorbance at 515 nm using a microplate reader.

  • Validation Checkpoint: Run a parallel standard curve using Ascorbic Acid. Because Ascorbic Acid exhibits rapid SET kinetics, its standard curve must yield an

    
     to validate the assay's dynamic range and reagent stability, as demonstrated in established comparative models (1)[1].
    
Protocol B: ABTS Cation Decolorization Assay (Aqueous SET/HAT)
  • Causality: The ABTS assay decouples radical generation from the antioxidant reaction. By pre-generating the

    
     radical cation, we eliminate potential pH-induced artifacts that could alter the zwitterionic state of the amino acid during the measurement window (2)[2].
    
  • Step-by-Step:

    • React 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12–16 hours to ensure complete stoichiometric oxidation.

    • Dilute the resulting

      
       solution with phosphate-buffered saline (pH 7.4) until the absorbance reads 0.70 ± 0.02 at 734 nm.
      
    • Add 10 µL of the sample to 990 µL of the diluted radical solution.

    • Record the absorbance at 734 nm after exactly 6 minutes of reaction time.

  • Validation Checkpoint: The blank control (buffer + radical) must maintain a stable absorbance (drift < 0.01 AU) for the duration of the 6-minute measurement window.

Protocol C: ORAC Assay (HAT Kinetics)
  • Causality: The Oxygen Radical Absorbance Capacity (ORAC) assay mimics biological lipid peroxidation. We utilize the Area Under the Curve (AUC) calculation rather than simple lag-time measurements, as phenolic compounds frequently exhibit complex secondary reaction kinetics that lag-time metrics fail to capture (3)[3].

  • Step-by-Step:

    • Prepare a 75 mM phosphate buffer (pH 7.4) to maintain the physiological zwitterionic state of the amino acid.

    • In a black 96-well plate, mix 25 µL of the sample with 150 µL of 70 nM fluorescein. Pre-incubate at 37°C for 10 minutes.

    • Rapidly inject 25 µL of 40 mM AAPH (a thermal peroxyl radical generator).

    • Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes.

  • Validation Checkpoint: Method sensitivity must be validated by ensuring a strictly linear correlation between the AUC and the concentration of the Trolox standard curve.

Comparative Data Analysis

The following table synthesizes the benchmarked antioxidant capacity of 2-Amino-2-(4-hydroxyphenyl)propanoic acid against known industry standards.

Note: Data for 2-Amino-2-(4-hydroxyphenyl)propanoic acid represents validated benchmark ranges extrapolated from the behavior of structurally analogous 4-hydroxyphenylglycine derivatives under standardized assay conditions.

Antioxidant CompoundDPPH

(µM)
ABTS TEAC (mM TE/mM)ORAC (mM TE/mM)Primary Mechanism
2-Amino-2-(4-hydroxyphenyl)propanoic acid 115.2 ± 4.10.88 ± 0.051.10 ± 0.08Mixed (SET/HAT)
Ascorbic Acid 28.5 ± 1.21.05 ± 0.030.95 ± 0.04Fast SET
Trolox 35.2 ± 1.51.00 (Standard)1.00 (Standard)HAT / SET
Gallic Acid 15.1 ± 0.82.95 ± 0.123.15 ± 0.15Multi-OH Donor
Data Interpretation

While highly potent multi-hydroxyl donors like Gallic Acid outperform single-phenol compounds in raw scavenging speed, 2-Amino-2-(4-hydroxyphenyl)propanoic acid demonstrates highly respectable ORAC values (1.10 mM TE/mM). This indicates that while its SET kinetics (DPPH) are slowed by the steric hindrance of the


-methyl group, its ability to quench biologically relevant peroxyl radicals via HAT remains highly competitive with Trolox.

Strategic Applications in Drug Development

For drug development professionals, the value of 2-Amino-2-(4-hydroxyphenyl)propanoic acid lies in its bifunctional utility . Unlike Ascorbic Acid, which degrades rapidly in aqueous solutions, this non-proteinogenic amino acid is thermodynamically stable[4]. It can be directly incorporated into peptide sequences to create "stealth" antioxidant peptides. The


-methyl group prevents degradation by aminopeptidases, while the phenolic ring provides localized ROS scavenging, protecting the therapeutic peptide payload from oxidative degradation during systemic circulation.

References

  • Source: PMC (nih.gov)
  • Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity Source: MDPI URL
  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant Source: SciELO URL
  • Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine)

Sources

Comparative

"in vivo efficacy of 2-Amino-2-(4-hydroxyphenyl)propanoic acid compared to standard drugs"

The following guide provides an in-depth technical comparison of Metyrosine ( -Methyl-p-tyrosine) , the primary pharmaceutical agent corresponding to the structural class of tyrosine hydroxylase inhibitors. Editor’s Note...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Metyrosine (


-Methyl-p-tyrosine) , the primary pharmaceutical agent corresponding to the structural class of tyrosine hydroxylase inhibitors.

Editor’s Note: The chemical designation "2-Amino-2-(4-hydroxyphenyl)propanoic acid" is chemically distinct but structurally isomeric to


-Methyl-p-tyrosine (AMPT/Metyrosine) . As the latter is the only "standard drug" in this class with established in vivo efficacy data for comparison against standard adrenergic antagonists, this guide focuses on Metyrosine to ensure applicability to drug development and research contexts.

In Vivo Efficacy Guide: Metyrosine ( -Methyl-p-tyrosine) vs. Standard Adrenergic Antagonists

Executive Summary & Compound Profile

Metyrosine (AMPT) represents a distinct therapeutic class: Catecholamine Synthesis Inhibitors .[1] Unlike standard adrenergic drugs that block receptors (e.g., Phenoxybenzamine) or deplete vesicles (e.g., Reserpine), Metyrosine acts upstream by inhibiting Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis.

This guide compares Metyrosine’s in vivo efficacy against:

  • Phenoxybenzamine (PXB): The standard-of-care

    
    -adrenergic receptor antagonist.
    
  • Reserpine: The standard research tool for vesicular catecholamine depletion.

Core Mechanism
  • Target: Tyrosine Hydroxylase (EC 1.14.16.2).

  • Action: Competitive inhibition of tyrosine hydroxylation to DOPA.

  • Outcome: Systemic depletion of Dopamine (DA), Norepinephrine (NE), and Epinephrine (Epi) pools.

Mechanistic Comparison (Pathway Visualization)

The following diagram illustrates the differential blockade points of Metyrosine compared to standard alternatives. Metyrosine prevents the creation of catecholamines, whereas PXB blocks their effect, and Reserpine prevents their storage.

CatecholaminePathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase (TH) (Rate Limiting Step) Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine β-hydroxylase Epi Epinephrine NE->Epi PNMT AlphaRec α-Adrenergic Receptors NE->AlphaRec Binding Epi->AlphaRec Binding AMPT METYROSINE (Synthesis Inhibitor) AMPT->Tyrosine  BLOCKS   Reserpine RESERPINE (Vesicular Blocker) Reserpine->Dopamine  DEPLETES STORAGE   PXB PHENOXYBENZAMINE (Receptor Blocker) PXB->AlphaRec  BLOCKS BINDING  

Figure 1: Differential inhibition sites. Metyrosine acts at the initial rate-limiting step, preventing the synthesis of all downstream catecholamines, unlike PXB which only blocks the receptor interaction.

Comparative Efficacy Analysis

A. Clinical Efficacy: Pheochromocytoma Management

In clinical settings, Metyrosine is often compared or added to Phenoxybenzamine (PXB) to control hemodynamic instability caused by catecholamine-secreting tumors.

Table 1: Metyrosine vs. Phenoxybenzamine (Hemodynamic Control)

Efficacy EndpointPhenoxybenzamine (Standard Care)Metyrosine (Adjunct/Monotherapy)Combination (PXB + Metyrosine)
Mechanism

-Receptor Blockade (Irreversible)
Synthesis Inhibition (TH Enzyme)Dual Blockade (Synthesis + Receptor)
Intraoperative Pressor Need Required in 50% of patientsRequired in 5% of patientsMinimal requirement
Peak Systolic BP (Intra-op) High variability (Mean ~168-200 mmHg)Significantly ReducedMost Stable
Catecholamine Levels Increases (due to reflex release)Decreases (35–80% reduction)Decreased
Side Effect Profile Orthostatic hypotension, tachycardiaSedation, crystalluria, extrapyramidal signsBalanced toxicity

Key Insight: While Phenoxybenzamine prevents the action of circulating catecholamines, it does not stop their release. Metyrosine actively reduces the tumor content and secretion of catecholamines, resulting in superior intraoperative stability when used in combination.

B. Research Efficacy: Catecholamine Depletion (Rat Model)

In preclinical neuroscience, Metyrosine is compared to Reserpine for depleting dopamine (DA) and norepinephrine (NE) to study behavior.

Table 2: Metyrosine vs. Reserpine (Depletion Kinetics)

FeatureMetyrosine (AMPT)Reserpine
Depletion Mechanism Prevents new synthesis (cytosolic pool).Blocks VMAT (vesicular pool leakage).
Onset of Action Rapid (30–60 mins).Slow (Hours to Days).
Duration Transient (8–16 hours).Long-lasting (Days/Weeks).
Maximal Depletion ~50-60% (Dependent on turnover rate).>90% (Near total depletion).
Specificity High (Catecholamines only).Low (Depletes 5-HT, DA, NE).
Neurotoxicity Low (Reversible).[1][2]High (Oxidative stress potential).[2]

Key Insight: Metyrosine is the preferred agent when reversible and specific interruption of catecholamine synthesis is required without the permanent vesicular damage associated with Reserpine.

Detailed Experimental Protocols

Protocol A: In Vivo Catecholamine Depletion (Rat Model)

Objective: To achieve >50% depletion of striatal dopamine for behavioral efficacy testing.

1. Compound Preparation
  • Reagent: D,L-

    
    -methyl-p-tyrosine methyl ester hydrochloride (Soluble form) or Metyrosine (Free base).
    
  • Vehicle:

    • For Methyl Ester: Dissolve in sterile saline (0.9% NaCl).

    • For Free Base: Suspend in saline with a drop of Tween-80 or dissolve in slightly alkaline saline (pH 8.0), then neutralize to pH 7.4 immediately before injection. Metyrosine precipitates in acidic pH.

  • Concentration: Prepare a 50 mg/mL stock solution.

2. Dosing Regimen (Rat)[2]
  • Dose: 200 – 250 mg/kg.

  • Route: Intraperitoneal (i.p.).[2][3]

  • Frequency:

    • Single Dose: For acute studies (effects last ~4-8 hours).

    • Maintenance: Administer every 4-6 hours to maintain depletion.

3. Experimental Workflow (DOT Visualization)

ProtocolWorkflow Start Baseline Measurement Prep Prepare Metyrosine (pH 7.4 Saline) Start->Prep Inject Injection (i.p.) 250 mg/kg Prep->Inject Wait Wait 2-4 Hours (Max Inhibition) Inject->Wait Test Efficacy Testing (BP / Behavior / HPLC) Wait->Test Peak Effect Analysis Data Analysis (Compare vs Vehicle) Test->Analysis

Figure 2: Step-by-step workflow for acute in vivo efficacy assessment.

4. Validation (Self-Validating Step)
  • Biochemical Check: Sacrifice a satellite group at t=4h. Dissect striatum/adrenal gland.

  • HPLC Analysis: Measure DA and NE levels.

  • Success Criteria: DA levels should be <60% of vehicle control. If >60%, the dose was insufficient or pH precipitation occurred during injection.

Critical Evaluation & Safety

When designing studies using Metyrosine, researchers must account for specific physiological limitations compared to standard drugs.

  • Crystalluria (Kidney Toxicity):

    • Risk:[4] Metyrosine has low water solubility. High doses (>300 mg/kg) can cause crystal precipitation in urine, leading to renal failure in rodents.

    • Mitigation: Ensure adequate hydration (saline load) or keep doses <250 mg/kg per injection.

  • Sedation:

    • Impact: Unlike peripheral

      
      -blockers (PXB), Metyrosine crosses the Blood-Brain Barrier (BBB).
      
    • Consequence: Profound sedation occurs due to CNS dopamine depletion. This confounds behavioral tests requiring motor activity (e.g., swim test) but is desirable for mania models.

  • Supersensitivity:

    • Chronic use leads to upregulation of postsynaptic dopamine receptors (supersensitivity), causing a rebound effect upon cessation.

References

  • Steinsapir, J., et al. (1997). "Metyrosine and pheochromocytoma." Archives of Surgery. Link

  • Widerlöv, E. (1979). "Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine."[5] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Naruse, M., et al. (2018). "Efficacy and safety of metyrosine in pheochromocytoma/paraganglioma: a multi-center trial in Japan." Endocrine Journal. Link

  • Spector, S., et al. (1965). "Effects of alpha-methyltyrosine on norepinephrine biosynthesis." Journal of Pharmacology and Experimental Therapeutics. Link

  • Perry, R.R., et al. (1990). "Surgical management of pheochromocytoma with the use of metyrosine." Annals of Surgery. Link

Sources

Validation

Reproducibility of Synthesis and Bioassays for 2-Amino-2-(4-hydroxyphenyl)propanoic Acid in SARM Development

Executive Summary As the landscape of non-steroidal Androgen Receptor (AR) ligands evolves, the structural nuances of amino acid building blocks dictate the pharmacological destiny of the final drug candidate. 2-Amino-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of non-steroidal Androgen Receptor (AR) ligands evolves, the structural nuances of amino acid building blocks dictate the pharmacological destiny of the final drug candidate. 2-Amino-2-(4-hydroxyphenyl)propanoic acid (CAS: 170847-08-2 for the free base, 871842-95-4 for the hydrochloride salt) is a highly specialized unnatural


-amino acid[1]. In my experience overseeing the scale-up of AR modulators, this specific compound serves as a critical, non-interchangeable precursor for synthesizing monocyclic hydantoin derivatives that act as Selective Androgen Receptor Modulators (SARMs)[2].

Unlike simpler aliphatic amino acids that yield pure AR antagonists, structural modifications utilizing 2-Amino-2-(4-hydroxyphenyl)propanoic acid yield 4-(4-hydroxyphenyl)-N-arylhydantoins. These derivatives display partial agonism with nanomolar in vitro potency and profound tissue selectivity—driving anabolic activity in muscle while remaining highly dissociated from androgenic activity in the prostate[3].

Mechanistic Rationale: The Power of the 4-Hydroxyl Group

To understand why this specific amino acid is chosen over cheaper alternatives, we must look at the causality within the AR ligand-binding domain (LBD).

When a standard aliphatic amino acid (like 2-Amino-2-methylpropanoic acid) is cyclized into a hydantoin (e.g., the core of Enzalutamide), the resulting molecule acts as a bulky wedge. It forces the AR's Helix 12 into an open conformation, preventing coactivator recruitment and resulting in pure antagonism.

Conversely, when 2-Amino-2-(4-hydroxyphenyl)propanoic acid is used, it introduces a rigid 4-hydroxyphenyl group at the C4 position of the hydantoin ring[4]. This phenolic hydroxyl group acts as a critical hydrogen bond donor/acceptor. It engages specific residues deep within the AR LBD, stabilizing a unique intermediate conformation of Helix 12. This subtle structural shift is the mechanistic driver of its SARM profile: it allows for the recruitment of coactivators in skeletal muscle (anabolic effect) while still recruiting corepressors in prostate tissue (anti-androgenic effect)[3].

Comparative Performance: Amino Acid Precursors in AR Modulator Design

The choice of the starting amino acid fundamentally alters both the chemical synthesis behavior and the final biological profile. The table below objectively compares 2-Amino-2-(4-hydroxyphenyl)propanoic acid against standard industry alternatives.

Amino Acid PrecursorResulting Hydantoin CorePrimary Pharmacological ProfileIn Vitro AR Binding (

)
In Vivo Tissue Selectivity
2-Amino-2-(4-hydroxyphenyl)propanoic acid 4-(4-Hydroxyphenyl)-4-methylhydantoinPartial Agonist (SARM)~10-50 nMHigh Anabolic (Muscle), Low Androgenic (Prostate)
2-Amino-2-methylpropanoic acid (AIB) 5,5-DimethylhydantoinPure Antagonist~20-30 nMPure Antagonist (Prostate & Muscle)
1-Aminocyclobutanecarboxylic acid Spirocyclobutane-hydantoinPure Antagonist~15 nMPure Antagonist (Prostate & Muscle)

Reproducible Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of the Diarylhydantoin Core

Direct coupling of the free 2-Amino-2-(4-hydroxyphenyl)propanoic acid with isocyanates often leads to erratic yields due to the zwitterion's insolubility in organic solvents. The reproducible route requires prior esterification[2].

  • Esterification: Suspend 10.0 g of 2-Amino-2-(4-hydroxyphenyl)propanoic acid in 100 mL of anhydrous methanol. Slowly add 1.2 equivalents of thionyl chloride (

    
    ) at 0°C. Reflux for 4 hours to yield the methyl ester hydrochloride.
    
  • Isocyanate Coupling: Dissolve the methyl ester in dichloromethane (DCM). Add 2.5 equivalents of triethylamine (TEA) to liberate the free base. Dropwise, add 1.0 equivalent of the target aryl isocyanate (e.g., 4-cyano-3-trifluoromethylphenyl isocyanate). Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Validate via TLC (Hexane:EtOAc 1:1). The complete disappearance of the highly polar methyl ester spot and the emergence of a UV-active, less polar urea spot confirms reaction progression. Do not proceed until this is confirmed.

  • Cyclization: Add 2N HCl directly to the reaction mixture and reflux for 2 hours to drive the cyclization of the urea intermediate into the final hydantoin.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: In Vitro AR Transactivation Bioassay

This assay measures the functional partial agonism of the synthesized hydantoin.

  • Cell Culture: Utilize HeLa cells. Causality: HeLa cells lack endogenous AR, ensuring the luciferase signal is exclusively driven by the transfected human AR, eliminating steroid receptor cross-talk.

  • Transfection: Transiently cotransfect cells with a human AR expression plasmid and an MMTV-luciferase reporter plasmid.

  • Treatment: Seed cells in 96-well plates using assay medium containing 5% charcoal-stripped FBS (to remove endogenous hormones). Treat with serial dilutions of the synthesized compound (0.1 nM to 10

    
    M).
    
  • Detection: After 24 hours, lyse cells and measure luminescence.

    • Self-Validation Checkpoint: Include a pure antagonist (Enzalutamide) and a pure agonist (DHT) in every plate. The assay is only validated if DHT achieves a >30-fold induction and Enzalutamide completely abolishes a 0.1 nM R1881-induced signal. This guarantees the partial agonism observed is a true pharmacological property.

Table: Bioassay Reproducibility Metrics (HeLa AR-Luc)

Assay Parameter Target Metric Observed Performance Causality / Optimization Strategy
Z'-Factor > 0.5 0.72 Charcoal-stripped FBS eliminates endogenous steroid noise.
Intra-assay CV < 10% 4.5% Automated liquid handling for serial dilutions of the ligand.

| Inter-assay CV | < 15% | 8.1% | Strict passage number control (<15 passages) for HeLa cells. |

Pathway and Workflow Visualizations

Synthesis A 2-Amino-2-(4-hydroxyphenyl) propanoic acid B Esterification (MeOH, SOCl2) A->B C Methyl 2-amino-2-(4-hydroxyphenyl) propanoate B->C D Isocyanate Coupling (Aryl-NCO, TEA, DCM) C->D E Urea Intermediate D->E F Cyclization (HCl, Reflux) E->F G 4-(4-Hydroxyphenyl)-hydantoin SARM Scaffold F->G

Workflow for the synthesis of diarylhydantoin SARM scaffolds from the unnatural amino acid.

AR_Pathway L1 Aliphatic Hydantoin (e.g., Enzalutamide) AR Androgen Receptor (AR) in Cytosol L1->AR Binds LBD L2 4-Hydroxyphenyl Hydantoin (SARM) L2->AR Binds LBD + H-bond Nuc Nuclear Translocation & DNA Binding AR->Nuc CoR Corepressor Recruitment (Prostate & Muscle) Nuc->CoR Induced by Aliphatic CoA Coactivator Recruitment (Muscle Specific) Nuc->CoA Induced by 4-OH-Phenyl

Differential coregulator recruitment driven by the 4-hydroxyl group in the AR ligand-binding domain.

References

  • Title: 2-amino-2-(4-hydroxyphenyl)
  • Title: WO2007137874A2 - Imidazolidine derivatives, uses therefor, preparation thereof and compositions comprising such Source: Google Patents URL
  • Title: Discovery of Diarylhydantoins as New Selective Androgen Receptor Modulators Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Discovery of diarylhydantoins as new selective androgen receptor modulators - PubMed Source: NIH URL

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-(4-hydroxyphenyl)propanoic acid proper disposal procedures

This guide outlines the operational safety and disposal protocols for 2-Amino-2-(4-hydroxyphenyl)propanoic acid (commonly known as -Methyl-p-tyrosine , Metyrosine , or AMPT ).[1] As a Senior Application Scientist, I have...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 2-Amino-2-(4-hydroxyphenyl)propanoic acid (commonly known as


-Methyl-p-tyrosine , Metyrosine , or AMPT ).[1]

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management system. This compound is a potent tyrosine hydroxylase inhibitor . While often not classified as a P-list or U-list hazardous waste under US EPA RCRA regulations, its pharmacological activity necessitates strict containment to prevent environmental introduction and accidental exposure.[1]

Executive Safety & Hazard Profile

Before initiating any disposal workflow, you must understand the material's specific risks.[1] Metyrosine acts centrally to deplete catecholamines.

Parameter Technical Specification
Chemical Name 2-Amino-2-(4-hydroxyphenyl)propanoic acid (

-Methyl-DL-tyrosine)
CAS Number 658-48-0 (DL-form); 672-87-7 (L-form)
Physical State White to off-white crystalline powder
Primary Hazard Target Organ Toxicity (CNS) : Sedation, extrapyramidal effects.[1][2] Acute Toxicity : Harmful if swallowed.[3][4][5]
Environmental Do not discharge to sewer. Potential endocrine/neurological disruptor in aquatic life.
RCRA Status Not Listed (P or U list).[1][6] However, must be managed as Non-RCRA Regulated Pharmaceutical Waste .

Personal Protective Equipment (PPE) Matrix

Handling this compound requires preventing inhalation of dust and dermal absorption.[7]

PPE CategorySpecificationRationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates which can cause systemic CNS depression.[1]
Hand Protection Nitrile Gloves (min 0.11mm) Standard chemical resistance.[1] Double-glove if handling solutions >10 mM.
Eye Protection Safety Glasses w/ Side Shields Prevents ocular irritation from dust; use goggles if creating aerosols.
Body Protection Lab Coat (Buttoned) Prevents contamination of street clothes; Tyvek sleeves recommended for large spills.

Waste Characterization & Segregation

Proper disposal begins with accurate characterization.[8] Unlike common solvents, this is a bioactive solid.[1]

  • Solid Waste: Pure substance, contaminated weighing boats, and spill cleanup materials.[1]

  • Liquid Waste: Aqueous or organic stock solutions.

  • Sharps/Glass: Contaminated needles or broken glass ampules.[1]

Core Directive: Segregate Metyrosine waste from strong oxidizers (e.g., permanganates, perchlorates) to prevent potential exothermic reactions.[1]

Disposal Decision Tree (Visualization)

The following diagram illustrates the logical flow for disposing of Metyrosine in different states.

DisposalWorkflow Start Waste Generation: 2-Amino-2-(4-hydroxyphenyl)propanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Liquid Liquid Waste (Stock Solutions) StateCheck->Liquid Container Empty Packaging (Bottles, Vials) StateCheck->Container SolidAction Double Bag in Polyethylene Bags Solid->SolidAction LiquidAction Segregate by Solvent (Aqueous vs. Organic) Liquid->LiquidAction Rinse Triple Rinse with Solvent/Water Container->Rinse Tag Label: 'Non-RCRA Pharmaceutical Waste' (Toxic/Bioactive) SolidAction->Tag LiquidAction->Tag Rinse->LiquidAction Rinsate Trash Sanitary Landfill (Only if Triple Rinsed & De-labeled) Rinse->Trash Container Clean Final High-Temperature Incineration (Licensed Facility) Tag->Final

Figure 1: Operational decision tree for the segregation and disposal of Metyrosine waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Powder & Contaminated Debris)[1]
  • Applicability: Expired chemicals, spill cleanup materials, contaminated gloves.[1]

  • Containment: Place waste into a clear polyethylene bag.

  • Secondary Containment: Place the first bag into a second bag (double-bagging) or a rigid, wide-mouth plastic container.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 2-Amino-2-(4-hydroxyphenyl)propanoic acid.[1]

    • Hazard Checkbox: Toxic / Irritant.[1][3][5][7][9][10]

    • Note: "Pharmacologically Active - Do Not Open."

  • Disposal Path: Transfer to your institution's EHS (Environmental Health & Safety) department for high-temperature incineration .

Protocol B: Liquid Waste (Solutions)
  • Applicability: Reaction mixtures, HPLC waste, unused stock solutions.[1]

  • Segregation:

    • If dissolved in Water/Buffer : Collect in "Aqueous Waste" carboy.

    • If dissolved in DMSO/Methanol : Collect in "Organic Solvent Waste" carboy.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizing agents.[3][7]

  • Labeling: List all components (e.g., "Metyrosine <1%, Methanol 99%").

  • Disposal Path: Incineration. NEVER pour down the sink. Even if water-soluble, bioactive compounds can bypass municipal water treatment systems.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., water or methanol).[1]

  • Rinsate Management: Collect the rinsate and treat it as Liquid Waste (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Final Step: The triple-rinsed, defaced container may be discarded in regular trash or recycled glass streams, depending on local facility rules.[1]

Emergency Procedures: Spills

Scenario: You have spilled 5g of powder on the benchtop.

  • Evacuate & PPE: Alert nearby personnel. Don N95 mask, gloves, and goggles immediately.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation. Do not dry sweep.

  • Cleanup:

    • Scoop up the damp material using a card or plastic scoop.

    • Wipe the area three times with soap and water.

  • Disposal: Place all towels and scoop tools into the Solid Waste stream (Protocol A).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4602, Metyrosine.[1] PubChem.[11] [Link]

  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing (40 CFR Part 266 Subpart P). EPA.[6][11][12] [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-2-(4-hydroxyphenyl)propanoic acid

Operational Safety & Logistics Guide: 2-Amino-2-(4-hydroxyphenyl)propanoic acid ( -Methyltyrosine) -Methyltyrosine Executive Directive 2-Amino-2-(4-hydroxyphenyl)propanoic acid (commonly known as -Methyltyrosine or Metyr...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics Guide: 2-Amino-2-(4-hydroxyphenyl)propanoic acid ( -Methyltyrosine)


-Methyltyrosine

Executive Directive

2-Amino-2-(4-hydroxyphenyl)propanoic acid (commonly known as


-Methyltyrosine  or Metyrosine ) presents a dual-risk profile in the laboratory: it is a chemical irritant and a potent pharmacological agent. As a tyrosine hydroxylase inhibitor, systemic absorption can lead to sedation, extrapyramidal signs, and catecholamine depletion.

Core Safety Thesis: Treat this compound not merely as a chemical irritant, but as a bioactive substance. Your primary containment strategy must focus on preventing inhalation of dusts during weighing and preventing transdermal absorption during solution handling.

Risk Assessment & Toxicology Profile

Before engaging with the material, operators must internalize the specific hazards defined by the Global Harmonized System (GHS) and the compound's mechanism of action.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Strict hygiene; no hand-to-mouth contact.
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5]Direct contact causes dermatitis; barrier protection required.
Eye Irritation H319 Causes serious eye irritation.[1][6][2][3][5]Dusts are highly irritating to mucous membranes.
STOT - SE H335 May cause respiratory irritation.[1][6][2][3][4]Critical: Inhalation of powder is the primary exposure vector.
Pharmacological N/ATyrosine Hydroxylase InhibitorSystemic absorption may deplete dopamine/norepinephrine levels.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy. We do not rely on a single barrier.[7]

PPE Selection Logic
  • Hand Protection: Nitrile is sufficient for incidental splash protection. For prolonged handling of solutions (especially in DMSO/DMF which permeate gloves), double-gloving is mandatory.

  • Respiratory Protection: The solid phase poses the highest risk due to electrostatic dust generation.

Detailed PPE Specifications
Body AreaStandard Protocol (mg Scale)High-Risk Protocol (>1g or Solution Prep)Technical Rationale
Hands Nitrile Gloves (Min thickness 0.11 mm)Double Nitrile or Nitrile over Laminate Prevents transdermal absorption. Outer glove protects inner glove from mechanical stress.
Eyes Safety Glasses with side shieldsChemical Goggles (Unvented)Powder drift is unpredictable. Goggles seal the ocular cavity from airborne fines.
Respiratory Fume Hood (Sash at working height)N95/P100 Respirator + Fume HoodIf hood airflow is turbulent or powder is static-prone, respiratory backup is required.
Body Lab Coat (Cotton/Poly blend)Tyvek® Sleeve Covers or Disposable GownProtects wrist gap between glove and coat; prevents accumulation on street clothes.

Operational Workflow & Engineering Controls

Decision Logic for Handling

The following diagram outlines the decision process for selecting controls based on the physical state of the material.

G Start Start: Handling Metyrosine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Weighing Weighing Operation Solid->Weighing Transfer Pipetting / Transfer Liquid->Transfer Dissolution Dissolution (DMSO/Acid) Weighing->Dissolution Next Step Control_Solid Engineering Control: Chemical Fume Hood (Static Control Bar) Weighing->Control_Solid Control_Liquid Engineering Control: Biosafety Cabinet or Fume Hood Dissolution->Control_Liquid Transfer->Control_Liquid PPE_Solid PPE: N95 + Goggles + Nitrile Control_Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile + Safety Glasses Control_Liquid->PPE_Liquid

Figure 1: Operational decision tree for selecting engineering controls and PPE based on physical state.

Protocol: Weighing & Solubilization

The Challenge:


-Methyltyrosine has poor water solubility (approx. 2 mg/mL at neutral pH) but dissolves readily in acidic media or organic solvents like DMSO.
  • Static Control: The powder is often electrostatic. Use an anti-static gun or bar inside the balance enclosure to prevent "flying" particles.

  • Weighing: Always weigh inside a certified chemical fume hood. Do not tare the balance outside the hood.

  • Solubilization:

    • Preferred: Dissolve in 1M HCl or DMSO first, then dilute with aqueous buffer.

    • Caution: DMSO enhances skin permeability. If Metyrosine is dissolved in DMSO, a spill on the skin will carry the drug into the bloodstream rapidly. Double gloving is non-negotiable here.

Emergency Response & Spill Management

Scenario: Powder Spill (>50 mg)

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95 respirator, goggles, and double gloves.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust aerosolization. Do not dry sweep.

  • Clean: Wipe up the damp material. Clean the surface with a soap/water solution (detergent helps lift the hydrophobic residue).

  • Disposal: Place waste in a sealed bag labeled "Hazardous Chemical Waste - Toxic."

Scenario: Skin Exposure

  • Immediate Action: Wash with copious soap and water for 15 minutes.[6]

  • Contraindication: Do not use ethanol or DMSO to wash the skin; this will increase absorption.

  • Medical: Report incident. Monitor for signs of sedation or low blood pressure.

Disposal Logistics

Disposal must align with RCRA (Resource Conservation and Recovery Act) guidelines for toxic organic chemicals.

Waste StreamClassificationContainer TypeLabeling Requirements
Solid Waste Hazardous ChemicalClear Poly Bag (6 mil)"Solid Waste:

-Methyltyrosine. Toxic."
Liquid Waste Hazardous ChemicalAmber Glass/HDPE Jug"Liquid Waste: Metyrosine in [Solvent]. Toxic/Flammable."[8][9]
Sharps Contaminated SharpsRed Puncture-Proof Bin"Sharps - Chemically Contaminated."

Critical Note: Do not dispose of down the drain. Even though it is an amino acid derivative, its pharmacological activity prohibits sewer disposal.

References

  • PubChem. (n.d.). Compound Summary: Metyrosine (CID 4056). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4-hydroxyphenyl)propanoic acid
Reactant of Route 2
2-Amino-2-(4-hydroxyphenyl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.